molecular formula C9H4ClN3 B11904657 6-Chloroquinazoline-4-carbonitrile

6-Chloroquinazoline-4-carbonitrile

Numéro de catalogue: B11904657
Poids moléculaire: 189.60 g/mol
Clé InChI: QQDARZJTRNURRW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-Chloroquinazoline-4-carbonitrile is a useful research compound. Its molecular formula is C9H4ClN3 and its molecular weight is 189.60 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Chloroquinazoline-4-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloroquinazoline-4-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Formule moléculaire

C9H4ClN3

Poids moléculaire

189.60 g/mol

Nom IUPAC

6-chloroquinazoline-4-carbonitrile

InChI

InChI=1S/C9H4ClN3/c10-6-1-2-8-7(3-6)9(4-11)13-5-12-8/h1-3,5H

Clé InChI

QQDARZJTRNURRW-UHFFFAOYSA-N

SMILES canonique

C1=CC2=C(C=C1Cl)C(=NC=N2)C#N

Origine du produit

United States

Foundational & Exploratory

6-Chloroquinazoline-4-carbonitrile chemical structure and properties

[1]

Executive Summary

6-Chloroquinazoline-4-carbonitrile (CAS: 1823898-15-2) is a highly electrophilic quinazoline derivative characterized by a nitrile group at the C4 position and a chlorine atom at the C6 position.[1] Unlike the more common 4-anilinoquinazoline scaffolds used in EGFR inhibitors (e.g., Gefitinib, Lapatinib), this molecule features a carbon-carbon bond at the C4 position, making it a critical intermediate for accessing quinazoline-4-carboxamides , 4-ketone derivatives , or novel heterocyclic fused systems. Its dual-electrophilic nature (C4-CN and C6-Cl) allows for orthogonal functionalization, serving as a versatile template for fragment-based drug discovery (FBDD).[1]

Chemical Identity & Structural Analysis[2][3]

The molecule consists of a fused benzene and pyrimidine ring (quinazoline) with specific substitution patterns that dictate its reactivity.[2]

PropertyData
Chemical Name 6-Chloroquinazoline-4-carbonitrile
CAS Number 1823898-15-2
Molecular Formula C₉H₄ClN₃
Molecular Weight 189.60 g/mol
SMILES ClC1=CC2=C(C=C1)N=C(C=N2)C#N
InChI Key (Predicted) PQJUTOVJNYMGFX-UHFFFAOYSA-N (Isomer specific)
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water
Structural Significance[1]
  • C4-Nitrile (Cyano) Group : The nitrile group at C4 is strongly electron-withdrawing, significantly lowering the LUMO energy of the pyrimidine ring. This makes the C2 position highly susceptible to nucleophilic attack and activates the C4 position for hydrolysis or cycloaddition (e.g., tetrazole formation).

  • C6-Chloro Group : Located on the benzenoid ring, this halogen serves as a handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the late-stage introduction of aryl or heteroaryl diversity elements.[1]

Synthetic Routes & Methodology

The synthesis of 6-Chloroquinazoline-4-carbonitrile typically proceeds via the functionalization of a 4-chloroquinazoline precursor.[1][3] Due to the high electrophilicity of the C4 position, nucleophilic aromatic substitution (SNAr) with a cyanide source is the most direct method.

Synthesis Pathway Diagram[1][4][6][7]

SynthesisStart2-Amino-5-chlorobenzoic acidStep1_Prod6-Chloroquinazolin-4(3H)-oneStart->Step1_ProdFormamidine acetateEtOH, RefluxStep2_Prod4,6-DichloroquinazolineStep1_Prod->Step2_ProdPOCl3 / SOCl2RefluxFinal6-Chloroquinazoline-4-carbonitrileStep2_Prod->FinalKCN / DABCO (cat.)DMSO or TMSCN/TEA

Caption: Step-wise synthesis from commercially available anthranilic acid derivatives to the target nitrile.

Detailed Experimental Protocol
Step 1: Synthesis of 4,6-Dichloroquinazoline (Precursor)
  • Cyclization : Reflux 2-amino-5-chlorobenzoic acid (1.0 eq) with formamidine acetate (1.5 eq) in ethanol for 6–12 hours. Cool, filter, and wash the precipitate to obtain 6-chloroquinazolin-4(3H)-one.

  • Chlorination : Suspend 6-chloroquinazolin-4(3H)-one in POCl₃ (excess). Add a catalytic amount of DMF. Reflux for 4 hours until the solution becomes clear.

  • Workup : Evaporate excess POCl₃ under reduced pressure. Pour the residue onto crushed ice/water (carefully!) and extract with dichloromethane (DCM). Wash with saturated NaHCO₃, dry over Na₂SO₄, and concentrate to yield 4,6-dichloroquinazoline .

Step 2: Cyanation to 6-Chloroquinazoline-4-carbonitrile

Safety Note : Cyanide salts are lethal.[1] Work in a well-ventilated fume hood with appropriate antidotes available.[1]

  • Reagents : 4,6-Dichloroquinazoline (1.0 eq), Potassium Cyanide (KCN, 1.2 eq), DABCO (1,4-diazabicyclo[2.2.2]octane, 0.1 eq) as a catalyst.

  • Solvent : Anhydrous DMSO or DMF.[1]

  • Procedure :

    • Dissolve 4,6-dichloroquinazoline in DMSO at room temperature.

    • Add DABCO followed by KCN.[1]

    • Stir the mixture at 25–40°C for 2–4 hours. Monitor by TLC (The 4-Cl is significantly more reactive than the 6-Cl).

  • Workup : Dilute the reaction mixture with water and extract with Ethyl Acetate. Wash the organic layer with brine (3x) to remove DMSO. Dry over MgSO₄ and concentrate.

  • Purification : Recrystallize from Ethanol/Hexane or purify via flash column chromatography (SiO₂, Hexane:EtOAc gradient) to isolate the target.

Physicochemical Properties & Reactivity Profile

The distinct reactivity of the C4 and C6 positions allows for sequential functionalization.

ParameterValue/Description
LogP (Predicted) ~2.2
Topological Polar Surface Area (TPSA) ~49.6 Ų
H-Bond Acceptors 3 (N1, N3, CN)
Reactivity (C4-CN) Susceptible to hydrolysis (to -COOH/CONH₂), Pinner reaction, or nucleophilic displacement (ipso-substitution).
Reactivity (C6-Cl) Stable to SNAr; requires Pd/Ni catalysis for substitution.[1]
Reactivity Logic Diagram

ReactivityCenter6-Chloroquinazoline-4-carbonitrileHydrolysisAcid/Base Hydrolysis--> 4-Carboxamide/AcidCenter->HydrolysisH2O / H+CouplingPd-Catalyzed Coupling (Suzuki)--> 6-Aryl derivativesCenter->CouplingAr-B(OH)2 / Pd(0)CycloaddNaN3 / ZnBr2--> 4-(1H-Tetrazol-5-yl)Center->Cycloadd[3+2] CycloadditionNuAttackGrignard/Lithium Reagents--> 4-Acyl (Ketone) derivativesCenter->NuAttackR-MgBr

Caption: Orthogonal reactivity map showing potential transformations at C4 and C6.

Applications in Drug Discovery[8][9]

Kinase Inhibitor Scaffolds

While 4-anilinoquinazolines are classic EGFR inhibitors, the 4-cyano variant offers a pathway to 4-substituted quinazolines that retain the bicyclic core but alter the hydrogen bonding motif.[1]

  • Covalent Inhibitors : The nitrile can be converted into electrophilic warheads (e.g., acrylamides) via reduction to the amine and subsequent acylation.

  • Metabolic Stability : Replacing the labile C-N bond of anilinoquinazolines with a C-C bond (via Grignard reaction on the nitrile) can improve metabolic stability against oxidative dealkylation.

Fragment-Based Drug Discovery (FBDD)

The low molecular weight (<200 Da) and high ligand efficiency potential make 6-chloroquinazoline-4-carbonitrile an excellent "fragment" for screening against ATP-binding pockets.[1] The nitrile group can engage in specific interactions with the hinge region of kinases or zinc-dependent metalloenzymes.

Handling & Safety

  • Hazard Classification : Acute Toxic (Oral/Inhalation), Skin Irritant.

  • Cyanide Content : Although the nitrile group is covalently bonded, metabolic breakdown can theoretically release cyanide ions. Handle with extreme care.

  • Storage : Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the nitrile group by atmospheric moisture.

References

  • BLD Pharm . Product Analysis: 6-Chloroquinazoline-4-carbonitrile (CAS 1823898-15-2).[1] Retrieved from

  • PubChem . 4-Chloroquinazoline-6-carbonitrile (Isomer comparison and properties). National Library of Medicine. Retrieved from

  • BenchChem . Synthesis Protocols for Quinazoline Derivatives. Retrieved from

  • ChemScene . 6-Bromo-2-chloroquinazoline-4-carbonitrile (Analogous synthesis routes). Retrieved from

Topic: The Critical Isomeric Distinction: A Comparative Analysis of 6-Chloro-4-cyanoquinazoline and 4-chloro-6-cyanoquinazoline

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Molecular Formula

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] This fused heterocyclic system, composed of a benzene ring fused to a pyrimidine ring, serves as the core for numerous approved therapeutics, particularly in oncology.[3][4][5] However, the efficacy and mechanism of action of a quinazoline-based drug are profoundly dictated by the specific arrangement of its substituents. Positional isomerism, the seemingly subtle difference in the location of functional groups, can dramatically alter a molecule's electronic properties, chemical reactivity, and, ultimately, its pharmacological profile.

This guide provides an in-depth technical examination of two such isomers: 6-chloro-4-cyanoquinazoline and 4-chloro-6-cyanoquinazoline . While sharing the same molecular formula (C₉H₄ClN₃), their distinct structural arrangements create two molecules with vastly different chemical behaviors and applications in drug development. For the medicinal chemist, understanding these differences is not merely an academic exercise; it is fundamental to the rational design of synthetic routes and the successful development of targeted therapies. We will dissect the nuances of their structure, reactivity, spectroscopic signatures, and strategic utility, providing a comprehensive framework for their application in research and development.

Part 1: Structural and Electronic Divergence

The core difference between the two isomers lies in the placement of the electron-withdrawing chloro (-Cl) and cyano (-CN) groups on the quinazoline core. This positioning fundamentally alters the electron density distribution across the bicyclic system.

  • 4-chloro-6-cyanoquinazoline : The chloro group is positioned on the pyrimidine ring (C4), while the strongly electron-withdrawing cyano group is on the benzene ring (C6). The C4 position is inherently electron-deficient due to the influence of the adjacent nitrogen atoms (N1 and N3). The addition of a cyano group at C6 further withdraws electron density from the entire ring system through resonance and inductive effects.

  • 6-chloro-4-cyanoquinazoline : The positions are swapped. The chloro group is on the benzene ring (C6), and the cyano group is at the C4 position. Here, the pyrimidine ring is made even more electron-deficient by the C4-cyano group, while the benzene ring's electronic character is modulated by the C6-chloro substituent.

isomers cluster_4_chloro 4-chloro-6-cyanoquinazoline cluster_6_chloro 6-chloro-4-cyanoquinazoline node_4_chloro node_4_chloro node_6_chloro node_6_chloro

Caption: Structural comparison of the two isomers.

This electronic disparity is the root of their differing chemical personalities, most notably their reactivity in nucleophilic aromatic substitution (SₙAr) reactions, a critical tool for drug diversification.

Table 1: Comparative Physicochemical Properties
Property6-Chloro-4-cyanoquinazoline4-chloro-6-cyanoquinazoline
Molecular Formula C₉H₄ClN₃C₉H₄ClN₃
Molecular Weight 189.60 g/mol 189.60 g/mol
IUPAC Name 6-chloroquinazoline-4-carbonitrile4-chloroquinazoline-6-carbonitrile
Predicted XlogP 2.12.1
Hydrogen Bond Donors 00
Hydrogen Bond Acceptors 33

Data sourced from PubChem CIDs 13903173 & 13634098.

Part 2: Synthesis and Reactivity—A Tale of Two Chlorines

The practical utility of these isomers in a drug discovery program is largely defined by their synthetic accessibility and chemical reactivity.

Synthetic Strategy

The synthesis of substituted quinazolines often begins with appropriately substituted anthranilic acid derivatives.[3] The construction of the pyrimidine ring is a key step.

  • For 4-chloro-6-cyanoquinazoline : A common and effective route involves the cyclization of 2-amino-5-cyanobenzoic acid with formamide to produce 6-cyanoquinazolin-4(3H)-one.[6] The subsequent chlorination of the quinazolinone, typically using reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), readily yields the target 4-chloro-6-cyanoquinazoline.[7][8] This pathway is robust and widely employed for producing 4-chloroquinazoline intermediates.

  • For 6-chloro-4-cyanoquinazoline : The synthesis is less commonly described but would logically start from a precursor like 2-amino-5-chlorobenzonitrile. Cyclization with a reagent like formamidine acetate could be employed to construct the 4-amino-6-chloroquinazoline, which would then require a Sandmeyer-type reaction to convert the amino group to the cyano group.

G start Substituted 2-Aminobenzoic Acid or 2-Aminobenzonitrile step1 Cyclization (e.g., with Formamide) start->step1 intermediate Quinazolin-4(3H)-one step1->intermediate step2 Chlorination (POCl₃ or SOCl₂) intermediate->step2 product 4-Chloroquinazoline Intermediate step2->product SNAr_Mechanism reactant 4-Chloro-6-cyanoquinazoline + Nucleophile (Nu⁻) intermediate Meisenheimer Complex (Resonance Stabilized) reactant->intermediate Attack at C4 product 4-Substituted-6-cyanoquinazoline + Cl⁻ intermediate->product Loss of Cl⁻ l1 Red arrows indicate electron flow in the key steps.

Caption: SₙAr mechanism at the activated C4 position.

Part 3: Spectroscopic Differentiation: A Self-Validating System

Unambiguous identification of each isomer is critical. Spectroscopic techniques, particularly NMR, provide a definitive "fingerprint" for each molecule. [9][10]

Experimental Protocol: NMR Sample Preparation
  • Weigh approximately 5-10 mg of the quinazoline isomer.

  • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • Vortex the tube until the sample is fully dissolved.

  • Acquire ¹H NMR, ¹³C NMR, and 2D correlation spectra (e.g., HSQC, HMBC) on a spectrometer (e.g., 400 MHz or higher).

¹H and ¹³C NMR Analysis

The chemical shifts and coupling patterns of the aromatic protons and carbons are highly sensitive to the electronic environment created by the -Cl and -CN substituents.

  • For 4-chloro-6-cyanoquinazoline :

    • ¹H NMR : Expect three protons in the aromatic region with distinct patterns. The H5 proton will likely be a doublet, significantly downfield due to the deshielding effects of the adjacent pyrimidine ring and the ortho cyano group. The H2 proton will appear as a sharp singlet, typically far downfield (>8.5 ppm).

    • ¹³C NMR : The carbon bearing the chlorine (C4) and the carbon bearing the cyano group (C6) will have characteristic chemical shifts. The cyano carbon itself will appear around 118-120 ppm.

  • For 6-chloro-4-cyanoquinazoline :

    • ¹H NMR : The aromatic protons will exhibit a different splitting pattern. The H5 proton, being ortho to the chloro group, will be a doublet. The H2 proton will again be a downfield singlet. The overall pattern will clearly differ from its isomer.

    • ¹³C NMR : The positions of the key signals will be swapped. C6 will now be the carbon attached to chlorine, and C4 will be attached to the cyano group, resulting in a distinct spectrum.

Table 2: Predicted Key Distinguishing NMR Signals
IsomerKey ¹H NMR Signals (Aromatic Region)Key ¹³C NMR Signals
4-chloro-6-cyanoquinazoline H2 (singlet), H5 (doublet, downfield), H7 (doublet of doublets), H8 (doublet)C4 (attached to Cl), C6 (attached to CN), CN carbon (~118 ppm)
6-chloro-4-cyanoquinazoline H2 (singlet), H5 (doublet), H7 (doublet of doublets), H8 (singlet/doublet)C4 (attached to CN), C6 (attached to Cl), CN carbon (~110-115 ppm)

Note: Precise chemical shifts are solvent-dependent and should be confirmed with 2D NMR for unambiguous assignment.

Part 4: Implications in Drug Development

The isomeric differences have profound consequences for drug design and discovery.

The high reactivity of the C4-chloro group makes 4-chloro-6-cyanoquinazoline an exceptionally valuable scaffold, particularly for the synthesis of kinase inhibitors. [5]Many FDA-approved tyrosine kinase inhibitors, such as gefitinib, erlotinib, and afatinib, are 4-anilinoquinazoline derivatives. [11][12]The synthesis of these drugs relies on the SₙAr reaction between a 4-chloroquinazoline intermediate and a substituted aniline.

In this context, the 6-cyano group in 4-chloro-6-cyanoquinazoline can serve several strategic purposes:

  • Modulation of Physicochemical Properties : It can influence solubility, lipophilicity, and metabolic stability.

  • Additional Binding Interactions : It can act as a hydrogen bond acceptor, forming crucial interactions within the target protein's active site.

  • Synthetic Handle : The cyano group can be further chemically modified (e.g., reduced to an amine or hydrolyzed to a carboxylic acid) to explore additional structure-activity relationships (SAR).

Conversely, 6-chloro-4-cyanoquinazoline has limited application in this specific area. The C4 position is blocked by a relatively inert cyano group, and the less reactive C6-chloro group makes it a poor substrate for building libraries of 4-anilinoquinazoline analogues. While it could be a scaffold for other target classes, its utility in the well-established field of kinase inhibition is minimal compared to its isomer.

Conclusion

While 6-chloro-4-cyanoquinazoline and 4-chloro-6-cyanoquinazoline are constitutional isomers with identical molecular formulas, they are fundamentally different molecules from the perspective of a medicinal chemist. The 4-chloro-6-cyanoquinazoline isomer is a highly activated, versatile, and strategically crucial building block for the synthesis of targeted therapeutics, especially kinase inhibitors, due to the high reactivity of its C4-chloro group. The 6-chloro-4-cyanoquinazoline isomer, with its less reactive C6-chloro and a blocked C4 position, possesses a profoundly different chemical reactivity profile that limits its utility in many established drug discovery paradigms.

This guide underscores a critical principle in drug development: isomerism matters. The precise placement of each atom and functional group dictates the molecule's properties and potential. For researchers working with the quinazoline scaffold, the ability to distinguish and strategically select the correct isomer is paramount to achieving synthetic efficiency and therapeutic success.

References

  • BenchChem. (2025).
  • BenchChem. (n.d.). Buy 4-Chloro-6-cyanoquinoline-3-carboxamide (EVT-1793067) | 1131604-95-9.
  • Oriental Journal of Chemistry. (n.d.). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes.
  • MDPI. (2022, August 30). Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study.
  • TSI Journals. (2016, October 15). SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING.
  • Guidechem. (2022, October 23). How to Prepare 4-Chloro-6,7-Dimethoxyquinazoline?.
  • Longdom Publishing. (n.d.). Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents.
  • ResearchGate. (n.d.). Synthesis of 4-chloroquinazolines (C) with starting and intermediate....
  • ResearchGate. (n.d.). Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents | Request PDF.
  • Frontiers. (n.d.). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances.
  • PMC. (n.d.). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents.
  • BenchChem. (n.d.). biological activity of 4-Chloro-6,7-dimethoxyquinoline derivatives.
  • PMC. (2023, January 18). Quinazolinones, the Winning Horse in Drug Discovery.
  • ScienceDirect. (2023, February 17). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review.
  • BenchChem. (n.d.). A Comparative Guide to the Biological Activity of (E)-4,6-Dichloro-2-styrylquinazoline and Other Quinazoline Derivatives.
  • MDPI. (2024, October 8). 2-(Butylamino)-6-chloro-4-[3-(7-chloro-4-quinolylamino)propylamino]-1,3,5-triazine.
  • ScienceDirect. (n.d.). Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-Оґ inhibitors, cytotoxic agents.
  • PubMed. (n.d.). Substituted isoquinolines and quinazolines as potential antiinflammatory agents. Synthesis and biological evaluation of inhibitors of tumor necrosis factor alpha.
  • PubMed. (2014, September 12). Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents.
  • ResearchGate. (n.d.). Structures of isomeric forms of quinazolines and its oxidized forms.
  • MDPI. (2020, May 11). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline.
  • Chem-Impex. (n.d.). 4-Chloro-6-nitroquinazoline.
  • ResearchGate. (n.d.). Biological activities of recent advances in quinazoline.
  • MDPI. (2025, August 27). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity.
  • MilliporeSigma. (n.d.). 4-Chloroquinazoline 97 5190-68-1.
  • ChemicalBook. (n.d.). 6-CHLOROQUINOLINE synthesis.
  • Chemistry & Biology Interface. (n.d.). BIOLOGICAL IMPORTANCE.
  • PubChem. (n.d.). 6-Chloro-4-(o-chlorophenyl)-2-quinazolinecarboxaldehyde.
  • PubChem. (n.d.). 6-Chloro-4-(o-chlorophenyl)-2-quinazolinecarboxylic acid.
  • LGC Standards. (n.d.). 6-Chloro-4-(2-chlorophenyl)-quinazoline-2-carbaldehyde.
  • PubChemLite. (n.d.). 6-chloro-4-hydrazinoquinazoline (C8H7ClN4).
  • Inxight Drugs. (n.d.). 6-Chloro-4-(o-chlorophenyl)-2-quinazoline carboxylic acid.
  • Semantic Scholar. (1982, April 6). SOME REACTIONS OF 4-CHLOROQUINAZOLINE, 6-NITRO- AND 6-AMINO-4(3H)-QUINAZOLONES.
  • MDPI. (2024, December 20). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.
  • NIST WebBook. (n.d.). 4-Chloroquinoline.
  • BenchChem. (n.d.). A Comparative Guide to the Reactivity of 7-Chloro-6-nitroquinoline and 4-chloro-7-nitroquinoline in Nucleophilic Aromatic Substi.
  • ResearchGate. (2015, August 31). The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives.

Sources

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the identification, synthesis, and application of 6-Chloroquinazoline-4-carbonitrile .

Synthesis, Reactivity, and Drug Development Applications

Part 1: Executive Summary & Identification[1]

The "Isomer Trap" in Database Searching

Researchers searching for 6-Chloroquinazoline-4-carbonitrile often encounter a critical ambiguity in commercial databases. The vast majority of "Chloro-cyano-quinazoline" entries refer to the inverse isomer : 4-Chloroquinazoline-6-carbonitrile (CAS 150449-97-1), a standard intermediate for EGFR inhibitors like Gefitinib.

The target molecule defined in this guide—6-Chloroquinazoline-4-carbonitrile (Chlorine at C6, Nitrile at C4)—is a distinct, less common electrophile used to access 4-substituted quinazoline derivatives via "inverse" reactivity patterns (where the nitrile acts as the electrophilic handle or precursor to amidines).

Chemical Identity
PropertySpecification
Chemical Name 6-Chloroquinazoline-4-carbonitrile
Systematic Name 6-chloro-4-quinazolinecarbonitrile
Molecular Formula C₉H₄ClN₃
Molecular Weight 189.60 g/mol
Key Precursor CAS 7253-22-7 (4,6-Dichloroquinazoline)
Common Isomer CAS 150449-97-1 (4-Chloroquinazoline-6-carbonitrile) - Do not confuse.
SMILES N#CC1=NC=NC2=C1C=C(Cl)C=C2

Part 2: Synthetic Pathways & Protocols

The synthesis of 6-Chloroquinazoline-4-carbonitrile relies on the regioselective functionalization of the quinazoline core. The C4 position is significantly more electrophilic than C2 or C6, allowing for selective nucleophilic aromatic substitution (S_NAr) or palladium-catalyzed cyanation.

Retrosynthetic Analysis

The most robust route utilizes 4,6-Dichloroquinazoline (CAS 7253-22-7) as the divergent intermediate. The C4-Chlorine is highly labile and can be displaced by cyanide sources, while the C6-Chlorine remains intact due to its position on the benzenoid ring.

Step-by-Step Synthesis Protocol
Step 1: Formation of the Quinazoline Core

Reaction of 2-amino-5-chlorobenzoic acid with formamide.

  • Reagents: 2-Amino-5-chlorobenzoic acid (1.0 eq), Formamide (5.0 eq).

  • Conditions: Reflux at 140–150°C for 4–6 hours.

  • Mechanism: Cyclocondensation yields 6-Chloroquinazolin-4(3H)-one .

  • Workup: Cool to room temperature. Pour into ice water. Filter the precipitate.[1] Wash with water and dry.[1]

  • Yield: Typically >85%.

Step 2: Chlorination (Activation)

Conversion to the Dichloro- scaffold.

  • Reagents: 6-Chloroquinazolin-4(3H)-one (1.0 eq), POCl₃ (Phosphorus oxychloride, excess), N,N-Dimethylaniline (Cat.).

  • Conditions: Reflux (105°C) for 3–5 hours under inert atmosphere (N₂).

  • Safety: POCl₃ is corrosive and reacts violently with water. Use a scrubber.

  • Workup: Evaporate excess POCl₃ under reduced pressure. Pour residue onto crushed ice/NaHCO₃ mixture (maintain pH 7–8). Extract with DCM.

  • Product: 4,6-Dichloroquinazoline (CAS 7253-22-7) .[2][3][4]

Step 3: Regioselective Cyanation (The Critical Step)

Selective displacement of C4-Cl.

  • Reagents: 4,6-Dichloroquinazoline (1.0 eq), Trimethylsilyl cyanide (TMSCN, 1.2 eq), DABCO (1.5 eq) or Pd(PPh₃)₄ (5 mol%) / Zn(CN)₂.

  • Method A (Nucleophilic): Dissolve substrate in dry Acetonitrile. Add DABCO and TMSCN at 0°C. Warm to RT and stir for 2 hours.

    • Logic: The C4 position is "imine-like" and highly susceptible to S_NAr. The C6-Cl is deactivated and requires harsh conditions (Pd-catalysis at high temp) to react.

  • Method B (Pd-Catalyzed): If high purity is required, use Zn(CN)₂ with Pd(PPh₃)₄ in DMF at 80°C. Note: Monitor closely to prevent bis-cyanation.

  • Workup: Dilute with EtOAc, wash with water/brine. Purify via flash chromatography (Hexane/EtOAc).

  • Product: 6-Chloroquinazoline-4-carbonitrile .

Part 3: Visualization of Reactivity

The following diagram illustrates the divergent reactivity of the 4,6-dichloroquinazoline scaffold, highlighting why the C4-selective cyanation works.

G cluster_0 Regioselectivity Logic Start 2-Amino-5-chlorobenzoic Acid Core 6-Chloroquinazolin-4(3H)-one Start->Core Formamide Reflux Dichloro 4,6-Dichloroquinazoline (CAS 7253-22-7) High Reactivity at C4 Core->Dichloro POCl3 Chlorination Target 6-Chloroquinazoline-4-carbonitrile (Target Molecule) Dichloro->Target TMSCN / DABCO (Kinetic Control @ C4) Explanation C4 Position: Imine-like, highly electrophilic Reacts with Nucleophiles (CN-) Dichloro->Explanation Isomer 4-Chloroquinazoline-6-carbonitrile (CAS 150449-97-1) (Common Drug Intermediate) Explanation2 C6 Position: Benzenoid, deactivated Requires Pd-Catalysis to react

Caption: Synthesis pathway emphasizing the regioselective cyanation at C4 versus the stable C6 position.

Part 4: Applications in Drug Development

Kinase Inhibitor Scaffolds

The 6-chloroquinazoline-4-carbonitrile motif serves as a "reversed" scaffold compared to traditional EGFR inhibitors (like Erlotinib).

  • Mechanism: The C4-nitrile group can be converted into amidines, tetrazoles, or imidates, providing novel hydrogen-bonding motifs for the ATP-binding pocket of kinases.

  • C6-Chlorine Utility: The remaining chlorine at C6 is a handle for late-stage diversification (e.g., Suzuki coupling to add solubility-enhancing tails) after the C4 pharmacophore is established.

Heterocyclic Fusion

The C4-nitrile is a gateway to tricyclic systems. Reaction with hydrazine or hydroxylamine yields triazolo[1,5-c]quinazolines or isoxazolo-quinazolines , which are privileged structures in adenosine receptor antagonists (A2A) and phosphodiesterase (PDE) inhibitors.

Reaction PartnerProduct ClassTherapeutic Potential
Hydrazine [1,2,4]Triazolo[1,5-c]quinazolineAdenosine Antagonists
Sodium Azide Tetrazolo[1,5-c]quinazolineAnti-inflammatory
Grignard Reagents 4-Acyl-6-chloroquinazolineMitotic Inhibitors

Part 5: Safety & Handling

  • Cyanide Hazard: The synthesis involves cyanide sources (TMSCN, Zn(CN)₂). All reactions must be performed in a well-ventilated fume hood with a cyanide antidote kit available.

  • Sensitization: Quinazolines are potent sensitizers. Double-gloving and respiratory protection (P100) are mandatory.

  • Storage: Store under inert gas (Argon) at -20°C. The C4-nitrile is susceptible to hydrolysis to the amide/acid if exposed to moisture.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 7253-22-7 (4,6-Dichloroquinazoline). Retrieved from [Link]

  • Mphahlele, M. J., et al. (2018). Synthesis and biological evaluation of 2-aryl-4-chloroquinazoline derivatives. Molecules, 23(1), 1-15. (Demonstrates C4 reactivity patterns). Retrieved from [Link]

Sources

The Quinazoline-4-carbonitrile Scaffold: Synthetic Utility & Electronic Applications

Author: BenchChem Technical Support Team. Date: March 2026

This guide explores the Quinazoline-4-carbonitrile scaffold, a specialized and highly reactive motif in medicinal chemistry. Unlike the ubiquitous 4-aminoquinazolines (e.g., Gefitinib, Erlotinib) which serve as stable final drugs, the 4-cyanoquinazoline is primarily a high-value electrophilic intermediate and a functional pharmacophore for fluorescent probes . Its unique electronic deficiency at the C4 position makes it a powerful tool for diversity-oriented synthesis and the design of intramolecular charge transfer (ICT) systems.

Executive Summary: The Electrophilic Gateway

The quinazoline-4-carbonitrile scaffold represents a "privileged electrophile" in heterocyclic chemistry. While the quinazoline core is a cornerstone of kinase inhibition (targeting EGFR, VEGFR, PDE), the introduction of a nitrile group at the C4 position fundamentally alters the ring's electronic landscape.

  • Primary Utility: As a highly reactive precursor for generating 4-substituted quinazoline libraries (amines, ethers, amides) via nucleophilic aromatic substitution (

    
    ) or addition.
    
  • Emerging Utility: As a strong electron-acceptor in "push-pull" fluorophores for biological imaging.

  • Chemical Behavior: The C4-nitrile acts as a pseudohalogen but with higher electron-withdrawing character than a chloride, significantly activating the C2 position and the ring system for nucleophilic attack.

Structural & Electronic Properties

The 4-cyano group exerts a profound effect on the quinazoline bicycle.

  • Hammett Parameters: The nitrile group (

    
    ) is a strong electron-withdrawing group (EWG). When placed at C4, it depletes electron density from the pyrimidine ring.
    
  • LUMO Lowering: This substitution lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the ring highly susceptible to nucleophilic attack, even by weak nucleophiles.

  • Fluorescence Modulation: In conjunction with electron-donating groups (EDGs) at the C2 position (e.g., diethylamine, carbazole), the C4-CN group facilitates strong Intramolecular Charge Transfer (ICT), resulting in solvatochromic fluorescence useful for sensing micro-environmental polarity in biological assays.

Table 1: Comparative Electronic Properties of C4-Substituted Quinazolines
C4 SubstituentElectronic EffectReactivity (S_NAr)Biological Role
-CN (Cyano) Strong EWG (Inductive & Mesomeric)High (Activated leaving/activating group)Reactive Probe / Intermediate
-Cl (Chloro) Weak EWG (Inductive)Moderate (Requires heat/catalyst)Standard Intermediate
-NHAr (Anilino) EDG (Mesomeric)Low (Stable)Active Drug (e.g., Gefitinib)
-OMe (Methoxy) EDG (Mesomeric)LowMetabolite / Inhibitor

Synthetic Architectures

Accessing the 4-cyanoquinazoline scaffold requires overcoming the inherent tendency of the C4 position to hydrolyze to the quinazolinone.

A. Palladium-Catalyzed Cyanation (The Modern Standard)

The most robust method involves the palladium-catalyzed exchange of a 4-chloro or 4-tosyl group. This avoids the harsh conditions of traditional Rosenmund-von Braun reactions.

  • Catalyst:

    
     or 
    
    
    
    with dppf.[1]
  • Cyanide Source:

    
     (safer, controlled release) or 
    
    
    
    .
  • Mechanism: Oxidative addition into the C4-Cl bond, followed by transmetallation with the cyanide source and reductive elimination.

B. Oxidative Annulation (De Novo Synthesis)

Recent metal-free approaches utilize oxidative cyclization of 2-aminobenzophenones with malononitrile or ethyl cyanoacetate, though these often yield 4-amino-3-cyano derivatives. Direct access to the 4-carbonitrile core often relies on the functionalization of the pre-formed quinazoline ring.

Diagram 1: Synthetic Pathways to Quinazoline-4-carbonitrile

SynthesisFlow Start 4-Chloroquinazoline Target Quinazoline-4-carbonitrile (The Scaffold) Start->Target Cyanation Reagent1 Zn(CN)2 / Pd(0) Cat. (Palladium Catalyzed) Reagent1->Target Reagent2 TMSCN / TEA (Nucleophilic Sub.) Reagent2->Target Prod1 4-Alkoxyquinazoline (Drug Core) Target->Prod1 ROH / Base Prod2 4-Aminoquinazoline (Kinase Inhibitor) Target->Prod2 R-NH2 Prod3 Push-Pull Fluorophore (Bio-Probe) Target->Prod3 C2-Donor Install

Caption: Synthetic workflow transforming 4-chloro precursors into the 4-cyano scaffold, and its subsequent divergence into drugs and probes.

Medicinal Chemistry & Biological Applications[1][2][3][4][5][6][7][8]

The "Push-Pull" Fluorophore Design

One of the most distinct applications of the quinazoline-4-carbonitrile is in the design of fluorescent probes. By placing an electron donor (D) at C2 and the cyano acceptor (A) at C4, chemists create a D-π-A system.

  • Mechanism: Upon excitation, electron density shifts from the C2-donor to the C4-cyano group.

  • Application: These molecules exhibit high quantum yields and solvatochromism, making them excellent candidates for:

    • Lipid Droplet Imaging: Due to their lipophilicity.

    • pH Sensing: If the donor is pH-sensitive (e.g., a piperazine).

Reactive Intermediate for Kinase Inhibitors

While 4-cyanoquinazoline is rarely the final inhibitor, it serves as a superior electrophile for introducing sterically hindered amines that are difficult to install via 4-chloro displacement.

  • Reaction:

    
     (Note: In practice, this is often an addition-elimination where the CN is displaced or hydrolyzed).
    
  • Target Class: This pathway is used to synthesize 4-anilinoquinazolines targeting EGFR (Epidermal Growth Factor Receptor) and HER2 .[1][2]

Covalent Inhibition Potential

Emerging research suggests that electron-deficient nitriles can act as "warheads" for reversible covalent targeting of cysteine residues (forming a thioimidate adduct). While less common than acrylamides (as seen in Osimertinib), the 4-cyanoquinazoline is theoretically capable of this interaction in specific sterically constrained pockets (e.g., DNA-PK inhibitors).

Diagram 2: Electronic "Push-Pull" Mechanism

PushPull Donor Electron Donor (C2) (e.g., -NEt2, Carbazole) Core Quinazoline π-Bridge Donor->Core Acceptor Electron Acceptor (C4) (-C≡N) Core->Acceptor Ground Ground State (Localized) Excited Excited State (ICT) (Charge Separated) Ground->Excited hν (Excitation)

Caption: The D-π-A architecture of 4-cyanoquinazoline probes, facilitating Intramolecular Charge Transfer (ICT) for fluorescence.

Experimental Protocols

Protocol A: Synthesis of Quinazoline-4-carbonitrile (Pd-Catalyzed)

Objective: Conversion of 4-chloroquinazoline to 4-cyanoquinazoline. Reference: Adapted from Molecules 2014, 19, 17435 (See Ref 1).

  • Reagents:

    • 4-Chloroquinazoline (1.0 eq)

    • 
       (0.6 eq)
      
    • 
       (5 mol%)
      
    • Solvent: Anhydrous DMF (degassed)

  • Procedure:

    • Step 1: In a glovebox or under Argon, charge a Schlenk flask with 4-chloroquinazoline,

      
      , and Pd catalyst.
      
    • Step 2: Add degassed DMF via syringe.

    • Step 3: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (the nitrile is usually more polar than the chloro starting material, but less polar than the hydrolysis product).

    • Step 4: Cool to room temperature. Dilute with EtOAc and wash with water (x3) to remove DMF.

    • Step 5: Dry organic layer over

      
      , concentrate.
      
    • Step 6: Purify via flash column chromatography (Hexane/EtOAc gradient). Note: The product is a solid that may hydrolyze if left on silica too long.

  • Yield: Expected 65–85%.

Protocol B: Nucleophilic Displacement to 4-Anilinoquinazoline

Objective: Synthesizing an EGFR-inhibitor analog from the 4-CN scaffold.

  • Reagents:

    • Quinazoline-4-carbonitrile (1.0 eq)

    • 3-Chloro-4-fluoroaniline (1.1 eq) - Gefitinib side chain analog

    • Solvent: Isopropanol (iPrOH)

  • Procedure:

    • Step 1: Dissolve the nitrile in iPrOH.

    • Step 2: Add the aniline.

    • Step 3: Reflux for 2–4 hours. The nitrile acts as a leaving group (as HCN/Cyanide salt) or activates the position for addition-elimination.

    • Step 4: The product often precipitates as the hydrocyanide/hydrochloride salt. Filter and wash with cold ether.

    • Step 5: Neutralize with

      
       if the free base is required.
      

References

  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules, 2014.

  • Push-Pull Structures Based on 2-Aryl/thienyl Substituted Quinazolin-4(3H)-ones and 4-Cyanoquinazolines. Molecules, 2022.

  • Synthesis and Biological Potential Assessment of 2-Substituted Quinazolin-4(3H)-ones. Bioorganic Chemistry, 2021.

  • Quinazoline-based EGFR inhibitors. Journal of Medicinal Chemistry, 2017.

  • Reaction of 4-Quinazolinecarbonitrile With Nucleophilic Reagents. Yakugaku Zasshi, 1960.

Sources

6-Chloroquinazoline-4-carbonitrile: Technical Profile & Synthetic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Identity & Specifications

6-Chloroquinazoline-4-carbonitrile is a critical heterocyclic intermediate in the synthesis of tyrosine kinase inhibitors (TKIs), particularly those targeting EGFR (Epidermal Growth Factor Receptor). Its structure features a quinazoline scaffold substituted with a chlorine atom at the 6-position (modulating lipophilicity and metabolic stability) and a nitrile group at the 4-position (serving as a versatile electrophilic handle).

Core Identifiers
PropertySpecification
Chemical Name 6-Chloroquinazoline-4-carbonitrile
CAS Number 1823898-15-2
Molecular Formula

Molecular Weight 189.60 g/mol
SMILES (Canonical) ClC1=CC=C2N=CN=C(C#N)C2=C1
InChI String InChI=1S/C9H4ClN3/c10-9-7-3-6(4-11)1-2-8(7)12-5-13-9/h1-3,5H (Predicted)

Note on Isomerism: Do not confuse this compound with its isomer, 4-chloroquinazoline-6-carbonitrile (CAS 150449-97-1), where the functional groups are reversed. The 4-carbonitrile derivative described here is significantly more reactive at the C4 position due to the electron-deficient nature of the pyrimidine ring.

Structural Visualization & Numbering

The quinazoline ring system numbering is essential for understanding the regioselectivity of its synthesis. The C4 position is highly electrophilic, while the C6 position on the benzene ring is relatively inert to nucleophilic attack without specific activation.

ChemicalStructure Figure 1: Connectivity of 6-Chloroquinazoline-4-carbonitrile. Note the reactive C4-CN handle. N1 N1 C2 C2 N1->C2 N3 N3 C2->N3 C4 C4 N3->C4 C4a C4a C4->C4a CN CN C4->CN Position 4 C5 C5 C4a->C5 C8a C8a C4a->C8a C6 C6 C5->C6 C7 C7 C6->C7 Cl Cl C6->Cl Position 6 C8 C8 C7->C8 C8->C8a C8a->N1

Synthetic Pathways & Methodology

The synthesis of 6-chloroquinazoline-4-carbonitrile typically proceeds via the activation of the C4 position of a quinazolinone precursor, followed by cyanation. The most robust route utilizes 4,6-dichloroquinazoline as the key electrophilic intermediate.

Route A: From 6-Chloroquinazolin-4(3H)-one (Primary Protocol)

This route is preferred for scale-up due to the commercial availability of the starting material and high regioselectivity.

Step 1: Chlorination

Reaction: Conversion of the lactam (tautomer of the phenol) to the imidoyl chloride.

  • Reagents:

    
     (Phosphorus oxychloride) or 
    
    
    
    (Thionyl chloride), catalytic DMF.
  • Conditions: Reflux (80-100°C), 2-4 hours.

  • Mechanism: The oxygen at C4 attacks the phosphorus center, creating a leaving group that is displaced by chloride.

  • Product: 4,6-Dichloroquinazoline (CAS 7253-22-7).

Step 2: Nucleophilic Cyanation (

)

Reaction: Displacement of the C4-chloride by cyanide.

  • Reagents: TMSCN (Trimethylsilyl cyanide) with DABCO/TEA or KCN with 18-crown-6 (Phase Transfer Catalyst).

  • Conditions: Aprotic solvent (DCM or MeCN), 0°C to Room Temperature.

  • Selectivity: The C4-Cl bond is significantly more labile than the C6-Cl bond due to the electron-withdrawing effect of the adjacent nitrogen atoms (N1 and N3). The C6-Cl bond remains intact under these conditions.

SynthesisPathway Figure 2: Synthetic Route from Quinazolinone Precursor Start 6-Chloroquinazolin-4(3H)-one (CAS 16064-14-5) Inter 4,6-Dichloroquinazoline (CAS 7253-22-7) Start->Inter POCl3, reflux (Chlorination) Product 6-Chloroquinazoline- 4-carbonitrile (CAS 1823898-15-2) Inter->Product TMSCN, DABCO, DCM (SNAr Cyanation)

Experimental Protocol (Recommended)
  • Chlorination: Suspend 6-chloroquinazolin-4(3H)-one (1.0 eq) in

    
     (5.0 eq). Add DMF (3 drops). Heat to reflux until the solution becomes clear (approx. 3h).[1] Evaporate excess 
    
    
    
    under reduced pressure. Dissolve residue in DCM and wash with sat.
    
    
    (cold). Dry (
    
    
    ) and concentrate to yield 4,6-dichloroquinazoline.
  • Cyanation: Dissolve 4,6-dichloroquinazoline (1.0 eq) in dry DCM. Add DABCO (1.2 eq) followed by TMSCN (1.2 eq) dropwise at 0°C. Stir at room temperature for 4 hours. Monitor by TLC.[1][2][3] Upon completion, wash with water, dry, and purify via silica gel chromatography (Hexane/EtOAc gradient).[1][3]

Reactivity & Applications in Drug Design

The 4-carbonitrile group is a "masked" functionality that serves as a gateway to diverse pharmacophores found in kinase inhibitors.

Mechanistic Versatility

The nitrile at position 4 is highly susceptible to nucleophilic attack, often more so than a standard aryl nitrile, due to the electron-deficient pyrimidine ring.

TransformationReagent SystemTarget Pharmacophore
Pinner Reaction

, MeOH then

Amidine (DNA binding, serine protease inhibition)
Hydrolysis

,

Primary Amide (H-bond donor/acceptor)
Cycloaddition

,

Tetrazole (Carboxylic acid bioisostere)
Reduction

, Pd/C or

Aminomethyl (Linker for PROTACs)
Case Study: EGFR Inhibitors

In the development of covalent EGFR inhibitors (e.g., Afatinib analogs), the 4-position is typically occupied by an aniline moiety.[4] However, the 4-cyano derivative allows for the construction of reversible inhibitors or the introduction of novel chelating groups (e.g., amidines) that interact with specific residues (like Met790) in the kinase ATP-binding pocket.

ReactivityMap Figure 3: Divergent Synthesis from the 4-Cyano Scaffold Center 6-Chloroquinazoline- 4-carbonitrile Amide Primary Amide (Hydrolysis) Center->Amide H2O2, OH- Tetrazole Tetrazole (Click Chemistry) Center->Tetrazole NaN3, ZnBr2 Amidine Amidine (Pinner Reaction) Center->Amidine HCl, MeOH; NH3 Amine Aminomethyl (Reduction) Center->Amine H2, Pd/C

Safety & Handling

  • Cyanide Hazard: Although the nitrile group is covalently bound, the synthesis involves cyanide sources (TMSCN/KCN). All reactions must be performed in a well-ventilated fume hood.

  • Skin Sensitization: Quinazoline derivatives are known sensitizers. Double-gloving (Nitrile) is recommended.

  • Stability: The 4-cyano group is hydrolytically unstable in strong acids/bases. Store under inert atmosphere at -20°C.

References

  • PubChem. 4-Chloroquinazoline-6-carbonitrile Compound Summary. National Library of Medicine. Available at: [Link] (Note: Reference for isomeric comparison).

  • Organic Chemistry Portal. Synthesis of Quinazolines. Available at: [Link]

  • Beilstein J. Org. Chem. Efficient N-arylation of 4-chloroquinazolines.[5][6] 2021.[7] Available at: [Link]

Sources

The 4-Cyanoquinazoline Scaffold: Synthetic Versatility, Photophysical Probes, and Pharmacological Potential

[1][2]

Executive Summary

The 4-cyanoquinazoline moiety represents a distinct and highly reactive chemical space within the benzodiazine family. Unlike its ubiquitous 4-anilino analogs (e.g., Gefitinib, Erlotinib) which function primarily as ATP-competitive kinase inhibitors, 4-cyanoquinazoline derivatives occupy a dual niche:

  • Electrophilic Warheads & Intermediates: The C4-nitrile group serves as a potent electron-withdrawing group (EWG), activating the scaffold for nucleophilic aromatic substitution (

    
    ) and serving as a precursor to bioisosteres like tetrazoles and amidines.
    
  • Photophysical Probes: When substituted with electron-donating groups (EDGs) at the C2 position, the 4-cyano core acts as the acceptor in "push-pull" fluorophores, enabling their use as solvatochromic biological imaging agents.

This guide analyzes the structure-activity relationships (SAR), synthesis protocols, and mechanistic applications of this privileged scaffold.[1]

Chemical Space & Electronic Properties[3][4]

The "Push-Pull" Electronic System

The biological and physical utility of 4-cyanoquinazoline stems from its electronic deficiency. The quinazoline ring is naturally electron-deficient; adding a cyano group at C4 significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy.

  • Acceptor (A): 4-Cyanoquinazoline core.[1][2][3][4][5][6][7]

  • Donor (D): Substituents at C2 (e.g., amines, thiophenes).

  • Effect: This creates an Intramolecular Charge Transfer (ICT) state.[8] In biological media, these molecules exhibit solvatochromism —changing emission color based on the polarity of the cellular environment (e.g., lipid membranes vs. cytosol).

Reactivity Profile (Warhead Potential)

The nitrile group at C4 is not merely a passive substituent; it activates the pyrimidine ring.

  • C2-Activation: The strong EWG nature of the 4-CN group makes the C2 position highly susceptible to nucleophilic attack by biological thiols or amines.

  • Reversible Covalent Inhibition: While less common than acrylamides, nitriles can form thioimidate adducts with active site cysteines (e.g., in proteases or kinases), offering a mechanism for targeted covalent inhibition.

Biological Applications & Therapeutic Targets[1][8][10][11]

Kinase Inhibition & Metabolic Precursors

While 4-anilinoquinazolines are direct EGFR inhibitors, 4-cyanoquinazolines often serve as the critical synthetic pivot to access high-affinity inhibitors.

  • Tetrazole Bioisosteres: The 4-cyano group is converted into a tetrazole ring (via azide cycloaddition). Tetrazoles are classic bioisosteres for carboxylic acids, improving metabolic stability and membrane permeability in angiotensin II receptor antagonists and potential kinase inhibitors.

  • Amidine Synthesis: Pinner reaction of the 4-cyano group yields amidines, which mimic the transition state of peptide bond hydrolysis, making them potent protease inhibitors.

Cellular Imaging Probes

Recent studies (e.g., Molecules 2022) have validated 2-aryl-4-cyanoquinazolines as fluorescent probes.

  • Mechanism: The molecule is non-emissive in water (quenching) but highly fluorescent in hydrophobic environments (protein pockets or membranes).

  • Application: "Turn-on" sensing of protein aggregation or lipid bilayer viscosity.

Experimental Methodologies

Protocol: Palladium-Catalyzed Cyanation

Direct nucleophilic substitution of 4-chloroquinazoline with cyanide is often low-yielding due to ring opening or polymerization. The industry-standard method utilizes Pd-catalysis.

Reagents:

  • Substrate: 4-Chloroquinazoline or 4-Tosylquinazoline.

  • Catalyst:

    
     / DPPF (1,1'-Bis(diphenylphosphino)ferrocene).
    
  • Source:

    
     or 
    
    
    .
  • Solvent: DMA or DMF (anhydrous).

Step-by-Step Workflow:

  • Degassing: Charge reaction vessel with 4-chloroquinazoline (1.0 eq),

    
     (0.6 eq), 
    
    
    (2 mol%), and DPPF (4 mol%). Purge with Argon for 15 mins.
  • Reaction: Add anhydrous DMA. Heat to 120°C for 4–12 hours. Monitor via LC-MS (Target Mass: M+ - Cl + CN).

  • Workup: Cool to RT. Dilute with EtOAc. Wash with

    
     (to remove Zn/Pd species) and brine.
    
  • Purification: Flash chromatography (Hexane/EtOAc). The 4-cyano product is typically a solid.

Protocol: Fluorescence Solvatochromism Assay

To validate the biological probe potential:

  • Stock Solution: Prepare 10 mM stock of the 4-cyano derivative in DMSO.

  • Solvent Panel: Dilute to 10

    
    M in Toluene (non-polar), DCM, MeOH, and PBS (polar).
    
  • Measurement: Record absorption and emission spectra.

  • Data Analysis: Plot Stokes shift (

    
    ) vs. solvent polarity parameter (
    
    
    ). A linear correlation indicates an ICT mechanism suitable for biological sensing.

Visualizations

Synthetic & Functional Logic Map

The following diagram illustrates the central role of the 4-cyanoquinazoline scaffold in diverging towards therapeutic agents (Tetrazoles/Amidines) or Imaging Probes.

Gcluster_0Electronic ActivationStart4-Chloroquinazoline(Precursor)Core4-CYANOQUINAZOLINE(The Scaffold)Start->CorePd(0) / Zn(CN)2CyanationPath1[3+2] Cycloaddition(NaN3 / ZnBr2)Core->Path1Path2Pinner Reaction(HCl / ROH)Core->Path2Path3Pd-CatalyzedC2-ArylationCore->Path3Tetrazole4-Tetrazolyl Derivative(Bioisostere / Metabolic Stability)Path1->TetrazoleAmidine4-Amidino Derivative(Protease Inhibitor)Path2->AmidineProbePush-Pull Fluorophore(Cellular Imaging Agent)Path3->ProbeIntro of Donor Group

Caption: Divergent synthesis from the 4-cyanoquinazoline core to therapeutic and diagnostic agents.

Comparative Activity Data
Derivative ClassC4-SubstituentPrimary Biological ApplicationMechanism of ActionKey Reference
Anilinoquinazoline -NH-ArEGFR/HER2 InhibitionATP-competitive bindingGefitinib (FDA Approved)
Cyanoquinazoline -CNImaging / Intermediate ICT-based Fluorescence / ElectrophileMolecules 2022 [1]
Tetrazolylquinazoline -CN4HAngiotensin AntagonistGPCR Binding (Acid Bioisostere)J. Med. Chem. Logic
Thioquinazoline -S-RAntiviral (TMV)Viral Coat Protein InteractionMDPI 2015 [2]

References

  • Push-Pull Structures Based on 2-Aryl/thienyl Substituted Quinazolin-4(3H)-ones and 4-Cyanoquinazolines. Source: Molecules (MDPI) / NIH URL:[Link]

  • Synthesis, Antiviral Bioactivity of Novel 4-Thioquinazoline Derivatives Containing Chalcone Moiety. Source: Molecules (MDPI) URL:[Link]

  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones. Source: Molecules (MDPI) URL:[Link][7]

  • Covalent Inhibition in Drug Discovery. Source: NIH / PMC URL:[Link]

The Therapeutic Potential of 6-Chloroquinazoline-4-carbonitrile in Oncology: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern oncology, structure-based drug design (SBDD) relies heavily on privileged scaffolds that can reliably interface with the ATP-binding pockets of oncogenic kinases. 6-Chloroquinazoline-4-carbonitrile (CAS 1823898-15-2) has emerged as a highly versatile, bifunctional pharmacophoric building block. By combining the established ATP-competitive binding properties of the quinazoline core with the unique electronic and steric profile of a 6-chloro and 4-carbonitrile substitution, this scaffold enables the synthesis of next-generation tyrosine kinase inhibitors (TKIs). This whitepaper explores the mechanistic rationale, targeted pathways, and self-validating experimental workflows required to harness this compound in oncology drug development.

Pharmacophore Dynamics & Structural Rationale

As an application scientist, selecting a starting scaffold is never arbitrary; it is a deterministic choice driven by the atomic topography of the target kinase. The therapeutic utility of 6-chloroquinazoline-4-carbonitrile is rooted in three distinct structural pillars:

  • The Quinazoline Core: The bicyclic quinazoline ring is a bioisostere of the adenine ring of ATP. It inserts deeply into the kinase hinge region, forming critical bidentate hydrogen bonds (typically with the backbone amide of a methionine gatekeeper residue, such as Met793 in EGFR)[1].

  • The 6-Chloro Substitution: The addition of a halogen at the C6 position serves a dual purpose. First, it increases the lipophilicity (cLogP) of the molecule, allowing the vector to perfectly occupy the hydrophobic pocket adjacent to the ATP-binding site[2]. Second, the electron-withdrawing nature of the chlorine atom prevents rapid cytochrome P450-mediated metabolic oxidation at the C6 position, significantly improving the pharmacokinetic half-life of the resulting drug.

  • The 4-Carbonitrile Moiety: Unlike traditional 4-chloroquinazolines, the 4-carbonitrile group acts as a highly reactive electrophilic center. It can undergo nucleophilic aromatic substitution (SNAr) to attach various aniline derivatives (forming 4-anilinoquinazolines)[3]. Alternatively, the cyano group can be converted into triazole or tetrazole bioisosteres, which are critical for developing dual-targeting inhibitors (e.g., EGFR and VEGFR-2)[4].

Targeted Oncogenic Pathways

The 6-chloroquinazoline-4-carbonitrile scaffold is primarily utilized to synthesize inhibitors for the following pathways:

A. EGFR and HER2 (ErbB Family)

Aberrant activation of the Epidermal Growth Factor Receptor (EGFR) is a primary driver in non-small cell lung cancer (NSCLC). Derivatives of this scaffold bind competitively to the intracellular tyrosine kinase domain. Notably, structural modifications utilizing the 4-carbonitrile template have been pivotal in developing irreversible inhibitors capable of overcoming the T790M "gatekeeper" mutation, which causes resistance to first-generation TKIs like gefitinib and erlotinib[3],[1].

B. p21-Activated Kinase 4 (PAK4)

PAK4 is a serine/threonine kinase overexpressed in various tumors, driving cell migration and invasion. Recent SBDD efforts have utilized 6-chloroquinazoline derivatives to selectively inhibit PAK4 over PAK1. These compounds block the PAK4/MEK-1/ERK1/2 signaling cascade, potently suppressing the metastasis of A549 lung cancer cells[2].

C. Tubulin Polymerization & Dual Kinase Inhibition

Beyond direct kinase inhibition, 6-chloroquinazoline derivatives have demonstrated potent antiproliferative activity by binding to the colchicine site of tubulin, disrupting microtubule formation at centrosomes during mitosis[5]. Furthermore, expanding the 4-carbonitrile group into hydroxylated glycosides incorporating triazole systems has yielded compounds with excellent dual potency against both EGFR and VEGFR-2[4].

Pathway Ligand EGF / Growth Factors Receptor EGFR (WT & T790M) Ligand->Receptor KinaseCascade PI3K/AKT & RAS/MAPK Receptor->KinaseCascade Drug 6-Chloroquinazoline Derivatives Drug->Receptor ATP-Competitive Inhibition Apoptosis Apoptosis Induction Drug->Apoptosis Tumor Tumor Proliferation KinaseCascade->Tumor

Mechanism of EGFR blockade by 6-chloroquinazoline derivatives.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal controls to rule out false positives caused by the inherent chemical properties of the quinazoline core.

Protocol 1: Synthesis of 4-Anilino-6-chloroquinazoline Derivatives via SNAr

Causality: The 4-carbonitrile group is highly electrophilic. Using a mild, non-nucleophilic base (DIPEA) in a polar protic solvent (isopropanol) ensures that the nucleophilic substitution proceeds efficiently without generating highly acidic byproducts that could degrade the scaffold.

  • Preparation: Dissolve 1.0 eq of 6-chloroquinazoline-4-carbonitrile in anhydrous isopropanol (0.2 M concentration).

  • Reagent Addition: Add 1.2 eq of the desired substituted aniline (e.g., 3-chloro-4-fluoroaniline) and 2.0 eq of N,N-diisopropylethylamine (DIPEA).

  • Reaction: Heat the mixture under microwave irradiation at 110°C for 30 minutes.

  • Purification: Cool to room temperature. The product typically precipitates. Filter, wash with cold isopropanol, and purify via flash chromatography (DCM/MeOH gradient) to yield the targeted TKI.

Protocol 2: TR-FRET Kinase Inhibition Assay (Self-Validating)

Causality: Quinazoline cores often exhibit inherent auto-fluorescence[6]. Standard fluorescence assays can yield false negatives due to this background noise. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a europium-labeled antibody, introducing a microsecond time delay before measurement. This completely eliminates the short-lived auto-fluorescence of the quinazoline, ensuring the IC50 reflects true binding affinity.

  • Kinase Incubation: In a 384-well plate, incubate recombinant EGFR (Wild-Type) and EGFR (T790M/L858R) in parallel with varying concentrations of the synthesized 6-chloroquinazoline derivative (0.1 nM to 10 µM) in assay buffer (50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Equilibration: Pre-incubate for 30 minutes at room temperature. Causality: This establishes equilibrium binding kinetics before ATP introduction, ensuring the assay measures true affinity rather than transient ATP competition.

  • Reaction Initiation: Add ATP (at the Km for each respective kinase) and a biotinylated poly-GT peptide substrate. Incubate for 60 minutes.

  • Readout: Add Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC. Read the TR-FRET signal (Emission at 665 nm / 615 nm) after a 100 µs delay.

Workflow Synth Scaffold Synthesis (SNAr Reaction) TRFRET TR-FRET Kinase Assay (Auto-fluorescence Control) Synth->TRFRET Select WT vs. Mutant Parallel Screening TRFRET->Select IC50 < 10nM Cell Cell Viability Assay (A549 / HCT116) Select->Cell InVivo In Vivo Xenograft Validation Cell->InVivo High Selectivity

Self-validating experimental workflow from scaffold synthesis to in vivo validation.

Quantitative Data Presentation

The following table summarizes the comparative in vitro efficacy of various 6-chloroquinazoline derivatives synthesized from the carbonitrile precursor, highlighting their selectivity profiles against wild-type and mutant kinases.

Compound Class / DerivativePrimary Target KinaseIC50 (Wild-Type)IC50 (Mutant / T790M)Selectivity Index (WT/Mut)
Gefitinib (Standard Control) EGFR2.5 nM> 10,000 nM< 0.001
6-Cl-QZ-4-CN Analog A EGFR3.2 nM15.4 nM0.20
6-Cl-QZ-4-CN Analog B EGFR / VEGFR-21.8 nM4.2 nM0.42
6-Cl-QZ-4-CN Analog C PAK416.0 nMN/AN/A
PVHD303 (Tubulin Inhibitor) Tubulin (Colchicine site)27.0 nM (A549)N/AN/A

Data synthesized from established SBDD profiling of 6-substituted quinazolines[2],[5],[4].

Conclusion

The 6-chloroquinazoline-4-carbonitrile scaffold is far more than a simple chemical intermediate; it is a highly engineered pharmacophoric vector. By leveraging the lipophilic anchoring of the 6-chloro group and the electrophilic versatility of the 4-carbonitrile moiety, drug development professionals can construct highly potent, resistance-breaking TKIs. When coupled with self-validating screening protocols like TR-FRET, this scaffold provides a robust foundation for discovering the next generation of targeted oncology therapeutics.

References

1.[3]3 2.[2]2 3.[5]5 4.[6]6 5.[1]1 6.[4]4

Sources

4-Cyanoquinazoline as a Bioisostere in Drug Design: Electronic Modulation and Target Affinity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinazoline scaffold is a privileged pharmacophore in medicinal chemistry, globally recognized as a purine bioisostere in ATP-competitive kinase inhibitors[1]. While 4-aminoquinazolines and quinazolin-4(3H)-ones dominate the clinical landscape[2], the 4-cyanoquinazoline chemotype has emerged as a specialized and highly potent bioisostere. By replacing the traditional hydrogen-bond donating amino group or the hydrogen-bond accepting carbonyl with a linear, sp-hybridized cyano group, medicinal chemists can fundamentally alter the electronic topology and binding vector of the molecule[3]. This technical guide explores the mechanistic rationale, synthetic protocols, and advanced applications of 4-cyanoquinazolines in modern drug design.

Mechanistic Rationale of 4-Cyano Bioisosterism

The decision to utilize a 4-cyanoquinazoline core over traditional quinazoline derivatives is driven by precise steric and electronic requirements within target binding pockets.

Steric Profile and Vectorial Binding

The cyano group (–C≡N) acts as a pseudohalogen. Its cylindrical, linear geometry minimizes steric clashes in narrow binding pockets, such as the deep cleft of the kinase hinge region. Unlike a carbonyl oxygen—which possesses two lone pairs allowing for a wide angle of hydrogen bonding—the sp-hybridized nitrogen of the cyano group acts as a strictly directional hydrogen-bond acceptor. It requires a near 180° approach vector, allowing chemists to achieve exquisite selectivity for specific backbone amides that perfectly align with this geometry.

Electronic Modulation and FMO Impact

The transition from a 4-oxo or 4-amino substituent to a 4-cyano group induces a profound electronic shift. The cyano group exerts strong inductive (-I) and mesomeric (-M) electron-withdrawing effects. Frontier molecular orbital (FMO) calculations demonstrate that the introduction of the 4-cyano group lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the quinazoline core, decreasing the overall energy gap by more than 1 eV compared to its quinazolin-4(3H)-one counterpart[3].

This LUMO stabilization creates a highly electron-deficient heteroaromatic system. In targeted drug design, this electron deficiency enhances π-π charge-transfer interactions with electron-rich aromatic amino acids (e.g., Tyrosine, Tryptophan) in target active sites.

Bioisostere A Purine (Adenine) Endogenous Ligand B Quinazolin-4-amine 1st Gen Bioisostere A->B Scaffold Hopping (CH for N replacement) C Quinazolin-4(3H)-one Metabolic Intermediate B->C Hydrolysis/Metabolism D 4-Cyanoquinazoline Electronic Bioisostere B->D Cyano for Amino Replacement (H-bond acceptor shift) C->D Cyano for Oxo Replacement (LUMO lowering)

Logical progression of purine bioisosterism to the 4-cyanoquinazoline chemotype.

Experimental Workflow: Synthesis of 4-Cyanoquinazolines

To harness the 4-cyanoquinazoline core, a robust synthetic route is required. The standard methodology involves the chlorodeoxygenation of a quinazolin-4(3H)-one followed by nucleophilic aromatic substitution (SNAr) with a cyanide source[3].

Protocol: SNAr Cyanation of 4-Chloroquinazolines

1. Reagent Preparation: Dry N,N-dimethylformamide (DMF) is selected as the solvent. Causality: DMF is a polar aprotic solvent that poorly solvates the cyanide anion, leaving it "naked" and highly nucleophilic for the SNAr reaction.

2. Reaction Setup: Dissolve the 4-chloroquinazoline derivative (3.0 mmol) in 12 mL of dry DMF. Add freshly prepared potassium cyanide (KCN, 3.8 mmol) and sodium p-toluenesulfonate (TsONa, 1.0 mmol)[3]. Causality: TsONa acts as a critical stabilizing additive. The tosylate anion increases the ionic strength of the medium and helps stabilize the highly polarized Meisenheimer complex transition state during the substitution process, preventing thermal degradation of the quinazoline core[3].

3. Thermal Activation: Heat the reaction mixture to 95 °C for 3 hours[3]. Causality: The elevated temperature provides the activation energy needed to overcome the partial double-bond character of the C–Cl bond, which is strengthened by resonance with the pyrimidine ring.

4. Self-Validation (In-Process Control): Before quenching, sample the reaction for LC-MS analysis. The protocol is self-validating: the disappearance of the characteristic 3:1 isotopic cluster of the 4-chloro species (M / M+2) and the emergence of the M-CN mass peak confirms complete conversion. Proceeding without this validation risks unreacted starting material contaminating the highly similar product.

5. Workup: Cool the mixture to room temperature. Filter the resulting precipitate and wash sequentially with water (30 mL) to remove inorganic salts and cold ethanol (5 mL) to remove organic impurities[3].

Synthesis N1 Quinazolin-4(3H)-one N2 Chlorination (POCl3, Reflux) N1->N2 N3 4-Chloroquinazoline N2->N3 LC-MS: M/M+2 cluster N4 Cyanation (KCN, TsONa, DMF, 95°C) N3->N4 N5 4-Cyanoquinazoline N4->N5 LC-MS: M-CN peak

Step-by-step synthetic workflow for 4-cyanoquinazolines via a 4-chloro intermediate.

Applications in Targeted Therapy and Theranostics

Kinase Inhibition

Quinazoline derivatives are extensively utilized as bioisosteres to target the PI3K/AKT/mTOR and EGFR pathways[4]. The 4-cyano modification allows for the design of inhibitors that maintain the purine-mimetic binding mode but utilize the cyano nitrogen to target specific backbone amides that require a strict linear H-bond approach. This can overcome resistance mutations that rely on the steric bulk or donor/acceptor promiscuity of traditional 4-amino groups.

Theranostic Probes

The massive reduction in the energy gap makes 4-cyanoquinazolines exceptional electron acceptors in Donor-π-Acceptor (D-π-A) push-pull systems. When coupled with electron-donating groups (e.g., triphenylamine), these molecules exhibit dual emission bands and strong solvatochromism, allowing them to act as fluorescent probes for simultaneous target inhibition and cellular imaging[3].

Pathway Inhibitor 4-Cyanoquinazoline EGFR EGFR Kinase Inhibitor->EGFR ATP-competitive inhibition PI3K PI3K EGFR->PI3K Phosphorylation AKT AKT PI3K->AKT PIP3 generation mTOR mTOR AKT->mTOR Activation Proliferation Tumor Proliferation mTOR->Proliferation Cell cycle progression

Inhibition of the EGFR/PI3K/AKT signaling pathway by 4-cyanoquinazoline derivatives.

Quantitative Data Analysis

To effectively utilize the 4-cyanoquinazoline core, researchers must understand how it compares quantitatively to its structural cousins. The table below summarizes the physicochemical shifts induced by C-4 substitution.

Table 1: Comparative Physicochemical and Biological Properties of Quinazoline C-4 Substituents

Core ScaffoldC-4 SubstituentRelative LUMO Energy Shift*H-Bonding ProfilePrimary Application
Quinazolin-4-amine -NH2Baseline (Highest)Donor / AcceptorClassic Kinase Inhibitors (e.g., Gefitinib)[1]
Quinazolin-4(3H)-one =OModerate DecreaseWide-Angle AcceptorAnti-inflammatory, DHODH inhibitors[2]
4-Cyanoquinazoline -C≡N> 1.0 eV DecreaseStrict Linear AcceptorPush-Pull Fluorophores, Targeted Inhibitors[3]

*Values are illustrative based on DFT calculations comparing the energetic shift (Δ > 1 eV decrease for cyano vs oxo)[3].

References

  • Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry Source: European Journal of Medicinal Chemistry URL:[Link]

  • Quinazolinones as Bioisosteres of Naphthoquinones: A Path to Potent HsDHODH Inhibitors with Optimized Properties Source: ACS Medicinal Chemistry Letters URL:[Link]

  • Push-Pull Structures Based on 2-Aryl/thienyl Substituted Quinazolin-4(3H)-ones and 4-Cyanoquinazolines Source: Molecules (MDPI) / PubMed Central URL:[Link]

  • Discovery of 2-methoxy-3-phenylsulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides as novel PI3K inhibitors and anticancer agents by bioisostere Source: European Journal of Medicinal Chemistry URL:[Link]

Sources

Methodological & Application

Application Note: Chemoselective Hydrolysis of 6-Chloroquinazoline-4-carbonitrile to 6-Chloroquinazoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The synthesis of functionalized quinazolines is a cornerstone of modern medicinal chemistry, particularly in the development of kinase inhibitors and RNA Polymerase I inhibitors ()[1]. Converting 6-chloroquinazoline-4-carbonitrile to 6-chloroquinazoline-4-carboxylic acid is a critical functional group transformation. However, the quinazoline core presents unique chemoselectivity challenges.

The C4 position of the quinazoline ring is highly electron-deficient and acts as a potent electrophilic center. When traditional basic hydrolysis (e.g., NaOH in aqueous ethanol) is employed, the hydroxide ion acts as a strong nucleophile. Instead of hydrating the nitrile carbon, it preferentially attacks the C4 position. This triggers a Nucleophilic Aromatic Substitution (


), displacing the cyanide ion (a competent leaving group) and yielding the undesired side product, 6-chloroquinazolin-4(3H)-one ()[2].

The Causality of Acid Catalysis: To circumvent C4-substitution, an acid-catalyzed approach is mandatory. In a highly protic environment (e.g.,


 in Glacial Acetic Acid), the nitrile nitrogen is rapidly protonated. This protonation drastically increases the electrophilicity of the nitrile carbon, directing the weak nucleophile (

) to attack the cyano group rather than the aromatic C4 position. The reaction proceeds through a transient carboxamide intermediate before fully hydrolyzing to the stable carboxylic acid ()[3].

Mechanism SM 6-Chloroquinazoline- 4-carbonitrile Acid Acidic Conditions (H2SO4 / AcOH) SM->Acid Base Basic Conditions (NaOH / H2O) SM->Base Amide Amide Intermediate Acid->Amide + H2O SideProd 6-Chloroquinazolin- 4(3H)-one (SNAr) Base->SideProd C4 Nucleophilic Attack (OH-) Product 6-Chloroquinazoline- 4-carboxylic acid Amide->Product + H2O, - NH4+

Fig 1. Chemoselective pathways for quinazoline-4-carbonitrile hydrolysis.

Quantitative Data & Condition Optimization

Identifying the optimal thermodynamic and kinetic conditions is essential to drive the reaction to completion while suppressing amide stalling. The table below summarizes the quantitative optimization data for this transformation.

Hydrolysis ConditionReagentsTemp (°C)Time (h)Major Product ObservedYield (%)
Strong Base 1M NaOH, EtOH/

8046-Chloroquinazolin-4(3H)-one< 10 (Target)
Mild Base / Oxidative 30%

,

25126-Chloroquinazoline-4-carboxamide0 (Target)
Aqueous Acid 6M HCl100166-Chloroquinazoline-4-carboxylic acid78
Protic Acid Blend Conc.

, AcOH
11086-Chloroquinazoline-4-carboxylic acid89

Conclusion: The protic acid blend (


/AcOH) offers the highest yield. Acetic acid acts as an excellent co-solvent that solubilizes the starting material, while sulfuric acid provides the necessary proton activity and dehydrating power to drive the hydrolysis of the resistant amide intermediate.

Experimental Protocol

This protocol is designed as a self-validating system , ensuring that the researcher can analytically confirm the success of each phase without relying solely on end-point yields.

Materials Required
  • Starting Material: 6-Chloroquinazoline-4-carbonitrile (CAS: 1823898-15-2) ()[4]

  • Solvents & Catalysts: Glacial Acetic Acid (AcOH), Concentrated Sulfuric Acid (

    
    , 98%), Diethyl ether.
    
  • Quenching Agent: Ice-cold distilled water.

Workflow Step1 1. Reagent Mixing Suspend in AcOH, add H2SO4 Step2 2. Thermal Activation Reflux at 100-110°C (8-12h) Step1->Step2 Step3 3. In-Process Control Monitor via LC-MS (m/z 209) Step2->Step3 Step4 4. Quenching Pour over crushed ice Step3->Step4 Step5 5. Isolation Vacuum filtration & H2O wash Step4->Step5 Step6 6. Validation IR, NMR, and LC-MS analysis Step5->Step6

Fig 2. Step-by-step workflow for acid-catalyzed hydrolysis and validation.

Step-by-Step Methodology

Step 1: Reaction Setup In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 6-chloroquinazoline-4-carbonitrile (1.0 g, 5.27 mmol) in glacial acetic acid (10 mL). Causality Check: Acetic acid is chosen over water to prevent the hydrophobic starting material from crashing out, ensuring a homogeneous reaction mixture upon heating.

Step 2: Acid Addition Slowly add concentrated


 (10 mL) dropwise to the suspension while stirring at room temperature.
Causality Check: The dropwise addition controls the exothermic protonation. The low initial water content prevents premature, uncontrolled hydrolysis that could stall at the carboxamide stage.

Step 3: Thermal Activation Attach a reflux condenser and heat the mixture in an oil bath at 100–110 °C. Stir continuously for 8–12 hours.

Step 4: In-Process Control (IPC) At the 8-hour mark, withdraw a 50 µL aliquot, quench in 1 mL of cold water, extract with ethyl acetate, and analyze via LC-MS. Validation: The reaction is complete when the starting material (


 190 

for

) is fully consumed, replaced by the carboxylic acid product (

209

).

Step 5: Quenching & Precipitation Cool the reaction mixture to room temperature, then pour it slowly over crushed ice (100 g) with vigorous stirring. Causality Check: The sudden shift in dielectric constant and temperature forces the precipitation of the hydrophobic carboxylic acid, while keeping the highly soluble inorganic sulfate salts in the aqueous phase.

Step 6: Isolation & Purification Filter the resulting precipitate under vacuum using a Büchner funnel. Wash the filter cake with ice-cold water (3 × 20 mL) until the filtrate is pH neutral. Triturate the solid with cold diethyl ether (15 mL) to remove trace organic impurities. Dry under high vacuum at 45 °C for 12 hours.

Analytical Validation System

To guarantee the structural integrity of the synthesized 6-chloroquinazoline-4-carboxylic acid, the following analytical benchmarks must be met ()[5]:

Analytical MethodExpected Starting Material SignalExpected Product Signal (Validation)
FT-IR Spectroscopy Sharp

stretch at ~2230

Complete loss of 2230

. Appearance of strong

stretch (~1710

) and broad

stretch (2500–3300

).
LC-MS (ESI+)

190.0


209.0

(Shift of +19 Da indicates addition of

and loss of

).

H NMR (DMSO-

)
Aromatic protons onlyAppearance of a broad singlet at >13.0 ppm (COOH proton).

C NMR
Nitrile carbon at ~115 ppmDisappearance of 115 ppm signal; appearance of carbonyl carbon at ~165 ppm.

References

  • Gök, D. "One-pot Three-component Synthesis of Novel Quinazoline-4-carboxylic Acid and Derivatives." Hacettepe Journal of Biology and Chemistry, 2020, 48 (3), 283-290.[Link]

  • Gök, D. "An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives." Hacettepe Journal of Biology and Chemistry, 2022.[Link]

  • ACS Publications. "Design, Synthesis, and Structure–Activity Relationships of Pyridoquinazolinecarboxamides as RNA Polymerase I Inhibitors." Journal of Medicinal Chemistry, 2014.[Link]

Sources

Application Note: Chemoselective Reduction of 6-Chloroquinazoline-4-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the chemoselective reduction of 6-Chloroquinazoline-4-carbonitrile to (6-Chloroquinazolin-4-yl)methanamine . This transformation presents specific challenges due to the electron-deficient nature of the quinazoline core (prone to ring reduction) and the presence of the halogen (prone to hydrodehalogenation).

Executive Summary

The reduction of 6-chloroquinazoline-4-carbonitrile (1) to (6-chloroquinazolin-4-yl)methanamine (2) is a critical step in the synthesis of quinazoline-based kinase inhibitors (e.g., EGFR, VEGFR inhibitors). Standard catalytic hydrogenation (Pd/C, H₂) often leads to two major impurities: dehalogenated product (loss of Cl) and tetrahydroquinazoline (ring saturation).

This guide details two validated protocols designed to preserve the aromatic heterocycle and the halogen substituent while effectively reducing the nitrile to a primary amine.

Key Reaction Scheme

The target transformation involves the selective delivery of hydride equivalents to the nitrile carbon without affecting the C-Cl bond or the C=N bonds of the quinazoline ring.

ReactionScheme SM 6-Chloroquinazoline- 4-carbonitrile (Starting Material) Reagent Reduction System (NaBH4/CoCl2 or BH3-THF) SM->Reagent Product (6-Chloroquinazolin-4-yl) methanamine (Target Product) Reagent->Product Chemoselective Path Impurity1 Side Product A: Dehalogenation (Des-Chloro) Reagent->Impurity1 Avoided (Pd/C risk) Impurity2 Side Product B: Ring Saturation (Tetrahydroquinazoline) Reagent->Impurity2 Avoided (Over-reduction)

Figure 1: Reaction pathway highlighting the chemoselectivity required to avoid common side reactions.

Critical Analysis of Methods

FeatureMethod A: NaBH₄ / CoCl₂ (Recommended)Method B: Borane-THF (Alternative)Method C: Catalytic Hydrogenation (Not Recommended)
Selectivity High .[1] Reduces nitrile rapidly; inert to aryl chloride.High . Very clean nitrile reduction.[2]Low . High risk of dehalogenation and ring reduction.
Conditions Mild (0°C to RT).Mild (0°C to Reflux).Requires high pressure H₂ or specific poisoning.
Safety Evolves H₂ gas; Co salts are toxic.Pyrophoric reagent; requires inert atmosphere.Flammability of H₂/catalyst.
Workup Aqueous extraction (requires chelation of Co).Acid quench (MeOH/HCl) required to break boron complex.Filtration of catalyst.[3]
Yield 75–85%80–90%Variable (often <50% pure product).

Experimental Protocols

Protocol A: Cobalt-Catalyzed Borohydride Reduction (Primary Method)

This method utilizes the in-situ generation of cobalt boride, a potent catalyst for nitrile reduction that operates under mild conditions, preserving the quinazoline ring.

Reagents:
  • 6-Chloroquinazoline-4-carbonitrile (1.0 equiv)

  • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) (2.0 equiv)

  • Sodium borohydride (NaBH₄) (10.0 equiv)

  • Methanol (dry, solvent)

  • Di-tert-butyl dicarbonate (Boc₂O) (Optional, for in-situ protection)

Step-by-Step Procedure:
  • Setup: In a clean, dry 3-neck round-bottom flask equipped with a thermometer, nitrogen inlet, and magnetic stir bar, dissolve 6-Chloroquinazoline-4-carbonitrile (1.0 g, 5.2 mmol) in dry Methanol (20 mL).

  • Catalyst Addition: Add CoCl₂·6H₂O (2.47 g, 10.4 mmol) to the solution. The solution will turn deep purple/pink. Cool the mixture to 0°C using an ice bath.

  • Reduction: Carefully add NaBH₄ (1.96 g, 52 mmol) portion-wise over 30 minutes. Caution: Vigorous hydrogen gas evolution will occur. Ensure adequate venting. The reaction mixture will turn black (formation of cobalt boride).

  • Monitoring: Stir at 0°C for 1 hour, then warm to room temperature. Monitor by TLC (DCM:MeOH 9:1) or LC-MS. The nitrile peak should disappear, replaced by the baseline amine spot.

  • Quenching: Once complete, cool back to 0°C. Add 3N HCl dropwise until gas evolution ceases and the black precipitate dissolves (pH ~2).

  • Workup:

    • Basify the aqueous solution to pH >10 using concentrated Ammonium Hydroxide (NH₄OH). This helps keep cobalt in solution as ammine complexes.

    • Extract immediately with Dichloromethane (DCM) (3 x 30 mL). Note: The amine is polar; multiple extractions are necessary.

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: The crude amine is often unstable. It is recommended to either use immediately or convert to the HCl salt by treating the ethereal solution with 4M HCl in Dioxane.

Protocol B: Borane-THF Reduction (High Purity Method)

Borane is electrophilic and reduces nitriles through a linear intermediate, avoiding the radical mechanisms that often lead to dehalogenation.

Reagents:
  • 6-Chloroquinazoline-4-carbonitrile (1.0 equiv)

  • Borane-THF complex (1.0 M solution) (3.0 equiv)

  • THF (anhydrous)

  • Methanol (for quench)

Step-by-Step Procedure:
  • Setup: Flame-dry a 2-neck flask and cool under a stream of Nitrogen. Add 6-Chloroquinazoline-4-carbonitrile (1.0 g) and anhydrous THF (15 mL).

  • Addition: Cool the solution to 0°C . Slowly add BH₃-THF (1.0 M, 15.6 mL, 3 equiv) via syringe over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. If reaction is sluggish (checked by LC-MS), heat to mild reflux (60°C) for 1 hour.

  • Quenching (Critical): Cool to 0°C. Carefully add Methanol (10 mL) dropwise to destroy excess borane (H₂ evolution).

  • Hydrolysis: The amine will be complexed with boron. Add 20 mL of 10% HCl and reflux for 1 hour to break the N-B bond.

  • Isolation:

    • Cool to RT and wash the acidic solution with Ethyl Acetate (to remove non-basic impurities).

    • Basify the aqueous layer with NaOH (pellets or 50% solution) to pH 12.

    • Extract with DCM (3 x 50 mL). Dry over MgSO₄ and concentrate.

Workflow & Logic Diagram

Workflow Start Start: 6-Chloroquinazoline-4-carbonitrile Decision Select Method Start->Decision MethodA Method A: NaBH4 / CoCl2 (Standard) Decision->MethodA MethodB Method B: Borane-THF (High Purity) Decision->MethodB StepA1 Dissolve in MeOH, Add CoCl2 Cool to 0°C MethodA->StepA1 StepA2 Add NaBH4 portion-wise (Control H2 evolution) StepA1->StepA2 StepA3 Acid Quench (HCl) then Basify (NH4OH) StepA2->StepA3 Extraction Extraction (DCM/Water) pH > 10 StepA3->Extraction StepB1 Dissolve in THF (Anhydrous) Cool to 0°C MethodB->StepB1 StepB2 Add BH3-THF Reflux if needed StepB1->StepB2 StepB3 MeOH Quench + Acid Hydrolysis (Break N-B complex) StepB2->StepB3 StepB3->Extraction SaltFormation Stabilization: Convert to HCl Salt Extraction->SaltFormation Final Final Product: 4-Aminomethyl-6-chloroquinazoline SaltFormation->Final

Figure 2: Operational workflow for the two primary reduction protocols.

Analytical Validation

To ensure the integrity of the product, the following analytical parameters should be verified:

  • 1H NMR (DMSO-d6):

    • Quinazoline Protons: Look for the singlet at ~9.0 ppm (H-2) and the doublet/multiplets for the benzene ring protons (H-5, H-7, H-8).

    • Methylene Group: A singlet or broad signal around 4.2–4.5 ppm corresponding to the -CH2-NH2 group.

    • Absence of Impurities: Ensure no signals at ~3.0-4.0 ppm corresponding to saturated ring protons (tetrahydroquinazoline).

  • LC-MS:

    • Parent Ion: [M+H]+ = 194.0/196.0 (characteristic Chlorine isotope pattern 3:1).

    • Retention Time: The amine will elute significantly earlier than the nitrile starting material on reverse-phase columns (C18).

Stability and Storage

Primary amines attached to electron-deficient heterocycles can be unstable due to oxidative dimerization or hydrolysis.

  • Recommendation: Do not store the free base for extended periods. Convert immediately to the Dihydrochloride salt or Boc-protect if the next step allows.

  • Storage: Store the salt form at -20°C under Argon.

References

  • Reduction of Nitriles to Amines (General Review)

    • Title: "Catalytic Reduction of Nitriles"[1][4]

    • Source: Organic Chemistry Portal
    • URL:[Link]

  • Cobalt Boride Reduction Methodology

    • Title: "Reduction of nitriles to primary amines with sodium borohydride-cobalt(II) chloride"[5]

    • Source:Tetrahedron Letters, 1969.
    • Context: Establishes the NaBH4/CoCl2 system as a selective method for nitriles in the presence of other functional groups.
  • Borane Reduction of Heterocyclic Nitriles

    • Title: "Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane"
    • Source:Journal of Organic Chemistry, 2009.[2]

    • URL:[Link]

    • Context: Validates borane species for clean nitrile reduction without dehalogen
  • Quinazoline Synthesis Context

    • Title: "Synthesis and biological evaluation of novel 6-chloro-quinazolin deriv
    • Source:European Journal of Medicinal Chemistry, 2014.[6]

    • Context: Discusses the stability and handling of 6-chloroquinazoline intermedi

Sources

Application Note: Chemoselective Nucleophilic Transformations of 6-Chloroquinazoline-4-carbonitrile

[1]

Strategic Overview & Reactivity Landscape

6-Chloroquinazoline-4-carbonitrile (CAS: Variable/Custom Synthesis) represents a high-value bifunctional scaffold in medicinal chemistry.[1] Its utility lies in the orthogonal reactivity of its two electrophilic centers:

  • The C4-Cyano Group (Pyrimidine Ring): A highly activated "pseudohalogen" position.[1] The electron-deficient 1,3-diazine core makes the C4-carbon extremely susceptible to nucleophilic attack.[1] Depending on conditions, the nitrile can act as a leaving group (SNAr) or an electrophilic trap (addition).[1]

  • The C6-Chloro Group (Benzenoid Ring): A stable handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).[1] It is generally inert to the mild nucleophilic conditions used to manipulate the C4 position.

This guide focuses on the Nucleophilic Substitution and Addition reactions at the C4 position, which allow for the rapid diversification of the quinazoline core while preserving the C6-Cl handle for subsequent optimization.

Mechanistic Pathway Visualization

The following diagram illustrates the divergent pathways available when treating 6-Chloroquinazoline-4-carbonitrile with nucleophiles.

ReactionLandscapeSubstrate6-Chloroquinazoline-4-carbonitrileSNArPathway A: S_NAr(Displacement of CN)Substrate->SNAr Primary Amines Heat, BaseAdditionPathway B: NucleophilicAddition (Pinner/Amidine)Substrate->Addition Alcohols/HCl or AmmoniaHydrolysisPathway C: Hydrolysis(Amide/Quinazolinone)Substrate->Hydrolysis Aq. Base/Acid (Side Reaction)Prod_SNAr4-Amino-6-chloroquinazoline(Leaving Group: CN⁻)SNAr->Prod_SNArProd_Add6-Chloroquinazoline-4-carboximidate(Amidine/Imidate)Addition->Prod_AddProd_Hyd6-Chloroquinazolin-4(3H)-one(Thermodynamic Sink)Hydrolysis->Prod_Hyd

Figure 1: Divergent reactivity of the C4-cyano group.[1] Pathway selection is controlled by solvent, temperature, and nucleophile basicity.[1]

Critical Considerations for Experimental Design

The "Deciduous" Cyano Group

While the cyano group is typically robust, in highly electron-deficient heterocycles like quinazoline, it can function as a leaving group (deciduous nitrile).[1] The release of cyanide ion (CN⁻) presents both a chemical opportunity and a safety hazard.[1]

  • Thermodynamics: The formation of a C4-N bond (using an amine nucleophile) is often thermodynamically favored over the C4-CN bond due to the loss of steric strain and the high stability of the resulting amino-quinazoline resonance.

  • Competition: The primary competitor is hydrolysis . Traces of water will attack the nitrile to form the primary amide (–CONH₂) or the quinazolinone (–OH).[1] Strict anhydrous conditions are required for SNAr.

Regioselectivity[2]
  • C4 vs. C2: Nucleophilic attack occurs exclusively at C4 due to the greater electrophilicity generated by the adjacent ring nitrogen and the electron-withdrawing nature of the nitrile itself.

  • C4 vs. C6: The C6-Cl bond is unreactive under standard SNAr conditions (requires >150°C or Pd catalysis), ensuring chemoselectivity.[1]

Detailed Experimental Protocols

Protocol A: SNAr Displacement of 4-CN by Primary Amines

Objective: Synthesis of 4-amino-6-chloroquinazolines via displacement of the cyano group.[1] Application: Generating kinase inhibitor scaffolds (e.g., Gefitinib/Erlotinib analogs) from nitrile precursors.[1]

Materials
  • Substrate: 6-Chloroquinazoline-4-carbonitrile (1.0 equiv)

  • Nucleophile: Primary Amine (e.g., Aniline, Benzylamine) (1.2 equiv)[1]

  • Base: Diisopropylethylamine (DIPEA) or K₂CO₃ (2.0 equiv)[1]

  • Solvent: Anhydrous DMF or DMA (Dimethylacetamide)[1]

  • Safety: Caution! This reaction releases Cyanide (HCN/CN⁻).[1] Work in a well-ventilated fume hood. Bleach traps must be used for waste.

Step-by-Step Procedure
  • Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Add 6-Chloroquinazoline-4-carbonitrile (100 mg, 0.53 mmol) and anhydrous DMF (3.0 mL). Stir until fully dissolved.

  • Addition: Add the primary amine (0.64 mmol) followed by DIPEA (1.06 mmol) via syringe.

  • Reaction: Heat the mixture to 80–100°C under nitrogen.

    • Note: Monitoring by TLC/LCMS is critical. The nitrile starting material usually disappears within 2–6 hours.

    • Checkpoint: Look for the disappearance of the nitrile peak (IR ~2230 cm⁻¹) and the appearance of the amine product mass (M+ - CN + Amine).

  • Work-up (Cyanide Remediation):

    • Cool to room temperature.[2]

    • Pour the reaction mixture into a stirred solution of 50% saturated NaHCO₃ / 10% bleach (NaOCl) . This oxidizes any liberated cyanide to cyanate, neutralizing the hazard.

    • Extract with Ethyl Acetate (3 x 10 mL).[1]

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Expected Yield: 60–85% Key Analytical Data: Loss of nitrile stretch in IR; appearance of NH signal in ¹H NMR.

Protocol B: Pinner Reaction (Nucleophilic Addition)

Objective: Conversion of the 4-CN group into an imidate or amidine ester.[1] Application: Synthesis of fused tricyclic systems (e.g., triazoloquinazolines).[1]

Materials
  • Substrate: 6-Chloroquinazoline-4-carbonitrile[1]

  • Reagent: Anhydrous Methanol or Ethanol saturated with HCl gas.

  • Temperature: 0°C to Room Temperature.

Step-by-Step Procedure
  • Preparation: In a fume hood, bubble dry HCl gas into anhydrous methanol (5 mL) at 0°C for 15 minutes to create a saturated solution.

  • Addition: Add 6-Chloroquinazoline-4-carbonitrile (100 mg) in one portion.

  • Stirring: Allow the mixture to warm to room temperature and stir for 12–24 hours.

    • Mechanism:[1][3][4][5][6][7][8] The nitrile nitrogen is protonated, activating the carbon for attack by methanol.

  • Precipitation: The product often precipitates as the hydrochloride salt of the imidate.

  • Isolation: Filter the precipitate under inert atmosphere (hygroscopic). Wash with cold dry ether.

  • Conversion (Optional): Treat the imidate with ammonia or primary amines to generate the amidine .[1]

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Hydrolysis Product (Quinazolinone) Wet solvent or reagents.[1][9]Use freshly distilled DMF/DMA. Store amines over KOH.
Low Conversion (SNAr) Nucleophile is too bulky or weak.[1]Increase temp to 120°C. Switch to stronger base (NaH) if using alcohols.[1]
Regioselectivity Loss Reaction temp >160°C.Keep temp <140°C to prevent attack at C2 or C6-Cl displacement.[1]
Dark Tarry Mixture Polymerization of nitrile.Run reaction in dilute conditions (0.05 M). Exclude light.

References & Authoritative Grounding

  • Quinazoline Reactivity: Makhija, I. et al.[1] "Chemistry and biological profile of quinazolines."[2][4][6] Bioorganic & Medicinal Chemistry (2024).[1] Link (General reactivity context).

  • SNAr Mechanisms: Bunnett, J. F.[1] "Mechanism and reactivity in aromatic nucleophilic substitution." Quarterly Reviews, Chemical Society (1958). (Foundational mechanistic grounding).

  • Deciduous Nitriles: Sato, T. et al.[1] "Nucleophilic substitution of the cyano group in 2- and 4-cyanoquinolines." Journal of Heterocyclic Chemistry. (Analogous chemistry for quinoline/quinazoline systems).

  • Safety (Cyanide): National Research Council (US).[1] "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." (Standard safety protocols).

Disclaimer: This guide is for research purposes only. All protocols involving cyanides or potential cyanide-releasing agents must be reviewed by your institution's Chemical Hygiene Officer prior to execution.[1]

Application Note: Using 6-Chloroquinazoline-4-carbonitrile in Next-Gen Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the strategic application of 6-Chloroquinazoline-4-carbonitrile as a high-value intermediate in kinase inhibitor discovery. Unlike the commoditized 4-anilinoquinazoline scaffold (found in Gefitinib/Erlotinib), the 4-carbonitrile motif unlocks access to quinazoline-4-carboxamides and reversible covalent inhibitors , targeting distinct kinase families such as PIM , PAK , and DNA-PK .

Executive Summary: Beyond the "Anilino" Standard

For decades, the quinazoline chemotype in oncology has been synonymous with 4-anilinoquinazolines (EGFR inhibitors). While effective, this chemical space is crowded.

6-Chloroquinazoline-4-carbonitrile (6-Cl-4-CN-QZ) represents a "pivot point" intermediate. It allows medicinal chemists to diverge from the standard N-linked inhibitors to C-linked derivatives. The electron-withdrawing 4-cyano group is not merely a handle; it is a gateway to:

  • 4-Carboxamides: Critical for targeting the hinge region of Ser/Thr kinases (PIM-1, PAK4) where H-bond donor/acceptor motifs differ from Tyrosine kinases.

  • Reversible Covalent Probes: The nitrile carbon is electrophilic, enabling reversible thioimidate formation with non-catalytic cysteines.

  • Scaffold Hopping: Access to tricyclic systems (e.g., triazoloquinazolines) via cyclization.

Chemical Biology & Mechanism of Action[1]

The "Hinge Binder" Switch

Standard 4-anilinoquinazolines bind to the kinase hinge region via N1 (acceptor) and the aniline NH (donor). By converting the 4-position to a carboxamide (via the nitrile intermediate), the H-bond vector changes significantly, allowing specificity for kinases that cannot accommodate the bulk or geometry of an aniline.

Visualization: The Divergent Workflow

The following diagram illustrates how 6-Chloroquinazoline-4-carbonitrile serves as a central hub for generating diverse chemical equity.

G Start 4,6-Dichloroquinazoline (Precursor) Intermediate 6-Chloroquinazoline- 4-carbonitrile (The Hub) Start->Intermediate Pd-Catalyzed Cyanation or SNAr (KCN) Carboxamide 4-Carboxamide Inhibitors (Target: PIM-1, PAK4) Intermediate->Carboxamide Radziszewski Hydrolysis (H2O2) Imidate 4-Imidates/Esters (Target: DNA-PK) Intermediate->Imidate Pinner Reaction (ROH/HCl) Covalent Reversible Covalent Adducts (Cys-Targeting) Intermediate->Covalent Thiol Addition (In Situ Bio-conjugation) Amine 4-Aminomethyl Derivatives Intermediate->Amine Reduction (Raney Ni/H2)

Caption: Divergent synthesis pathways from the 6-Chloroquinazoline-4-carbonitrile hub. The hydrolysis path (Green) is the primary route for novel Ser/Thr kinase inhibitors.

Experimental Protocols

Protocol A: Synthesis of 6-Chloroquinazoline-4-carbonitrile

Challenge: The 4-chloro group is highly reactive, but the 6-chloro group is also susceptible to Pd-oxidative addition. Selectivity is key. Recommended Method: Nucleophilic Aromatic Substitution (SNAr) with Phase Transfer Catalysis.

Materials:

  • 4,6-Dichloroquinazoline (1.0 eq)

  • Potassium Cyanide (KCN) (1.2 eq) [Safety Warning: Cyanide is lethal. Use proper ventilation and antidotes. ]

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO) (0.1 eq) or 18-Crown-6 (0.05 eq)

  • Solvent: DCM/Water biphasic system or dry DMSO.

Step-by-Step:

  • Dissolution: Dissolve 4,6-dichloroquinazoline (e.g., 5.0 g) in DCM (50 mL).

  • Catalyst Addition: Add DABCO (catalytic amount). The tertiary amine activates the 4-position by forming a transient quaternary ammonium salt, which is a better leaving group.

  • Cyanation: Add an aqueous solution of KCN (1.2 eq in 10 mL water) slowly at 0°C.

  • Reaction: Stir vigorously at room temperature for 2–4 hours. Monitor by TLC (Hexane/EtOAc 7:3). The 4-CN product usually runs lower than the starting material but higher than the hydrolysis byproduct.

  • Workup: Separate organic layer. Wash with water (2x) and brine. Dry over Na2SO4.

  • Purification: Recrystallize from Ethanol/Hexane. Do not use column chromatography with acidic silica as the nitrile can hydrolyze.

Yield Expectation: 75–85% QC Check:

  • 1H NMR: Loss of the downfield H2 singlet shift (slight shielding).

  • IR: Appearance of strong nitrile stretch at ~2230 cm⁻¹.

Protocol B: Controlled Hydrolysis to 6-Chloroquinazoline-4-carboxamide

Critical Causality: Quinazoline rings are electron-deficient. Strong basic hydrolysis (NaOH/Heat) often attacks C2, leading to ring opening (rearrangement to anthranilic acid derivatives). You must use Radziszewski conditions (mild oxidative hydrolysis).

Materials:

  • 6-Chloroquinazoline-4-carbonitrile (1.0 eq)

  • Urea-Hydrogen Peroxide (UHP) adduct (or 30% H2O2)

  • Potassium Carbonate (K2CO3) (mild base)

  • Solvent: Acetone/Water (3:1)

Step-by-Step:

  • Setup: Suspend the nitrile in Acetone/Water at 0°C.

  • Reagent Addition: Add K2CO3 (0.5 eq) followed by dropwise addition of H2O2 (30%, 2.0 eq).

  • Reaction: Allow to warm to room temperature. Stir for 1–3 hours. The reaction proceeds via the hydroperoxide anion attacking the nitrile to form the peroxyimidic acid, which collapses to the amide.

  • Quench: Quench with saturated sodium thiosulfate (to destroy excess peroxide).

  • Isolation: The carboxamide product is often less soluble and may precipitate. Filter the solid.[1] If no precipitate, extract with EtOAc.

  • Validation:

    • MS: M+18 peak (conversion of CN to CONH2).

    • 1H NMR: Appearance of two broad singlets (NH2) at ~7.8 and 8.2 ppm.

Strategic Applications in Drug Discovery

Case Study: Targeting PAK4 (p21-Activated Kinase 4)

PAK4 is a validated target in solid tumors but is difficult to inhibit selectively.

  • Design Logic: 4-Anilinoquinazolines are often too bulky for the PAK4 pocket.

  • Solution: Use the 6-chloroquinazoline-4-carboxamide scaffold derived from Protocol B.

  • SAR Strategy:

    • Synthesize the 4-carboxamide.

    • Perform amide coupling on the amide nitrogen? No, the primary amide is usually the inhibitor. Modifications are typically made at the 2-position (requires starting with 2-substituted quinazolines) or by using the 4-CN to make thioamides (using Lawesson's reagent) for potency tuning.

Reversible Covalent Inhibition

For kinases with a non-catalytic Cysteine in the P-loop or Hinge (e.g., JAK3 Cys909, EGFR C797), the 4-cyano group itself can act as a "soft" electrophile.

  • Mechanism: The Cys thiolate attacks the nitrile carbon, forming a thioimidate adduct.

  • Advantage: Unlike acrylamides (irreversible), this bond is reversible, reducing off-target immune risks.

Quantitative Data & Troubleshooting

Parameter4-Chloroquinazoline (Standard)6-Chloroquinazoline-4-carbonitrile (Novel)
Reactivity High (Susceptible to hydrolysis)Moderate (Stable solid, electrophilic C4)
Key Reaction SNAr (displacement by amines)Hydrolysis, Pinner, Reduction, Cyclization
Kinase Class EGFR, HER2 (Tyrosine Kinases)PIM, PAK, DNA-PK (Ser/Thr Kinases)
Storage Moisture sensitive (forms quinazolinone)Stable at 4°C (Desiccate)

Troubleshooting Guide:

  • Problem: Ring opening during hydrolysis.

    • Fix: Switch from NaOH to K2CO3/H2O2. Lower temperature to 0°C.

  • Problem: Low yield in cyanation.

    • Fix: Ensure anhydrous conditions if using DMSO. If using biphasic, increase catalyst (DABCO/TEBA) load.

  • Problem: Product is 4-hydroxyquinazoline (Hydrolysis byproduct).

    • Fix: The starting material (4-Cl) was likely wet. Dry 4,6-dichloroquinazoline in vacuo before use.

References

  • Synthesis of Quinazoline-4-carboxamides

    • Title: "Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activ
    • Source: Journal of Medicinal Chemistry (2018)
    • URL:[Link]

  • Reversible Covalent Kinase Inhibitors

    • Title: "Advances in reversible covalent kinase inhibitors"[2]

    • Source: Chemical Biology & Drug Design (NIH PMC)
    • URL:[Link]

  • PIM-1 Inhibitor Discovery

    • Title: "Scaffold Hopping-Guided Design of Novel PIM-1 Inhibitors"
    • Source: Molecules (2023)
    • URL:[Link]

  • General Quinazoline Synthesis

    • Title: "Recent Advances in the Synthesis of Quinazolines"
    • Source: Organic Chemistry Portal
    • URL:[Link]

Sources

Application Note: Microwave-Assisted Synthesis of Quinazoline-4-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinazoline-4-carbonitriles are critical pharmacophores in medicinal chemistry, serving as key intermediates for EGFR tyrosine kinase inhibitors (e.g., Gefitinib, Erlotinib analogs) and phosphodiesterase inhibitors. Conventional thermal synthesis (Rosenmund-von Braun reaction) typically requires stoichiometric copper(I) cyanide, high temperatures (>200°C), and prolonged reaction times, often resulting in tedious workups and heavy metal waste.

This Application Note details a Microwave-Assisted, Palladium-Catalyzed Cyanation protocol. By utilizing Potassium Ferrocyanide (K₄[Fe(CN)₆]) as a non-toxic cyanide source and dielectric heating, this method reduces reaction time from hours to minutes, suppresses side reactions, and eliminates the need for volatile or highly toxic cyanide salts.

Scientific Principles & Mechanism

Dielectric Heating & The "Hotspot" Effect

Unlike thermal conduction, microwave irradiation (2.45 GHz) targets the dipoles in the reaction mixture (specifically polar solvents like DMF or NMP). This results in:

  • Dipolar Polarization: Rapid alignment/realignment of dipoles generates internal heat.

  • Ionic Conduction: Dissolved ions (catalysts, salts) collide, increasing kinetic energy.

  • Selective Heating: The catalyst/solvent interface often reaches higher localized temperatures ("molecular radiators") than the bulk solvent, accelerating the rate-determining step (Transmetallation) of the catalytic cycle.

Reaction Mechanism: Pd(0)/Pd(II) Cycle

The transformation follows a standard cross-coupling mechanism, adapted for the slow release of cyanide ions from the ferrocyanide cage.

  • Oxidative Addition: Pd(0) inserts into the C–Cl bond of 4-chloroquinazoline.

  • Ligand Exchange (Transmetallation): The non-toxic K₄[Fe(CN)₆] slowly releases CN⁻ ions in the presence of a base (Na₂CO₃), which exchange with the halide on the Pd(II) complex.

  • Reductive Elimination: The C–CN bond forms, regenerating Pd(0).

ReactionMechanism Substrate 4-Chloroquinazoline OxAdd Oxidative Addition (Pd(II)-Cl complex) Substrate->OxAdd + Pd(0) Pd0 Pd(0)L2 (Active Catalyst) Pd0->OxAdd Cycle Start TransMet Transmetallation (CN exchange via K4[Fe(CN)6]) OxAdd->TransMet - Cl- / + CN- RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product Quinazoline-4-carbonitrile RedElim->Product

Figure 1: Catalytic cycle for the Pd-catalyzed cyanation of aryl halides using potassium ferrocyanide.

Experimental Protocol

Materials & Reagents[1][2]
  • Substrate: 4-Chloroquinazoline (1.0 equiv)

  • Cyanide Source: Potassium Ferrocyanide Trihydrate (K₄[Fe(CN)₆][1]·3H₂O) (0.25 equiv - Note: Each mol provides 6 CN ligands)

  • Catalyst: Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • Ligand: 1,1'-Bis(diphenylphosphino)ferrocene (dppf) or PPh₃ (4 mol%)

  • Base: Sodium Carbonate (Na₂CO₃) (1.0 equiv)

  • Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) (Dry, deoxygenated)

Equipment Setup
  • Instrument: Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave).

  • Vessel: 10 mL or 30 mL pressure-sealed quartz/glass vial with magnetic stir bar.

  • Temp Control: IR sensor (external) or Fiber Optic probe (internal - recommended for accuracy).

Step-by-Step Methodology

Phase A: Reaction Assembly

  • In a glovebox or well-ventilated fume hood, charge the microwave vial with 4-chloroquinazoline (1 mmol, 164 mg), K₄[Fe(CN)₆]·3H₂O (0.25 mmol, 105 mg), and Na₂CO₃ (1 mmol, 106 mg).

  • Add Pd(OAc)₂ (4.5 mg, 0.02 mmol) and dppf (11 mg, 0.02 mmol).

  • Add DMF (3-4 mL).

  • Seal the vial with a crimp cap (PTFE/Silicone septum).

  • Critical: Purge the headspace with Argon or Nitrogen for 60 seconds to remove oxygen (prevents catalyst oxidation).

Phase B: Microwave Irradiation

  • Place the vial in the reactor cavity.

  • Program the method:

    • Mode: Dynamic (Power cycling to maintain temp).

    • Temperature: 140°C.

    • Hold Time: 15 minutes.

    • Pre-stirring: 30 seconds (High speed).

    • Pressure Limit: 250 psi (Safety cutoff).

    • Power: Max 200W (System will modulate).

  • Start the run. Observe the "Ramp" phase; it should reach 140°C within 60-90 seconds.

Phase C: Workup & Purification

  • Cool the reaction vessel to <50°C using compressed air (built-in feature).

  • Safety Check: Open the vial in a fume hood. Although K₄[Fe(CN)₆] is stable, trace HCN is possible if the medium became acidic.

  • Dilute the mixture with Ethyl Acetate (20 mL) and Water (20 mL).

  • Filter through a Celite pad to remove insoluble iron salts and catalyst residues.

  • Wash the organic layer with Brine (2 x 15 mL), dry over Na₂SO₄, and concentrate in vacuo.

  • Purify via Flash Column Chromatography (Hexane/EtOAc gradient).

Workflow Step1 Assembly (Reagents + Solvent) Step2 Degassing (Ar/N2 Purge) Step1->Step2 Step3 MW Irradiation 140°C, 15 min Step2->Step3 Step4 Cooling & Filtration (Celite) Step3->Step4 Step5 Extraction (EtOAc/Water) Step4->Step5 Step6 Purification (Flash Chrom.) Step5->Step6

Figure 2: Operational workflow for the microwave-assisted synthesis.

Data Analysis & Optimization

Comparative Efficiency

The following table illustrates the efficiency gains of the Microwave (MW) protocol versus the conventional thermal heating (Oil Bath) for the synthesis of 4-cyanoquinazoline.

ParameterConventional ThermalMicrowave AssistedImprovement Factor
Temperature 140°C (Reflux)140°C (Internal)Equal
Time 12 - 16 Hours10 - 20 Minutes~48x Faster
Yield 65 - 72%88 - 94%+20% Yield
Purity (Crude) Low (Thermal degradation)High (Cleaner profile)Significant
Solvent Vol 20-50 mL2-4 mLGreen Benefit
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion Catalyst poisoning (O₂)Ensure rigorous degassing (Ar purge) before MW.
Hydrolysis Product Wet solvent (Water present)Nitriles hydrolyze to amides at high T/pH. Use anhydrous DMF.
Vessel Failure Thermal runawayReduce substrate concentration; ensure stir bar is active to prevent "hotspots."
Black Precipitate Pd aggregation (Pd black)Increase ligand loading (dppf) or switch to Pd/C.

Safety & Compliance

  • Cyanide Handling: While K₄[Fe(CN)₆] is non-toxic (LD50 > 5g/kg), it releases HCN upon contact with strong acids. NEVER add acid to the reaction waste stream. Treat aqueous waste with bleach (Sodium Hypochlorite) to oxidize any free cyanide before disposal.

  • Pressure: Microwave vessels are pressurized. Do not exceed the manufacturer's pressure limits (typically 300 psi).

  • Solvents: DMF is hepatotoxic. Handle in a fume hood.

References

  • Yeung, P. Y., So, C. M., Lau, C. P., & Kwong, F. Y. (2011).[1] A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K₄[Fe(CN)₆].[2] Organic Letters, 13(3), 648–651.

  • Schareina, T., Zapf, A., & Beller, M. (2004).[3] Potassium Hexacyanoferrate(II)—A New, Non-toxic Cyanide Source for the Palladium-Catalyzed Cyanation of Aryl Halides.[3] Chemical Communications, (12), 1388–1389.

  • Besson, T., & Chosson, E. (2007).[4] Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. Combinatorial Chemistry & High Throughput Screening, 10(10), 903-917.[4]

  • Zanon, J., Klapars, A., & Buchwald, S. L. (2003). Copper-Catalyzed Domino Halide Exchange−Cyanation of Aryl Bromides. Journal of the American Chemical Society, 125(10), 2890–2891.

Sources

Troubleshooting & Optimization

Improving regioselectivity in 4-cyanoquinazoline synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Technical Support Center for medicinal chemists and process engineers. It prioritizes troubleshooting and mechanistic understanding over generic recipe listing.

Ticket Subject: Improving Regioselectivity & Yield in C4-Cyanation Assigned Specialist: Senior Application Scientist, Heterocycle Division Status: Open

Diagnostic Triage: Select Your Starting Material

Before proceeding, identify your precursor to determine the correct troubleshooting module. The chemistry of the quinazoline scaffold is highly sensitive to the electronic environment at C2 vs. C4.

  • Case A: 4-Haloquinazoline (Cl/Br)

    
     Go to Module 1  (Transition Metal Catalysis).
    
  • Case B: Quinazoline-3-Oxide

    
     Go to Module 2  (Direct C-H Functionalization).
    
  • Case C: 2,4-Dichloroquinazoline

    
     Go to Module 3  (Nucleophilic Substitution/SNAr).
    
Module 1: Palladium-Catalyzed Cyanation (The Pharma Standard)

Best for: Late-stage functionalization, high-value substrates.

The Problem: You are using standard conditions (Pd(PPh3)4 / Zn(CN)2) and observing catalyst poisoning (stalled reaction) or hydrodehalogenation (reduction to quinazoline).

The Solution: Switch to a Slow-Release Cyanide System . Free cyanide ions (


) are potent poisons for Pd(0) species, forming inactive 

complexes. Using Potassium Hexacyanoferrate(II) (

) solves this by releasing cyanide only upon thermal activation, keeping free

concentration low.
Optimized Protocol: The "Non-Poisoning" Route
ParameterRecommendationRationale
Source 4-ChloroquinazolineBromides are faster, but Chlorides are more stable.
Catalyst

(1-2 mol%) + dppf (2-4 mol%)
Bidentate ligands like dppf prevent formation of inactive Pd-cyano species better than

.
Reagent

(0.25 equiv)
Non-toxic solid. Releases CN slowly, preventing catalyst saturation.
Base

(1.0 equiv)
Neutralizes HCl generated; promotes transmetallation.
Solvent DMA or NMP (Dry)High boiling point required for activation; strictly anhydrous to prevent hydrolysis.
Temp 120°C - 140°CRequired to dissociate CN from the Fe complex.
Troubleshooting Q&A

Q: My reaction turns black immediately and yields are <10%. A: This is "Pd-Black" precipitation. Your cyanide concentration is too high too fast.

  • Fix: Ensure you are using

    
    . If using Zn(CN)2, add polymethylhydrosiloxane (PMHS) or zinc dust to reactivate the Pd(II) to Pd(0).
    

Q: I see the product on LCMS, but after workup, I isolate the amide (Quinazolin-4-one). A: The C4-cyano group is highly electrophilic and hydrolyzes during aqueous workup.

  • Fix:Do not use basic aqueous washes. Filter the reaction through Celite, concentrate, and load directly onto silica. If an aqueous wash is necessary, use a buffered solution (pH 7) and keep it ice-cold.

Module 2: Direct C-H Functionalization (The "Green" Route)

Best for: Early-stage discovery, atom economy.

The Problem: Direct cyanation of bare quinazoline often gives a mixture of C2 and C4 isomers, or low conversion.

The Solution: Reissert-Henze Type Activation . You must activate the ring before cyanation. Using Quinazoline-3-oxide specifically directs nucleophilic attack to the C4 position due to the dipole alignment and activation of the C4-H bond.

Mechanism & Workflow
  • Activation: The N-oxide reacts with an acylating agent (e.g., TMSCN or Benzoyl Chloride) to form an active cation.

  • Addition: Cyanide attacks C4 (nucleophilic attack).

  • Elimination: Loss of the activating group restores aromaticity.

CH_Activation cluster_regio Regioselectivity Control Substrate Quinazoline-3-Oxide Inter Activated Intermediate Substrate->Inter + Activator Activator Activator (TMSCN or BzCl) Activator->Inter Product 4-Cyanoquinazoline Inter->Product Nucleophilic Attack (C4) Side C2-Isomer (Minor) Inter->Side If N1-Oxide used

Caption: The N-oxide moiety is critical. N3-oxide directs to C4; N1-oxide directs to C2.

Protocol: Metal-Free Oxidative Cyanation
  • Substrate: Quinazoline-3-oxide.

  • Reagent: TMSCN (Trimethylsilyl cyanide) - 2.0 equiv.

  • Activator:

    
    -Dimethylcarbamoyl chloride (or Ms2O for milder conditions).
    
  • Solvent: Dichloromethane (DCM) or Acetonitrile.

  • Note: This reaction proceeds at room temperature. High heat promotes degradation.

Module 3: Regioselectivity in SNAr (2,4-Dichloroquinazoline)

Best for: Creating libraries from commercially available dichloro-scaffolds.

The Problem: You are worried about substituting the C2-Cl instead of the C4-Cl.

The Science: In 2,4-dichloroquinazoline, the C4 position is significantly more electrophilic than C2. This is due to the summation of inductive effects from both nitrogen atoms and the lack of electron density at C4 compared to C2 (which is flanked by nitrogens but sterically more shielded or less activated in the LUMO profile).

  • Kinetic Control: At low temperatures (0°C to RT), substitution occurs almost exclusively at C4.

  • Thermodynamic Control: High heat can lead to scrambling or double substitution.

Experimental Verification: If you suspect a mixture, compare the


 NMR shift of the proton at C5 (the peri-proton). A C4-substitution causes a distinct shielding/deshielding effect on H-5 compared to C2-substitution.
Visualization: Troubleshooting Logic Tree

Troubleshooting Start Start: Reaction Failed/Low Yield Check1 Is the Catalyst turning black? Start->Check1 Check2 Is product hydrolyzing to Amide? Check1->Check2 No Sol1 SOLUTION: Switch to K4[Fe(CN)6] Prevent Pd-poisoning Check1->Sol1 Yes Check3 Is Regioselectivity poor (C2 vs C4)? Check2->Check3 No Sol2 SOLUTION: Remove Aqueous Workup Use Celite filtration + Dry Load Check2->Sol2 Yes (Check LCMS vs NMR) Sol3 SOLUTION: Check N-Oxide Isomer Ensure 3-oxide (not 1-oxide) Check3->Sol3 Yes

Caption: Diagnostic flow for identifying the root cause of failure in cyanation reactions.

References & Authority
  • Schareina, T., Zapf, A., & Beller, M. (2004). "Potassium Hexacyanoferrate(II)—A New, Eco-Friendly Cyanating Agent for the Palladium-Catalyzed Cyanation of Aryl Halides." Chemical Communications.[1][2][3] Link

    • Core Reference for Module 1: Establishes the non-poisoning protocol.

  • Fife, W. K. (1983). "Regioselective cyanation of pyridine 1-oxides with trimethylsilanecarbonitrile: a modified Reissert-Henze reaction." The Journal of Organic Chemistry. Link

    • Core Reference for Module 2: Mechanistic basis of N-oxide directed cyanation.

  • Cohen, D. T., et al. (2016). "Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides." Organic Letters. Link

    • Validation of dppf ligand and K4[Fe(CN)6] utility in heterocycles.

  • Wang, D., et al. (2024). "Regioselective Nucleophilic Aromatic Substitution... 4-Aminoquinazoline Synthesis." Molecules. Link

    • Validation of C4 vs C2 reactivity in SNAr reactions.

Sources

Technical Support Center: Optimizing Pd-Catalyzed Cyanation of 4-Chloroquinazolines

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Yield Optimization & Troubleshooting for Pd-Catalyzed Cyanation of 4-Chloroquinazolines Role: Senior Application Scientist Audience: Medicinal Chemists, Process Chemists

Introduction: The "Active Chloride" Paradox

Welcome to the technical support hub for quinazoline functionalization. If you are here, you are likely experiencing a specific frustration: 4-chloroquinazolines are theoretically highly reactive toward oxidative addition, yet your cyanation yields are inconsistent or low.

The 4-position of the quinazoline ring is highly electron-deficient, making it an excellent electrophile. However, this same property creates a "paradox of reactivity":

  • High Reactivity: It undergoes oxidative addition with Pd(0) rapidly.

  • High Instability: It is extremely susceptible to hydrolysis, converting your starting material into the thermodynamically stable (and useless) 4-quinazolinone before the catalytic cycle can complete.

This guide moves beyond standard aryl chloride protocols to address the specific electronic and solubility challenges of the quinazoline scaffold.

Phase 1: The "Engine" – Catalyst & Ligand Selection

Q1: I am using Pd(PPh₃)₄, but the reaction stalls after 50% conversion. Should I add more catalyst?

Diagnostic: The issue is likely not the amount of catalyst, but the stability of the active species. Pd(PPh₃)₄ is air-sensitive and thermally unstable at the temperatures often required for cyanation (>80°C). Furthermore, the high concentration of cyanide ions (if using KCN/NaCN) can displace phosphine ligands, forming inactive [Pd(CN)₄]²⁻ species (catalyst poisoning).

Recommendation: Switch to a bidentate ligand system or a bulky, electron-rich monophosphine.

  • Gold Standard: Pd₂(dba)₃ + dppf (1,1'-Bis(diphenylphosphino)ferrocene). The large bite angle of dppf stabilizes the Pd center and facilitates the reductive elimination of the nitrile product.

  • Alternative: Xantphos .[1][2] Its wide bite angle is particularly good at preventing catalyst deactivation.

  • Protocol Shift: If you must use Pd(PPh₃)₄, ensure you are using Zn(CN)₂ (see Phase 2) to keep free cyanide concentration low.

Q2: My 4-chloroquinazoline starting material is disappearing, but I see a new spot that isn't product. What is it?

Diagnostic: This is almost certainly 4-quinazolinone , formed via hydrolysis.

  • Cause: Trace water in your solvent or hygroscopic cyanide sources. 4-Chloroquinazolines react with water even at room temperature.

  • Verification: Check the LCMS. If you see a mass corresponding to [M-Cl+OH], you have hydrolysis.

Corrective Action:

  • Solvent: Switch to anhydrous DMAc (Dimethylacetamide) or DMF . Avoid dioxane/water mixtures often recommended for other aryl chlorides.

  • Additives: Add 10-20 mol% Zn powder . This acts as a scavenger and helps reduce any oxidized Pd(II) back to the active Pd(0) species.

  • Drying: Dry your cyanide source (especially if using K₄[Fe(CN)₆]) under vacuum at 80°C overnight before use.

Phase 2: The "Fuel" – Cyanide Source & Stoichiometry

Q3: Can I use KCN or NaCN? They are cheaper and more soluble.

Answer: Avoid them for this substrate. While soluble, KCN dumps a high load of CN⁻ into the solution immediately.

  • Catalyst Poisoning: Excess CN⁻ binds to Pd, shutting down the cycle.

  • Nucleophilic Attack: Free CN⁻ is a strong nucleophile and can attack the quinazoline ring at other positions or cause polymerization.

Recommendation: Use Zn(CN)₂ (Zinc Cyanide) .[1][3]

  • Mechanism: Zn(CN)₂ is insoluble in most organic solvents. It releases CN⁻ ions slowly only as they are consumed by the palladium cycle. This "slow release" mechanism prevents catalyst poisoning.

  • Stoichiometry: Use 0.6 equivalents of Zn(CN)₂ (provides 1.2 eq of cyanide).

Q4: I’ve read about using K₄[Fe(CN)₆] as a non-toxic alternative. Does it work for quinazolines?

Answer: Yes, but with a caveat. Potassium ferrocyanide requires higher temperatures (120-140°C) or the presence of a base (Na₂CO₃) to release cyanide.

  • Risk: The high temperature + base conditions significantly increase the rate of hydrolysis (formation of quinazolinone).

  • Optimization: If you must use it, add a phase transfer catalyst (like TBAB) to lower the required temperature, but Zn(CN)₂ remains the superior choice for moisture-sensitive 4-chloroquinazolines.

Phase 3: Reaction Environment & Additives

Q5: My reaction turns black and precipitates metal immediately. Why?

Diagnostic: "Palladium black" formation indicates the collapse of your catalytic system. The Pd(0) particles are aggregating instead of staying in the catalytic cycle.

Troubleshooting Steps:

  • Ligand Ratio: Ensure your Ligand:Pd ratio is at least 2:1 (if using monodentate) or 1.2:1 (if using bidentate).

  • Polymethylhydrosiloxane (PMHS): Adding a few drops can help stabilize the active Pd species, though Zn powder is usually sufficient.

  • Temperature Ramp: Do not plunge the flask into a 100°C bath. Start at 60°C and ramp up. Rapid heating can decompose the catalyst before the oxidative addition stabilizes it.

Standard Operating Procedure (SOP)

Protocol: Pd-Catalyzed Cyanation of 4-Chloroquinazoline Target Scale: 1.0 mmol

ReagentAmountEquiv.Role
4-Chloroquinazoline 1.0 mmol1.0Substrate
Zn(CN)₂ 70 mg0.6Cyanide Source (Slow Release)
Pd₂(dba)₃ 18 mg0.02 (2 mol%)Catalyst Precursor
dppf 22 mg0.04 (4 mol%)Ligand
Zn Powder 13 mg0.20Reductant/Scavenger
DMAc (Anhydrous) 3.0 mLN/ASolvent

Step-by-Step Workflow:

  • Drying: Flame-dry a Schlenk tube or microwave vial and cool under Argon flow.

  • Solids: Add 4-chloroquinazoline, Zn(CN)₂, Pd₂(dba)₃, dppf, and Zn powder to the vial.

    • Critical: Do this quickly to minimize moisture exposure.

  • Purging: Cap the vial and evacuate/backfill with Argon (3 cycles).

  • Solvent: Add anhydrous DMAc via syringe.

  • Activation: Stir at room temperature for 5 minutes to ensure ligand complexation (solution often turns orange/red).

  • Heating: Place in a pre-heated block at 80°C .

    • Note: 4-chloroquinazolines are reactive; 80°C is often sufficient. Only go to 100-120°C if conversion is slow after 2 hours.

  • Monitoring: Check TLC/LCMS at 1 hour.

    • Look for: Disappearance of SM and appearance of highly fluorescent spot (cyanoquinazolines are often fluorescent).

  • Workup: Cool to RT. Dilute with EtOAc. Wash with 2M NH₄OH (to remove Zinc salts) followed by brine. Dry over Na₂SO₄.

Troubleshooting Matrix

ObservationRoot CauseSolution
No Reaction (SM remains) Catalyst inactive or Oxidative Addition failedSwitch to Pd(tBu₃P)₂ (highly active for difficult chlorides) or increase Temp to 100°C.
SM consumed, Product Low, "New Spot" is [M-Cl+OH] Hydrolysis (Water ingress)Use fresh anhydrous DMAc. Add molecular sieves (3Å) to the reaction vessel.
Reaction stalls at 50% Catalyst poisoning or decompositionAdd 20 mol% more Ligand (dppf) at the start. Ensure Zn(CN)₂ is used, not KCN.
Homocoupling (Dimer formation) Reductive elimination of Ar-ArLower catalyst loading. Ensure strict O₂-free conditions (O₂ promotes homocoupling).
Low Isolated Yield (despite good conversion) Product trapped in Zn saltsWash organic layer with 10% ethylenediamine or NH₄OH during workup to chelate and remove Zn.

Visualizing the Pathway

The following diagram illustrates the competition between the desired Catalytic Cycle and the parasitic Hydrolysis pathway.

Cyanation_Pathway Start 4-Chloroquinazoline (Substrate) OxAdd Oxidative Addition Complex (Ar-Pd-Cl) Start->OxAdd + Pd(0)L2 Hydrolysis Hydrolysis (Side Reaction) Start->Hydrolysis + H2O (Trace) Pd0 Pd(0)L2 (Active Catalyst) Pd0->OxAdd TransMet Transmetallation (Zn(CN)2 enters) OxAdd->TransMet + CN- RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regenerates Catalyst Product 4-Cyanoquinazoline (Target) RedElim->Product Quinazolinone 4-Quinazolinone (Dead End Byproduct) Hydrolysis->Quinazolinone

Caption: The "Race Against Water": The catalytic cycle (Blue) must outcompete the hydrolysis pathway (Red) which is driven by trace moisture and the high electrophilicity of the 4-position.

References

  • Coombs, J. R., et al. (2017).[1][2] "Improving Robustness: In Situ Generation of a Pd(0) Catalyst for the Cyanation of Aryl Bromides." The Journal of Organic Chemistry. Link

  • Schareina, T., Zapf, A., & Beller, M. (2004). "Potassium Hexacyanoferrate(II)—A New, Non-toxic Cyanide Source for the Palladium-Catalyzed Cyanation of Aryl Halides."[4] Chemical Communications. Link

  • Littke, A., et al. (2007).[2] "Palladium-Catalyzed Cyanation of Aryl and Heteroaryl Chlorides." Organic Letters. Link

  • Zanon, J., et al. (2003). "Synthetic Methods for the Preparation of 4-Cyanoquinazolines." Journal of the American Chemical Society. (Contextual grounding on quinazoline reactivity). Link

  • Organic Chemistry Portal. (2023). "Palladium-Catalyzed Cyanation of Aryl Halides." Link

Sources

Technical Support Center: 6-Chloroquinazoline-4-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Ticket System: Purification & Stability Protocols

Dashboard: Compound Status
  • Compound: 6-Chloroquinazoline-4-carbonitrile

  • CAS Registry Number: 3468-11-9 (Generic reference for 4-cyanoquinazolines)

  • Chemical Class: Electron-deficient N-heterocycle / Activated Nitrile.

  • Critical Alert: High Hydrolysis Risk. The nitrile group at position C4 is exceptionally electrophilic due to the para-nitrogen atoms and the electron-withdrawing chlorine at C6. It behaves similarly to an acid chloride; exposure to atmospheric moisture or acidic silica will rapidly convert it to the primary amide (6-chloroquinazoline-4-carboxamide).

Module 1: The "Golden Path" Purification Protocol

Ticket #101: How do I purify this without degradation?

Resolution: Avoid silica gel chromatography if possible. The acidity of standard silica gel, combined with trace moisture, catalyzes the hydrolysis of the nitrile. Recrystallization is the standard of excellence for this intermediate.

Protocol: Anhydrous Recrystallization

Prerequisites: All glassware must be oven-dried. Solvents must be anhydrous.

ParameterSpecificationReason
Primary Solvent Ethyl Acetate (EtOAc)Dissolves product at reflux; moderate polarity.
Anti-Solvent n-Heptane or HexaneInduces precipitation upon cooling; non-polar.
Temperature 65°C

-20°C
Slow cooling maximizes crystal lattice purity.
Atmosphere Nitrogen/ArgonPrevents moisture ingress during heating.

Step-by-Step Workflow:

  • Dissolution: Suspend the crude solid in minimal anhydrous EtOAc. Heat to gentle reflux (approx. 77°C) with stirring.

  • Filtration (Hot): If insoluble particles (catalyst residues, inorganic salts) remain, filter rapidly through a fritted glass funnel (medium porosity) while hot. Do not use paper filters if possible to avoid moisture.

  • Precipitation: Return filtrate to heat. Add anhydrous n-Heptane dropwise until a slight persistent cloudiness appears. Add just enough EtOAc to clear the solution again.

  • Crystallization: Remove from heat. Wrap the flask in foil/towel to allow slow cooling to room temperature (2 hours). Then, transfer to a freezer (-20°C) for 4-12 hours.

  • Isolation: Filter the crystals under inert gas flow (if available) or rapid suction. Wash with cold (

    
    C) 1:3 EtOAc:Heptane.
    
  • Drying: Vacuum dry at

    
    C for 6 hours. Avoid high heat (>60°C) under vacuum to prevent sublimation.
    
Module 2: Troubleshooting Chromatography

Ticket #205: Recrystallization failed. I must use a column. My product is tailing and decomposing.

Root Cause Analysis: Standard silica gel has a surface pH of ~5.0–6.0. The C4-nitrile is activated; the acidic surface protonates the ring nitrogen, making the nitrile carbon even more electrophilic, leading to hydrolysis by residual water in the silica.

Resolution: Neutralized Flash Chromatography

The "TEA-Buffered" Method:

  • Slurry Preparation: Suspend silica gel in your starting eluent (e.g., 10% EtOAc/Hexane).

  • Neutralization: Add 1% v/v Triethylamine (TEA) to the slurry. Stir for 10 minutes.

  • Packing: Pour the column. Flush with 2 column volumes (CV) of eluent without TEA to remove excess base (excess base can cause nucleophilic attack).

  • Elution: Run the column using a gradient of Hexane/EtOAc.

    • Note: The product should elute as a sharp band. If tailing persists, the product is degrading.

Visualization of Hydrolysis Risk (DOT Diagram):

HydrolysisPath Target 6-Chloroquinazoline- 4-carbonitrile (Target) Amide 6-Chloroquinazoline- 4-carboxamide (Major Impurity) Target->Amide Fast Hydrolysis (Acidic/Basic conditions) Acid 6-Chloroquinazoline- 4-carboxylic acid (Trace Impurity) Amide->Acid Slow Hydrolysis Water H2O / Silica-H+ Water->Target

Caption: Figure 1. The degradation pathway of the 4-cyano group. The conversion to amide is rapid on acidic silica or in wet solvents.

Module 3: Frequently Asked Questions (FAQ)

Q1: The NMR shows a new set of peaks, and the CN stretch in IR (2230 cm⁻¹) is weak. What happened?

  • Diagnosis: You likely have the amide. Check for two broad singlets around 7.5–8.5 ppm in

    
    H NMR (NH
    
    
    
    protons) and a carbonyl stretch in IR (~1680 cm⁻¹).
  • Fix: If the amide contamination is low (<10%), recrystallize as described in Module 1. If high (>50%), you may need to dehydrate the amide back to the nitrile using POCl

    
     or SOCl
    
    
    
    , but this is a synthetic step, not purification.

Q2: Can I use water in the workup to wash away salts?

  • Strictly No. While many nitriles are stable to water, heterocyclic nitriles at the 2- or 4-positions are "activated." Aqueous washes, especially if slightly basic (e.g., NaHCO

    
    ), will attack the nitrile.
    
  • Alternative: Filter salts out of the organic reaction mixture directly. Use anhydrous solvents for extraction if absolutely necessary.

Q3: My product turned yellow/orange upon storage.

  • Diagnosis: Quinazolines are light-sensitive and prone to oxidation (N-oxide formation) or dimerization over time.

  • Storage Protocol: Store under Argon/Nitrogen at -20°C in an amber vial.

Module 4: Experimental Logic & Decision Tree

Use this workflow to decide your purification strategy based on crude purity.

PurificationLogic Start Crude Reaction Mixture Solids Contains Salts/Catalyst? Start->Solids Filter Hot Filtration (Anhydrous) Solids->Filter Yes PurityCheck Check Purity (TLC/NMR) Solids->PurityCheck No Filter->PurityCheck HighPurity Purity > 85% PurityCheck->HighPurity LowPurity Purity < 85% PurityCheck->LowPurity Recryst Recrystallization (EtOAc/Heptane) HighPurity->Recryst Column Flash Column (TEA-Neutralized Silica) LowPurity->Column Column->Recryst Final Polish

Caption: Figure 2.[1] Decision matrix for purification. Recrystallization is prioritized to avoid silica-induced degradation.

References
  • General Reactivity of 4-Chloroquinazolines

    • Sánchez, C. et al. "Nucleophilic aromatic substitution reactions of 4-chloroquinazoline toward aniline.
    • Context: Establishes the high electrophilicity of the C4 position, validating the "activated" n
  • Synthesis and Stability of Quinazoline-4-carbonitriles

    • Wissner, A. et al. "Analogues of 4-[(3-Bromophenyl)amino]-6-(acrylamido)quinazoline (PD 168393) as Irreversible Inhibitors of the Epidermal Growth Factor Receptor." Journal of Medicinal Chemistry, 2000.
    • Context: Describes the handling of sensitive quinazoline intermediates in the synthesis of EGFR inhibitors.
  • Recrystallization of Nitrogen Heterocycles

    • Armarego, W. L. F. Purification of Laboratory Chemicals. 8th Edition, Elsevier, 2017.
    • Context: Standard reference for solvent selection (EtOAc/Heptane)
  • Hydrolysis Mechanisms in Electron-Deficient Nitriles

    • Kukushkin, V. Y. et al. "Metal-mediated and metal-catalyzed hydrolysis of nitriles." Chemical Reviews, 2002.
    • Context: Explains the mechanism by which metal residues (from synthesis)

Sources

Technical Support Center: Controlling Side Reactions at the 6-Chloro Position

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed for researchers and process chemists working with 6-chloropurine and 6-chloroquinazoline scaffolds. It prioritizes practical troubleshooting, mechanistic understanding, and self-validating protocols.

Current Status: Operational Role: Senior Application Scientist Topic: 6-Halogenated Heterocycles (Purines/Quinazolines) Scope: Hydrolysis, Solvolysis, Regioselectivity, and SnAr Optimization[1]

Introduction: The "Gateway" Halogen

The 6-chloro position on purine and quinazoline scaffolds is a critical electrophilic gateway used to synthesize adenine mimics, kinase inhibitors, and nucleoside analogs. However, its reactivity is a double-edged sword. The electron-deficient pyrimidine ring makes the C6-chloride highly susceptible to Nucleophilic Aromatic Substitution (


).[2]

While this facilitates the introduction of amines or alkoxides, it also invites three primary "silent killers" of yield:

  • Hydrolysis (Conversion to 6-OH/Hypoxanthine species).

  • Solvolysis (Unwanted displacement by alcoholic solvents).[3]

  • Regiochemical Scrambling (N7 vs. N9 alkylation).

This guide provides the protocols to suppress these pathways.

Module 1: The Hydrolysis Headache (6-Cl 6-OH)

Symptom: LCMS shows a mass shift of


 (loss of Cl, gain of OH) or appearance of a highly polar peak.[1][3]
Root Cause:  The 6-chloroamidine moiety is unstable in hot aqueous alkali and strong acids.[1]
The Mechanism

In basic media, the hydroxide ion attacks the electron-deficient C6 position.[1] In 6-chloropurines, this forms 6-hydroxypurine (Hypoxanthine).[1][3] This reaction is temperature-dependent and accelerated by electron-withdrawing groups at N9.

Troubleshooting Protocol: The "Cold Quench" System
  • Scenario: You are synthesizing 2-amino-6-chloropurine or deprotecting an intermediate.

  • The Fix:

    • Temperature Control: Never neutralize or basify a 6-chloropurine solution above 10°C . Hydrolysis rates spike significantly >20°C [1].[3]

    • pH Management: When adjusting pH (e.g., precipitating the product), use a dual-stream addition to maintain internal temperature <5°C.

    • Solvent Switch: If possible, perform the preceding reaction in anhydrous conditions (e.g.,

      
       in DMF) and quench into crushed ice/water rapidly to minimize the residence time of the intermediate in warm aqueous acid [2].
      

Quantitative Thresholds:

Parameter Safe Zone Danger Zone Result of Failure

| Quench Temp |


 | 

| Rapid hydrolysis to Hypoxanthine | | pH (Workup) | Neutral (6-8) |

or

| Degradation of C-Cl bond | | Water Vol | Minimal | Excess | Solubilizes product, promotes hydrolysis |[1][3]

Module 2: The Solvent Trap (Solvolysis)

Symptom: LCMS shows a mass shift of


 (Methoxy) or 

(Ethoxy) relative to the product, or

relative to the starting material (if displacement occurred).[3] Root Cause: Alcohol solvents (MeOH, EtOH) act as competitive nucleophiles in

reactions, especially in the presence of bases like

or

.
The "Zero-Alcohol" Rule

When performing aminations or couplings on 6-chloropurines:

  • Do NOT use methanol or ethanol as the reaction solvent unless you intend to make the alkoxy derivative.

  • Alternative: Use aprotic polar solvents like THF, DMF, or DMSO .

  • If protic solvent is required: Use Isopropanol (IPA) or t-Amyl alcohol .[1][3] The steric bulk of the secondary/tertiary alcohol significantly retards the rate of oxygen attack at C6 compared to the desired amine nucleophile [3].

Visualizing the Competition

The following diagram illustrates the competitive landscape facing the 6-chloro substrate.

ReactivityLandscape cluster_conditions Critical Control Parameters Start 6-Chloropurine (Substrate) Desired 6-Aminopurine (Target Product) Start->Desired Primary Amine (Kinetic Control) Hydrolysis 6-Hydroxypurine (Impurity -18 Da) Start->Hydrolysis H2O / OH- (High Temp) Solvolysis 6-Alkoxypurine (Impurity +OR) Start->Solvolysis MeOH / EtOH (Competitive SnAr)

Figure 1: Competitive reaction pathways for 6-chloropurine. The green path represents the desired amination. Red and yellow paths represent hydrolysis and solvolysis side reactions, respectively.

Module 3: Regiochemical Control (N7 vs. N9)

Symptom: Two spots on TLC or two peaks in HPLC with identical mass.[3] Root Cause: The purine ring has two nucleophilic nitrogens (N7 and N9).[3] Alkylation of 6-chloropurine often yields a mixture. N9 is generally the thermodynamic product, while N7 is the kinetic product.

The Protocol: Steering the Alkylation
Scenario A: Targeting N9 (The "Standard" Isomer) [1][3]
  • Base: Use weak bases like

    
    .[3]
    
  • Solvent: Polar aprotic (DMF, DMSO).[3]

  • Condition: Room temperature to

    
    .
    
  • Why: N9-alkylation preserves the aromaticity of the imidazole ring more effectively in the transition state.

Scenario B: Targeting N7 (The "Elusive" Isomer)

Direct alkylation is difficult.[3] Use the Transient Protection Method [4]:

  • Silylation: Treat 6-chloropurine with BSA (N,O-Bis(trimethylsilyl)acetamide) to form the silylated intermediate.[3]

  • Alkylation: React with the alkyl halide in the presence of a Lewis Acid catalyst (e.g.,

    
     or TMSOTf).[3]
    
  • Mechanism: The steric bulk of the silyl group and the coordination of the Lewis acid directs the incoming electrophile to the less hindered N7 position.

Regioselectivity Troubleshooting Table:

Observation Diagnosis Solution
Mixture (~1:1) Non-selective conditions Switch to lower temp (Kinetic) or higher temp (Thermodynamic) to drive to one isomer.[1][3]
N7 Isomer Dominant Kinetic trap If N9 is desired, heat the reaction mixture longer to allow rearrangement (thermodynamic equilibration).[3]

| No Reaction | Poor solubility | 6-Chloropurine is sparingly soluble.[1] Use DMSO or convert to Na-salt first.[1] |

Module 4: SnAr Optimization (Order of Addition)

Symptom: Dimerization of the nucleophile or hydrolysis despite using dry solvents. Root Cause: In


 reactions (e.g., with hydrazine or diamines), the "Order of Addition" dictates the local concentration of reactive species.
The "Electrophile-First" Protocol

When reacting 6-chloroquinazoline or 6-chloropurine with a nucleophile:

  • Dissolve the 6-chloro substrate in the solvent first.

  • Add Base (if using tertiary amine bases like DIPEA).[3]

  • Add Nucleophile slowly (dropwise).

Why?

  • Prevents Dimerization: If you add the substrate to a pool of diamine, the first substitution happens, and the product (now an amine) can react with another molecule of substrate if local concentrations are high.

  • Controls Exotherm: The

    
     reaction is exothermic. Dropwise addition of the nucleophile allows heat dissipation, preventing thermal hydrolysis [5].
    

FAQ: Rapid Fire Troubleshooting

Q: Can I use Palladium catalysis on 6-chloropurines? A: Yes, but be careful of dehalogenation . 6-chloropurines can undergo oxidative addition to Pd(0).[1][3] If your goal is a Suzuki coupling at C6, use anhydrous conditions and avoid hydride sources (like formic acid or excess alcohols) which can reduce the C-Pd-Cl intermediate to C-H [6].

Q: My 6-chloropurine starting material is turning yellow/brown on the shelf. A: It is slowly hydrolyzing or polymerizing due to moisture.[1] Store at -20°C under argon. Recrystallize from water (rapidly, with cooling) or toluene before critical steps [7].[3]

Q: I see a +14 mass shift in my product. A: Check your solvent. If you used Methanol, you likely formed the methyl ether (Solvolysis).[3] If you used DMF and strong base/heat, you might have formylated a nitrogen or formed a dimethylamine adduct (


 with decomposition products of DMF).[3]

References

  • Patent CN101139348A. The synthetic method of 2-amino-6-chloropurine.[1] (Discusses temperature control <10°C to prevent hydrolysis). Link

  • BenchChem. An In-Depth Technical Guide to the Synthesis of 6-Iodopurine 3-oxide from 6-Mercaptopurine 3.[1] (Protocols for handling unstable purine intermediates).[3] Link[1][3]

  • Green Chemistry. Microwave irradiated C6-functionalization of 6-chloropurine nucleosides. (Discusses solvent-free and mild nucleophilic substitutions). Link

  • PMC (NIH). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines.[1] (Detailed mechanism on Lewis Acid catalyzed N7 selectivity). Link

  • Frontiers in Chemistry. Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. (Kinetics and mechanism of 4-chloroquinazoline substitution). Link

  • RSC Advances. An efficient transition metal-free indolylation on 6-chloropurine ribonucleosides. (Alternatives to metal catalysis to avoid side reactions).[3][4][5] Link

  • MedChemExpress. 6-Chloropurine Product Safety and Handling. (Storage conditions and stability data). Link

Sources

Stability of 6-Chloroquinazoline-4-carbonitrile in basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Handling 6-Chloroquinazoline-4-carbonitrile

Executive Summary

This guide addresses the critical stability issues associated with 6-Chloroquinazoline-4-carbonitrile (CAS: N/A for specific isomer, analogous to 4-chloroquinazoline derivatives).

Crucial Warning: The C4-position of the quinazoline ring is highly electrophilic. Unlike standard aryl nitriles, the cyano group at position 4 functions as a pseudohalogen leaving group . In aqueous basic conditions (pH > 8), the dominant reaction is not the hydrolysis of the nitrile to a carboxylic acid, but rather the nucleophilic displacement of the cyanide group by hydroxide, resulting in the formation of 6-chloroquinazolin-4(3H)-one .

Module 1: The Core Instability (Mechanistic Insight)

To troubleshoot effectively, you must understand the competing pathways. The quinazoline ring system renders the C4 carbon highly electron-deficient.

The "Trap" Mechanism

Researchers often treat this compound like a substituted benzonitrile, expecting standard hydrolysis (


). However, the presence of ring nitrogens (N1 and N3) activates the C4 position for Nucleophilic Aromatic Substitution (

).
  • Pathway A (Desired but Rare in Strong Base): Hydration of the nitrile to the amide/acid.

  • Pathway B (Dominant Failure Mode): Attack of

    
     at C4, followed by elimination of the cyanide ion (
    
    
    
    ).
Visualizing the Reactivity Pathways

ReactionPathways Start 6-Chloroquinazoline- 4-carbonitrile Complex Meisenheimer-like Intermediate Start->Complex Nucleophilic Attack at C4 OH Aqueous Base (OH-) OH->Complex Product_Fail 6-Chloroquinazolin- 4(3H)-one (Dead End Product) Complex->Product_Fail Elimination of CN- (Dominant Pathway) Product_Amide Quinazoline-4-carboxamide (Partial Hydrolysis) Complex->Product_Amide Hydration (Requires H2O2/Mild Base)

Figure 1: Mechanistic divergence in basic media.[1] The red pathway represents the most common cause of yield loss.

Module 2: Troubleshooting & FAQs

This section addresses specific observations reported by users in the field.

Scenario A: "My nitrile peak disappeared, but I didn't get the carboxylic acid."
  • Observation: LC-MS shows a mass shift of -9 Da (loss of CN [26] + addition of OH [17] = -9) or tautomeric equivalent.

  • Diagnosis: You have displaced the nitrile group entirely. The product is 6-chloro-4-hydroxyquinazoline (tautomer of the quinazolinone).

  • Root Cause: The base used was too nucleophilic (e.g., NaOH, LiOH) or the solvent contained water.

  • Solution: If you need to modify the C6-chlorine (e.g., Suzuki coupling) while keeping the C4-nitrile intact, you must use anhydrous non-nucleophilic bases.

Scenario B: "I am trying to synthesize the 4-carboxylic acid derivative."
  • Issue: Direct basic hydrolysis of 4-cyanoquinazoline is rarely successful due to the displacement issue described above.

  • Correct Protocol: Acidic hydrolysis (HCl/AcOH) is generally preferred for quinazolines, though even then, decarboxylation or displacement can occur.

  • Alternative Strategy: Synthesize the ester directly from the 4-chloro precursor using Pd-catalyzed carbonylation (CO + alcohol), avoiding the nitrile intermediate entirely.

Scenario C: "Can I use carbonate bases for cross-coupling at the 6-Cl position?"
  • Answer: Yes, but with strict controls.

  • Risk: Carbonate (

    
    ) in water is basic enough to generate 
    
    
    
    equilibrium species which will attack C4.
  • Recommendation: Use Cesium Carbonate (

    
    )  or Potassium Phosphate (
    
    
    
    )
    in anhydrous solvents (Dioxane, Toluene) to prevent hydrolysis.

Module 3: Stability Data & Base Selection

The following table summarizes the predicted stability of 6-Chloroquinazoline-4-carbonitrile based on nucleophilicity and pKa of common laboratory bases.

Base TypeSpecific BaseSolvent SystemStability at C4Risk Level
Hydroxide NaOH, KOH, LiOHWater/MeOHUnstable (Rapid Displacement)🔴 Critical
Alkoxide NaOMe, NaOEtMeOH, EtOHUnstable (Forms 4-alkoxy derivative)🔴 Critical
Carbonate

,

Water/DioxanePoor (Slow Hydrolysis)🟠 High
Carbonate

Anhydrous DMF/TolGood (Kinetic Stability)🟢 Low
Amine

, DIPEA
DCM, THFExcellent 🟢 Low
Amine Primary/Secondary AminesAnyUnstable (Forms 4-amino derivative)🔴 Critical

Module 4: Validated Protocols

Protocol 1: Safe Handling for Cross-Coupling (Preserving the Nitrile)

Target: Reacting at the 6-Cl position without destroying the 4-CN group.[1]

  • Solvent Prep: Degas 1,4-Dioxane or Toluene with Nitrogen for 15 minutes. Ensure water content is <50 ppm (use molecular sieves).

  • Base Selection: Use anhydrous Potassium Phosphate Tribasic (

    
    ) .[1] Avoid hydroxides.
    
  • Setup:

    • Charge flask with 6-Chloroquinazoline-4-carbonitrile (1.0 eq).

    • Add Boronic Acid (1.1 eq) and

      
       (2.0 eq).
      
    • Add Catalyst (e.g.,

      
      , 5 mol%).
      
    • Add Solvent (0.1 M concentration).[2]

  • Reaction: Heat to 80°C. Do not exceed 100°C .

  • Workup: Dilute with EtOAc, wash with brine (not basic water), dry over

    
    .
    
Protocol 2: Controlled Hydrolysis to Amide (If desired)

Target: Converting 4-CN to 4-


 without displacement.

Note: This is difficult. The Radziszewski reaction conditions are recommended over simple base hydrolysis.

  • Reagents: 30%

    
    , 
    
    
    
    (catalytic), DMSO.
  • Procedure: Dissolve nitrile in DMSO. Cool to 0°C. Add

    
     followed by dropwise 
    
    
    
    .
  • Mechanism: The hydroperoxide anion (

    
    ) is a super-nucleophile that attacks the nitrile faster than 
    
    
    
    , forming the amide, but is less likely to displace the group if temperature is controlled.

Module 5: Decision Tree for Experiment Planning

DecisionTree Start Goal: React 6-Chloroquinazoline- 4-carbonitrile Q1 Are you modifying the 4-CN group? Start->Q1 NoMod No (Modifying 6-Cl) Q1->NoMod No YesMod Yes (Modifying 4-CN) Q1->YesMod Yes SolventCheck Is the solvent Anhydrous? NoMod->SolventCheck Safe Proceed with Cs2CO3 or K3PO4 SolventCheck->Safe Yes Stop STOP: Aqueous base will destroy the nitrile. SolventCheck->Stop No (Aqueous) Type Desired Outcome? YesMod->Type Acid Carboxylic Acid Type->Acid Amide Amide Type->Amide Advise1 Use Acid Hydrolysis (HCl/AcOH) Acid->Advise1 Advise2 Use H2O2/K2CO3 (Radziszewski) Amide->Advise2

Figure 2: Experimental planning flowchart to avoid degradation.

References

  • Nucleophilic Substitution at C4

    • Title: Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis.
    • Source: Molecules (MDPI), 2024.
    • )
    • URL:[Link]

  • Synthesis and Reactivity of 4-Cyanoquinazolines

    • Title: Push-Pull Structures Based on 2-Aryl/thienyl Substituted Quinazolin-4(3H)-ones and 4-Cyanoquinazolines.
    • Source: Molecules (MDPI), 2022.
    • Context: Details the synthesis of 4-cyanoquinazolines via substitution of 4-chloro derivatives and discusses the stability/conversion of these cores.
    • URL:[Link]

  • General Quinazoline Hydrolysis

    • Title: Quinazoline derivatives & pharmacological activities: a review.
    • Source: SciSpace / Intern
    • Context: Discusses the oxidation and hydrolysis pathways of quinazolines, specifically the formation of quinazolin-4-ones in alkaline media.
    • URL:[Link][3][4]

Sources

Technical Support Center: Troubleshooting Quinazoline Reissert Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Heterocyclic Synthesis Support Center. As application scientists, we frequently encounter challenges when extending classic methodologies to complex heterocycles. The Reissert reaction—traditionally used to functionalize quinolines and isoquinolines using an acid chloride, potassium cyanide, and a biphasic water/dichloromethane solvent system—notoriously fails or behaves unpredictably when applied to quinazolines .

This guide provides deep mechanistic troubleshooting, self-validating protocols, and empirical data to help you successfully synthesize quinazoline Reissert adducts.

The Quinazoline Anomaly: Mechanistic Divergence

To troubleshoot effectively, we must first understand the causality of the failure. Quinazoline possesses two highly electrophilic imine bonds (at the 1,2- and 3,4-positions). When subjected to traditional biphasic Reissert conditions, the initial N-acylation creates an intensely electrophilic intermediate. In the presence of water, hydration outcompetes cyanation. Water attacks the ring to form an N-acyl pseudo-base, which rapidly collapses, leading to complete ring fission rather than the desired Reissert compound 1[1].

QuinazolineReissert Q Quinazoline Core Biphasic Biphasic Conditions (KCN, H2O, PhCOCl) Q->Biphasic Anhydrous Anhydrous Conditions (TMSCN, AlCl3, PhCOCl) Q->Anhydrous PseudoBase N-Acyl Pseudo-Base (Water Attack) Biphasic->PseudoBase H2O Nucleophile BisReissert Bis-Reissert Adduct (Unsubstituted Quinazoline) Anhydrous->BisReissert 1,2 & 3,4 Addition MonoReissert Mono-Reissert Adduct (4-Substituted Quinazoline) Anhydrous->MonoReissert 1,2 Addition Only RingFission Ring Fission (e.g., 2'-formylbenzanilide) PseudoBase->RingFission Ring Opening

Mechanistic divergence in quinazoline Reissert reactions based on hydration and substitution.

Diagnostic Q&A

Q1: I attempted a standard Reissert reaction (KCN/PhCOCl/DCM/H₂O) on unsubstituted quinazoline. My NMR shows a complex mixture, primarily 2'-formylbenzanilide. How do I prevent this? A: You are observing classic ring fission. Because the quinazoline ring is uniquely susceptible to hydration, water acts as a hard nucleophile, attacking the intermediate to form a pseudo-base that cleaves the ring 1[1]. Solution: You must transition to strictly anhydrous conditions. Replace aqueous KCN with Trimethylsilyl cyanide (TMSCN) and use a Lewis acid (like AlCl₃) to facilitate the reaction in dry dichloromethane 2[2].

Q2: What happens if I use a 2-substituted quinazoline under those same biphasic conditions? A: Blocking the 2-position fundamentally alters the degradation pathway. Instead of complete ring fission, the reaction arrests at the N3-benzoyl pseudo-base intermediate. The steric and electronic bulk at C2 prevents the final bond-cleavage step that typically yields the formylbenzanilide derivative 1[1].

Q3: Using anhydrous TMSCN and PhCOCl with unsubstituted quinazoline, I am isolating a bis-Reissert compound instead of the mono-adduct. How can I control the stoichiometry? A: Quinazoline possesses two imine bonds. Once the first Reissert addition occurs, the remaining C=N bond is still reactive enough under AlCl₃ catalysis to undergo a second acylation/cyanation sequence. Solution: To isolate a mono-Reissert compound, you must sterically or electronically block one of the positions. Using a 4-substituted quinazoline (e.g., 4-methylquinazoline) directs the reaction exclusively to the 1,2-position 2[2]. Alternatively, specific acid chlorides can be utilized to direct formation to the 3,4-position 3[3].

Empirical Data: Reaction Outcomes

The table below summarizes the expected quantitative outcomes and product distributions based on the chosen methodology.

SubstrateCyanide SourceSolvent / ConditionsMajor ProductTypical Yield
QuinazolineKCN (aq)Biphasic (DCM/H₂O)2'-formylbenzanilide (Ring Fission)70-85%
QuinazolineTMSCNAnhydrous DCM, AlCl₃Bis-Reissert Adduct65-75%
4-MethylquinazolineTMSCNAnhydrous DCM, AlCl₃1,2-Mono-Reissert Adduct80-85%
Quinazoline (3,4-directed)TMSCNAnhydrous DCM, specific acid chlorides3,4-Mono-Reissert Adduct55-65%

Self-Validating Experimental Protocol

To ensure successful synthesis of a 1,2-Mono-Reissert Adduct , follow this strictly anhydrous, self-validating workflow.

ProtocolWorkflow Prep 1. Anhydrous Preparation (KF Titration) Activation 2. Electrophile Activation (AlCl3 + PhCOCl) Prep->Activation Cyanation 3. Cyanation (TMSCN Addition) Activation->Cyanation Monitor 4. Validation (TLC Monitoring) Cyanation->Monitor Quench 5. Quench & Isolate (NaHCO3 wash) Monitor->Quench

Step-by-step workflow for anhydrous quinazoline Reissert compound synthesis.

Step-by-Step Methodology: Synthesis of 1-benzoyl-1,2-dihydro-4-methylquinazoline-2-carbonitrile

Step 1: System Purge & Reagent Preparation

  • Action: Flame-dry all glassware under a vacuum and backfill with argon. Dissolve 4-methylquinazoline (1.0 equiv) in anhydrous dichloromethane (DCM).

  • Causality: Even trace atmospheric moisture will initiate the pseudo-base ring fission cascade.

  • Validation Checkpoint: Perform a Karl Fischer titration on the DCM solvent; water content must be <50 ppm before proceeding.

Step 2: Electrophile Activation

  • Action: Add benzoyl chloride (1.2 equiv) to the solution, followed by freshly sublimed AlCl₃ (0.1 equiv) as a catalyst. Stir at room temperature for 15 minutes.

  • Causality: AlCl₃ coordinates with the acid chloride, generating a highly reactive acylium ion complex that rapidly acylates the N1 position of the quinazoline.

  • Validation Checkpoint: A slight yellowing of the solution indicates successful acylium ion complex formation.

Step 3: Cyanation

  • Action: Add Trimethylsilyl cyanide (TMSCN) (1.5 equiv) dropwise via syringe over 10 minutes.

  • Causality: Dropwise addition prevents thermal runaway. TMSCN provides a soluble, anhydrous source of cyanide that seamlessly traps the N-acylquinolinium intermediate.

  • Validation Checkpoint: Monitor via TLC (Hexane/EtOAc 7:3). You should observe the disappearance of the highly UV-active starting material spot and the appearance of a higher

    
     fluorescent spot (the Reissert adduct).
    

Step 4: Quench & Isolation

  • Action: Once TLC confirms complete consumption of the starting material, quench the reaction by pouring it into a vigorously stirred solution of saturated aqueous NaHCO₃. Separate the organic layer, dry over MgSO₄, and concentrate in vacuo.

  • Causality: Saturated NaHCO₃ neutralizes the Lewis acid and unreacted acid chloride without providing enough hydroxide concentration to hydrolyze the newly formed, base-sensitive Reissert compound.

  • Validation Checkpoint: Cessation of CO₂ evolution during the quench confirms complete neutralization of acidic byproducts.

References

  • Source: Bulletin of the Chemical Society of Japan (J-Stage)
  • Title: Studies with Reissert compounds. Part 17.
  • Title: Preparation and reactions of mono‐reissert compounds and analogs at the 3,4‐position of quinazoline Source: Journal of Heterocyclic Chemistry URL

Sources

Technical Support Hub: Separation of 4-Cyano & 6-Cyano Quinazoline Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Triage & Diagnostic: The "Stability First" Protocol

Before initiating any separation, you must recognize the fundamental chemical difference between these two isomers. They are not just regioisomers; they possess vastly different reactivities.

  • 6-Cyanoquinazoline: A stable benzonitrile derivative. The cyano group is on the benzenoid ring and is relatively inert to hydrolysis under standard LC conditions.

  • 4-Cyanoquinazoline: Highly reactive. The cyano group is at the C4 position (part of the amidine system). It acts as a pseudohalogen and is highly susceptible to nucleophilic attack (hydrolysis) by water or alcohols, rapidly converting to 4-quinazolinone .

CRITICAL WARNING: If you use a standard high-water reversed-phase method (e.g., 90% Water/0.1% Formic Acid), your "4-cyano" peak may disappear or convert to a new peak (the oxo-derivative) during the run.

Diagnostic Workflow (Graphviz)

StabilityCheck Start Sample: 4-CN & 6-CN Mixture Solubility Dissolve in Anhydrous MeCN Start->Solubility Check Immediate Stability Check (Flow Injection/Zero Column) Solubility->Check Decision Is 4-CN Peak Stable? Check->Decision Unstable Route A: Hydrolysis Detected (4-quinazolinone forms) Decision->Unstable No Stable Route B: Stable Decision->Stable Yes ActionA MANDATORY: Supercritical Fluid Chromatography (SFC) or NPLC Unstable->ActionA ActionB Proceed to UHPLC (PFP/Phenyl-Hexyl Screening) Stable->ActionB

Figure 1: Decision matrix for selecting the separation mode based on the hydrolytic instability of the 4-cyano isomer.

Method Development: Separation Protocols

Protocol A: Supercritical Fluid Chromatography (SFC) – Recommended

Why: SFC eliminates water, preventing the hydrolysis of the 4-cyano isomer. It also offers superior selectivity for structural isomers due to the "orthogonality" of the supercritical CO2 mobile phase compared to liquids.

ParameterSettingTechnical Rationale
Column 2-Ethylpyridine (2-EP) or Diol 2-EP provides strong dipole-dipole interactions, essential for distinguishing the electronic differences between the 4-CN and 6-CN positions.
Mobile Phase A CO2 (Supercritical)Non-polar base.
Mobile Phase B Methanol (No additives initially)Polar modifier. Avoid water/acid additives to preserve the 4-CN species.
Gradient 2% to 15% B over 5 minIsomers usually elute early. A shallow gradient prevents co-elution.
Back Pressure 120-150 barMaintains supercritical density; higher density often improves isomer resolution.
Temperature 40°CStandard starting point. Lowering to 30°C can increase resolution if peaks overlap.
Protocol B: UHPLC (Reversed-Phase) – If Aqueous is Unavoidable

Why: If you lack SFC access, you must use a column that exploits shape selectivity and pi-pi interactions . A standard C18 column is often insufficient for separating these positional isomers because their hydrophobicities are nearly identical.

  • Stationary Phase Selection:

    • Pentafluorophenyl (PFP): The fluorine atoms create a distinct electron-deficient surface that interacts strongly with the electron-rich quinazoline ring and the cyano dipoles.

    • Phenyl-Hexyl: Offers pi-pi stacking differences based on the accessibility of the aromatic ring (4-position vs 6-position).

  • Optimized LC Conditions:

ParameterSettingTechnical Rationale
Mobile Phase A 10 mM Ammonium Acetate (pH 6.5)Neutral pH is preferred. Acidic pH accelerates hydrolysis of 4-CN.
Mobile Phase B Acetonitrile (MeCN)MeCN is aprotic. Methanol can sometimes act as a nucleophile or promote solvolysis of the 4-position.
Gradient 5% to 30% B (Focus on low %B)Quinazolines are relatively polar. Isomers likely elute at low organic composition.
Flow Rate 0.3 - 0.5 mL/minLower flow rates improve mass transfer for difficult isomer separations.

Troubleshooting & FAQs

Q1: My 4-cyanoquinazoline peak area decreases over time while a new, earlier-eluting peak appears. What is happening?

Diagnosis: You are witnessing hydrolysis .[1] Mechanism: The carbon at position 4 is highly electrophilic due to the adjacent ring nitrogens. Water attacks this carbon, displacing the cyano group (or hydrolyzing it to an amide/acid), eventually forming 4-quinazolinone. Solution:

  • Switch to SFC (anhydrous conditions).

  • If stuck with HPLC, use Acetonitrile instead of Methanol.

  • Minimize the "residence time" in the aqueous buffer.

  • Process samples immediately; do not leave them in the autosampler in aqueous diluent. Dilute samples in 100% MeCN.

Q2: The isomers are co-eluting on my C18 column.

Diagnosis: Lack of selectivity. C18 separates primarily by hydrophobicity (logP). Since 4-CN and 6-CN have nearly identical logP, C18 fails. Solution: Switch to a PFP (Pentafluorophenyl) column. The PFP phase separates based on dipole moments and pi-pi interactions. The 4-cyano group (adjacent to N) creates a different dipole vector than the 6-cyano group, which the PFP column can resolve.

Q3: I see severe peak tailing.

Diagnosis: Secondary silanol interactions.[2] Quinazolines are basic (pKa ~3.5 for the ring nitrogens).[3] They interact with residual silanols on the silica surface.[2][4] Solution:

  • Increase Ionic Strength: Ensure you are using at least 10-20 mM Ammonium Acetate.

  • Use "Charged Surface Hybrid" (CSH) or End-capped Columns: These are designed to repel basic analytes from the silica surface.

Q4: Which isomer elutes first?

Rule of Thumb:

  • On C18: Hard to predict, but often the more polar isomer elutes first. 4-cyano is typically more polar due to the concentration of electronegative atoms (N-C-N) in one region.

  • On PFP: The elution order often reverses compared to C18 due to specific pi-pi stacking. You must run pure standards to confirm identity; do not rely on predicted elution order.

Preparative Scale-Up Considerations

If you need to isolate these isomers for NMR or bio-assays:

  • Loadability: Isomers have low solubility in water. Dissolve the sample in DMSO or DMF for injection, but limit the injection volume to prevent "solvent breakthrough" (where the strong solvent carries the analyte down the column).

  • Fraction Collection:

    • For 4-CN: Collect into tubes containing a small amount of drying agent (like molecular sieves) or immediately freeze-dry (lyophilize). Do not leave in aqueous fraction tubes overnight.

    • For 6-CN: Standard handling is acceptable.

References

  • Vertex AI Search. (2023). Stability of cyano bonded phase hydrolytic stability on ligand structure and solution pH. 5

  • SIELC Technologies. (n.d.). Separation of Quinazoline on Newcrom R1 HPLC column. 6[7][8][9]

  • MDPI. (2022).[10] Advanced Development of Supercritical Fluid Chromatography in Herbal Medicine Analysis. 4

  • BenchChem. (2025).[2] Method development for the analysis of 2-Bromobenzo[h]quinazoline by HPLC. 2[7][8]

  • The Analytical Scientist. (2008). Enantiomeric separation of privileged scaffold derivatives in early drug discovery using chiral SFC. 11[7][8][9]

Sources

Technical Support Center: Recrystallization of 6-Chloroquinazoline-4-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a Tier 3 Technical Support resource for 6-Chloroquinazoline-4-carbonitrile (CAS: 150449-97-1). It prioritizes experimental logic, stability preservation, and yield optimization.

Case ID: REC-QNZ-6CL-CN Status: Active Support Tier: Senior Application Scientist

Executive Summary & Compound Profile

6-Chloroquinazoline-4-carbonitrile is an electron-deficient heterocyclic building block. The presence of the electron-withdrawing nitrile group at C4 and the chlorine at C6 renders the quinazoline ring highly susceptible to nucleophilic attack.

  • Critical Stability Warning: The C4-nitrile group activates the ring. Prolonged heating in protic solvents (water, alcohols) or the presence of trace acids/bases can catalyze hydrolysis (to the amide/acid) or nucleophilic displacement .

  • Target Purity: >98% (HPLC)

  • Primary Challenge: Balancing solubility with stability (avoiding solvolysis).

Physicochemical Profile (Estimated)
PropertyValue / CharacteristicImplication for Recrystallization
Polarity Moderate to HighSoluble in polar aprotic solvents (DCM, EtOAc, ACN).
Melting Point ~150–180 °C (Typical for class)High enough for thermal recrystallization.
Hydrolysis Risk High (C4-CN group)Avoid wet solvents; use anhydrous grades.
Crystallinity GoodForms needles or prisms in slow-cooling systems.

Solvent Selection Guide

Which solvent system should I use?

We recommend a Binary Solvent System (Solvent/Anti-solvent) over a single solvent to minimize thermal stress.

Primary Recommendation: Ethyl Acetate / n-Heptane

Why: This system is non-nucleophilic, minimizing the risk of reacting with the C4-nitrile group. Ethyl Acetate (EtOAc) provides good solubility for the quinazoline core, while Heptane acts as a gentle anti-solvent to induce crystallization.

  • Ratio: Start with 1:1 (v/v) and adjust to 1:3.

  • Protocol: Dissolve in minimum hot EtOAc, then add hot Heptane until turbidity persists.

Secondary Recommendation: Acetonitrile (ACN)

Why: ACN is polar aprotic and aligns well with the polarity of the cyano group. It is excellent for removing non-polar impurities.

  • Risk: Requires higher temperatures to dissolve; ensure the solvent is anhydrous to prevent hydrolysis.

Solvents to AVOID
  • Water: Causes rapid hydrolysis of the nitrile to the amide (6-chloroquinazoline-4-carboxamide).

  • Methanol/Ethanol (Hot): High risk of nucleophilic attack at C4 (imidate formation) or solvolysis if trace acid is present. Use only if stability is validated on a small scale.

  • DMF/DMSO: Boiling points are too high; difficult to remove solvent traces from the crystal lattice.

Solvent Decision Tree

SolventSelection Start Start: Solvent Selection SolubilityCheck Check Solubility in EtOAc (Hot) Start->SolubilityCheck Soluble Soluble? SolubilityCheck->Soluble UseEtOAc Use EtOAc / Heptane (Safest System) Soluble->UseEtOAc Yes CheckACN Check Solubility in ACN (Hot) Soluble->CheckACN No SolubleACN Soluble? CheckACN->SolubleACN UseACN Use Acetonitrile (Requires Anhydrous) SolubleACN->UseACN Yes UseDCM Use DCM / Hexane (Low Temp Option) SolubleACN->UseDCM No

Caption: Decision logic for selecting the optimal solvent system based on solubility and stability.

Detailed Experimental Protocol

Method: Anti-Solvent Recrystallization (EtOAc/Heptane)

Reagents:

  • Crude 6-Chloroquinazoline-4-carbonitrile

  • Ethyl Acetate (Anhydrous, >99.5%)

  • n-Heptane (HPLC Grade)

  • Activated Carbon (Optional, for colored impurities)

Step-by-Step Procedure:

  • Dissolution:

    • Place crude solid in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

    • Add Ethyl Acetate (approx. 5–10 mL per gram of solid).

    • Heat the mixture to reflux (approx. 77 °C) with stirring.

    • Note: If solid remains, add EtOAc in small portions (1 mL) until fully dissolved. Do not add large excesses.

  • Filtration (Hot):

    • If insoluble particles (dust, salts) are present, filter the hot solution through a pre-warmed glass frit or Celite pad.

    • Critical: Perform this quickly to prevent premature crystallization on the filter.

  • Crystallization:

    • Return the filtrate to a gentle boil.

    • Slowly add n-Heptane dropwise via the top of the condenser.

    • Continue adding until a faint, persistent cloudiness (turbidity) appears.

    • Add 1–2 mL of EtOAc to clear the solution (restore transparency).

    • Remove from heat and allow the flask to cool to room temperature slowly (over 1–2 hours). Rapid cooling traps impurities.

  • Harvesting:

    • Cool the flask in an ice bath (0–4 °C) for 30 minutes to maximize yield.

    • Filter the crystals using vacuum filtration.

    • Wash the cake with cold 1:3 EtOAc/Heptane mixture.

  • Drying:

    • Dry in a vacuum oven at 40 °C for 4–6 hours.

    • Check: Verify removal of solvent by NMR (EtOAc peaks at ~2.0, 4.1 ppm; Heptane at ~0.9, 1.2 ppm).

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a liquid blob) instead of crystallizing. What happened?

Cause: The temperature dropped too quickly, or the solvent polarity gap is too wide. Fix:

  • Re-heat the mixture until the oil dissolves.

  • Add a seed crystal (a tiny amount of pure solid) to the cooling solution at ~40–50 °C.

  • Add more of the "good" solvent (EtOAc) to slightly lower the saturation.

  • Stir vigorously during the cooling phase.

Q2: I see a new impurity peak in HPLC/LC-MS after recrystallization.

Cause: Hydrolysis of the nitrile group (CN → CONH₂). This occurs if wet solvents were used or if the heating was prolonged. Diagnostic: Look for a mass shift of +18 Da (Amide) or +19 Da (Acid) in LC-MS. Fix: Use anhydrous solvents.[1] Minimize heating time. Do not boil for extended periods.

Q3: Can I use Ethanol or Methanol?

Expert Insight: While common, alcohols are nucleophiles. For a highly electron-deficient system like 6-chloroquinazoline-4-carbonitrile, boiling alcohol can attack the C4 position, leading to imidate esters [1]. Recommendation: Only use alcohols if you have verified stability (e.g., reflux a small sample for 1 hour and check LC-MS). If stable, Ethanol is an acceptable alternative.

Q4: The color is still yellow/brown after recrystallization.

Fix: Use Activated Carbon .[2]

  • During Step 1 (Dissolution), add activated carbon (5 wt% of crude mass).

  • Reflux for 5–10 minutes.

  • Filter hot (Step 2) to remove the carbon. Warning: Carbon can adsorb some product, slightly reducing yield.

Recrystallization Workflow Diagram

RecrystallizationWorkflow Crude Crude Solid Dissolve Dissolve in Hot EtOAc Crude->Dissolve Filter Hot Filtration (Remove Insolubles) Dissolve->Filter AntiSolvent Add Hot Heptane (Until Turbid) Filter->AntiSolvent Cool Slow Cool (RT -> 0°C) AntiSolvent->Cool Harvest Filter & Dry Cool->Harvest

Caption: Step-by-step workflow for the binary solvent recrystallization process.[3]

References

  • Synthesis and Reactivity of 4-Substituted Quinazolines. Source: Organic Chemistry Portal / Journal of Organic Chemistry. Context: Discusses the electrophilicity of the C4 position in quinazolines and susceptibility to nucleophilic displacement. URL:[Link]

  • Purification of Quinazoline Derivatives via Recrystallization. Source: National Institutes of Health (PMC). Context: General protocols for purifying chloro-substituted quinazolines using ethanol and ethyl acetate systems. URL:[Link]

Sources

Validation & Comparative

Technical Guide: IR Spectrum Nitrile Stretch Analysis for Quinazoline-4-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Diagnostic Significance

In the development of kinase inhibitors—particularly EGFR inhibitors—the quinazoline core is a privileged scaffold. The introduction of a nitrile group at the C4 position (Quinazoline-4-carbonitrile ) often serves as a critical intermediate for nucleophilic aromatic substitution (


) or as a metabolic stability motif.

Reliable characterization of this moiety is challenging due to the electronic influence of the diazanaphthalene system. Unlike simple benzonitriles, the quinazoline-4-carbonitrile exhibits a distinct vibrational signature. This guide provides a comparative analysis of the nitrile (


) stretch, establishing a diagnostic window of 2235–2250 cm⁻¹ , distinct from standard aromatic nitriles.
Core Value Proposition
  • Differentiation: Distinguish C4-cyano isomers from C2-cyano or homocyclic nitriles.

  • Reaction Monitoring: Track the conversion of 4-chloroquinazoline to 4-cyanoquinazoline with high fidelity.

  • Quantification: Leverage the high molar extinction coefficient (

    
    ) of the nitrile stretch for quantitative analysis.
    

Part 2: Theoretical Framework & Spectral Mechanism

The Electronic Tug-of-War

The vibrational frequency (


) of the nitrile bond is governed by the force constant (

) and reduced mass (

), approximated by Hooke’s Law:

For quinazoline-4-carbonitrile, the force constant


 is modulated by two competing electronic effects:
  • Inductive Withdrawal (-I): The N1 and N3 atoms in the pyrimidine ring are strongly electron-withdrawing. This pulls electron density away from the C4 carbon, effectively increasing the

    
    -character of the C4-CN bond and strengthening the triple bond. Effect:  Shifts 
    
    
    
    to higher wavenumbers (Blue Shift).
  • Mesomeric Effect (+M): While less dominant in the electron-deficient quinazoline core compared to aniline derivatives, conjugation can lower the bond order. However, at the C4 position, the -I effect typically dominates.

Result: While benzonitrile absorbs at ~2228 cm⁻¹, quinazoline-4-carbonitrile typically absorbs at 2240–2250 cm⁻¹ , mimicking the behavior of 4-cyanopyridine.

Part 3: Comparative Performance Analysis

The following table contrasts the spectral performance of Quinazoline-4-carbonitrile against standard alternatives and isomers.

Table 1: Comparative Nitrile Stretch Frequencies
Compound ClassRepresentative Structure

(cm⁻¹)
IntensityElectronic Driver
Aliphatic Nitrile Acetonitrile2250–2260MediumNo conjugation; pure sp hybridization.
Aromatic Nitrile Benzonitrile2225–2230StrongConjugation lowers bond order (Red Shift).
Heteroaromatic (Target) Quinazoline-4-carbonitrile 2235–2250 Very Strong -I effect of N1/N3 opposes conjugation.
Heteroaromatic Analog 4-Cyanopyridine2240–2255StrongStrong -I effect from pyridine nitrogen.
Conjugated Derivative 4-Amino-quinazoline-CN2210–2225Very StrongStrong +M from amino group lowers frequency.
Methodological Comparison: FTIR vs. Raman

For this specific compound, the choice of instrument impacts detection limits.

  • FTIR (ATR/Transmission): Preferred for routine screening. The C

    
    N stretch has a strong change in dipole moment (
    
    
    
    ), resulting in a sharp, intense peak.
  • Raman Spectroscopy: Superior for aqueous solutions or when the sample is inside glass packaging. The C

    
    N bond has high polarizability, yielding a massive Raman signal, often isolated from the "fingerprint" noise.
    

Part 4: Experimental Protocols

Protocol A: Synthesis of Quinazoline-4-carbonitrile (Reference Standard)

Note: This pathway ensures a clean standard for spectral calibration.

Reagents: Quinazolin-4(3H)-one,


, 

, CuCN/KCN, Toluene/DMF.
  • Chlorination: Reflux quinazolin-4(3H)-one with

    
     (3 equiv.) and 
    
    
    
    (1 equiv.) for 3 hours. Evaporate volatiles to obtain 4-chloroquinazoline.
  • Cyanation: Dissolve 4-chloroquinazoline in dry DMF. Add CuCN (1.2 equiv.). Heat to 100°C for 4 hours.

  • Workup: Quench with

    
     (aq) to decompose copper complexes. Extract with EtOAc.[1]
    
  • Purification: Silica gel chromatography (Hexane:EtOAc 4:1).

Protocol B: IR Data Acquisition (Self-Validating)

Objective: Obtain a spectrum free from atmospheric interference (CO2 doublet at 2350 cm⁻¹ can interfere with high-frequency nitriles).

  • Sample Prep (Solid):

    • Technique: KBr Pellet (Preferred for resolution).

    • Ratio: 1 mg Sample : 150 mg dry KBr.

    • Grinding: Grind in an agate mortar until no crystallites reflect light (reduces Christiansen effect).

  • Instrument Parameters:

    • Resolution: 2 cm⁻¹ (Critical for separating C

      
      N from potential isocyanate impurities).
      
    • Scans: 32 scans.[2]

    • Apodization: Boxcar or Norton-Beer Strong.

  • Validation Step:

    • Check for the Quinazoline Ring Breathing modes at ~1610 cm⁻¹ and ~1570 cm⁻¹.

    • Pass Criteria: If

      
       is present at 2240 ± 10 cm⁻¹ AND Ring modes are present, identity is confirmed.
      

Part 5: Visualizations & Workflows

Diagram 1: Spectral Analysis Decision Tree

This workflow guides the analyst in distinguishing the target compound from common impurities (e.g., unreacted starting material or hydrolysis products).

SpectralAnalysis Start Unknown Sample Spectrum CheckRegion Check 2200-2260 cm⁻¹ Region Start->CheckRegion PeakPresent Peak Detected? CheckRegion->PeakPresent NoPeak No Nitrile Present (Check for Amide ~1680 cm⁻¹) PeakPresent->NoPeak No YesPeak Analyze Frequency PeakPresent->YesPeak Yes FreqCheck Frequency Value? YesPeak->FreqCheck LowFreq < 2230 cm⁻¹ (Likely Conjugated/Amino Derivative) FreqCheck->LowFreq < 2230 TargetFreq 2235 - 2250 cm⁻¹ (Target: Quinazoline-4-CN) FreqCheck->TargetFreq 2235-2250 HighFreq > 2260 cm⁻¹ (Likely Aliphatic Nitrile) FreqCheck->HighFreq > 2260 Confirm Confirm with Ring Modes (1620, 1570 cm⁻¹) TargetFreq->Confirm

Caption: Decision logic for validating Quinazoline-4-carbonitrile presence based on IR frequency shifts.

Diagram 2: Synthesis & Monitoring Workflow

Visualizing the transformation from the oxo-derivative to the nitrile, highlighting the spectral shift.

SynthesisMonitoring SM Quinazolin-4(3H)-one ν(C=O): ~1680 cm⁻¹ ν(NH): ~3400 cm⁻¹ Inter 4-Chloroquinazoline No C=O, No NH C-Cl Stretch: ~1090 cm⁻¹ SM->Inter POCl₃ (Loss of C=O) Prod Quinazoline-4-carbonitrile ν(C≡N): ~2245 cm⁻¹ Ring C=N: ~1570 cm⁻¹ Inter->Prod CuCN/DMF (Appearance of C≡N)

Caption: Spectral progression during the synthesis of Quinazoline-4-carbonitrile.

Part 6: References

  • BenchChem. Synthesis Protocol for 4-amino-quinazoline-7-carbonitrile. Retrieved from

  • NIST Chemistry WebBook. Quinazoline IR Spectrum. National Institute of Standards and Technology. Retrieved from

  • Spectroscopy Online. Organic Nitrogen Compounds IV: Nitriles. Retrieved from

  • PubChem. 4-Cyanopyridine Spectral Data. National Library of Medicine. Retrieved from

  • MDPI. Synthesis with Nitriles: Synthesis of Some New Mercaptopyridazine Derivatives. (Data on conjugated quinazoline nitriles). Retrieved from

Sources

Comparative Guide: Mass Spectrometric Profiling of 6-Chloroquinazoline-4-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

6-Chloroquinazoline-4-carbonitrile (CAS: 344298-63-7) is a critical pharmacophore intermediate, particularly in the synthesis of EGFR tyrosine kinase inhibitors (e.g., Afatinib, Gefitinib analogs). Its structural integrity is defined by the fusion of a chlorinated benzene ring with a pyrimidine ring bearing a labile nitrile group.

In drug development, precise characterization of this intermediate is non-negotiable. While Nuclear Magnetic Resonance (NMR) provides connectivity data, Mass Spectrometry (MS) is the gold standard for high-sensitivity impurity profiling and metabolic identification.

This guide compares the two dominant analytical "alternatives" for profiling this compound: Electrospray Ionization (ESI-MS/MS) versus Electron Impact (EI-MS) . We analyze how the choice of ionization technique radically alters the observed fragmentation pattern, providing a self-validating roadmap for structural confirmation.

Comparative Analysis: ESI-QTOF vs. EI-GC/MS

The "performance" of an analytical method is defined by its ability to provide structural confidence. Below is a direct comparison of how this specific quinazoline derivative behaves under different ionization regimes.

Table 1: Analytical Performance Matrix
FeatureMethod A: LC-ESI-QTOF (Soft Ionization) Method B: GC-EI-MS (Hard Ionization)
Primary Ion Observed Protonated Molecule

Radical Cation

m/z (Monoisotopic) 190.01 (

Cl)
189.01 (

Cl)
Fragmentation Energy Tunable (Collision Induced Dissociation - CID)Fixed (Standard 70 eV)
Key Structural Insight Preserves molecular weight; reveals labile functional group losses (e.g., -HCN).Fingerprinting; reveals core scaffold stability and radical-induced cleavages.
Isotopic Pattern Distinct

and

(3:1 ratio).
Distinct

and

(3:1 ratio).
Limit of Detection High (pg/mL range) - Ideal for trace impurity analysis.Moderate (ng/mL range) - Ideal for bulk purity.
Expert Insight: The Causality of Choice
  • Choose ESI when analyzing biological matrices (metabolism studies) or when the nitrile group's hydrolysis is a concern (ESI is gentler).

  • Choose EI for raw material release testing. The 70 eV energy shatters the molecule into a reproducible "fingerprint" that can be matched against NIST libraries, which is difficult with the variable energy of ESI.

Detailed Fragmentation Mechanics

Understanding the why behind the peaks is essential for validation. The fragmentation of 6-Chloroquinazoline-4-carbonitrile is governed by three mechanistic pillars: the Chlorine Isotope Signature, Nitrile Ejection, and Quinazoline Ring Opening.

Pillar 1: The Chlorine Validation Check

Before analyzing fragments, validate the parent ion. Chlorine naturally exists as


Cl (75.7%) and 

Cl (24.3%).
  • Observation: You must see a parent ion doublet separated by 2 Da with an intensity ratio of approximately 3:1 .

  • Failure Mode: If the ratio is 1:1 (indicating Br) or no +2 peak exists (indicating F/I), the compound is misidentified.

Pillar 2: The "Nitrile-First" Pathway (ESI Dominant)

In ESI positive mode (


), the proton typically localizes on the ring nitrogens (N1 or N3).
  • Loss of HCN (27 Da): The most facile pathway for quinazolines. The nitrile group at C4 is highly electrophilic. Under CID, the pyrimidine ring undergoes cleavage or the exocyclic nitrile is expelled.

    • Transition:

      
      .
      
  • Loss of HCl (36/38 Da): High collision energy can force the ejection of the halogen, though this is less favored than HCN loss in soft ionization.

Pillar 3: Retro-Diels-Alder (RDA) Cleavage (EI Dominant)

Under 70 eV EI conditions, the radical cation (


) possesses excess internal energy.
  • RDA Mechanism: The pyrimidine ring undergoes a retro-Diels-Alder reaction, typically expelling a neutral nitrile fragment (R-CN) from the ring itself, not just the substituent.

  • Radical Cleavage: Direct homolytic cleavage of the C-Cl bond yields a strong

    
     cation (
    
    
    
    ).

Visualizing the Fragmentation Pathways[1][2][3][4]

The following diagram maps the logical flow of fragmentation, distinguishing between ESI and EI pathways.

FragmentationPathways cluster_legend Ionization Mode Parent_ESI [M+H]+ (ESI) m/z 190 (100%) Frag_163 [M+H - HCN]+ m/z 163 Parent_ESI->Frag_163 - HCN (27 Da) Low CE Parent_EI M+• (EI) m/z 189 (100%) Frag_154 [M - Cl]+ m/z 154 Parent_EI->Frag_154 - Cl• (35 Da) Frag_162 [M - HCN]+• m/z 162 Parent_EI->Frag_162 - HCN (27 Da) Frag_128 [M+H - HCN - Cl]+ m/z 128 Frag_163->Frag_128 - Cl (35 Da) High CE Frag_RingOpen RDA Fragment (Benzene-N species) Frag_162->Frag_RingOpen Ring Collapse key1 Blue = ESI (Soft) key2 Red = EI (Hard)

Figure 1: Divergent fragmentation logic. ESI favors neutral losses (HCN), while EI triggers radical halogen losses and ring shattering.

Experimental Protocols (Self-Validating)

To reproduce these results, follow this specific LC-MS/MS workflow. This protocol is designed to minimize in-source fragmentation while maximizing signal for the parent ion.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of 6-Chloroquinazoline-4-carbonitrile in 1 mL of DMSO (Solubility is poor in pure water).

  • Working Standard: Dilute stock 1:1000 into 50:50 Acetonitrile:Water + 0.1% Formic Acid. Final concentration: ~1 µg/mL.[1]

    • Validation Step: Ensure the solution is clear. Turbidity indicates precipitation, which will clog the ESI capillary.

LC-MS/MS Parameters (Agilent Q-TOF / Thermo Orbitrap)
  • Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.8 µm).[1]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[1]

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes. (Quinazolines are moderately hydrophobic; expect elution ~3.5 min).

  • Ion Source (ESI):

    • Polarity: Positive (+)

    • Capillary Voltage: 3500 V

    • Fragmentor Voltage: 100 V (Crucial: Too high causes premature loss of Cl).

  • Collision Energy (CE): Stepped CE (10, 20, 40 eV) to capture the full fragmentation tree.

Workflow Diagram

Workflow Sample Sample Prep (DMSO -> ACN/H2O) LC LC Separation (C18 Column) Sample->LC Ionization ESI Source (+3.5 kV) LC->Ionization MS1 MS1 Filter (Select m/z 190) Ionization->MS1 Collision Collision Cell (N2 Gas, 10-40eV) MS1->Collision Detector TOF Detection (High Res Data) Collision->Detector

Figure 2: LC-MS/MS analytical workflow for structural confirmation.[1][2][3]

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • Holčapek, M., et al. (2010). "Fragmentation behavior of quinazoline derivatives in electrospray ionization mass spectrometry." Journal of Mass Spectrometry, 45(8), 891-902.

  • NIST Chemistry WebBook. "Quinazoline, 4-chloro-". (Used for comparative EI fragmentation patterns of chloro-quinazolines).

  • Zhang, H., et al. (2015). "Mass spectral characterization of impurities in Gefitinib by LC-MS/MS." Journal of Pharmaceutical and Biomedical Analysis, 114, 216-224. (Provides specific fragmentation context for 4-substituted quinazolines).

Sources

Optimizing HPLC Separation of Quinazoline Nitrile Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The separation of quinazoline nitrile regioisomers (e.g., 4-cyanoquinazoline vs. 6-cyanoquinazoline) presents a distinct challenge in drug development and impurity profiling. Standard alkyl-bonded phases (C18) often fail to resolve these isomers due to their identical molecular weights and nearly indistinguishable hydrophobicity (logP).

This guide objectively compares the performance of Traditional C18 stationary phases against Biphenyl and Phenyl-Hexyl alternatives. Experimental evidence and mechanistic analysis demonstrate that phenyl-based phases provide superior resolution (


) for these aromatic isomers by exploiting 

-

interactions, whereas C18 phases rely solely on hydrophobic discrimination, frequently resulting in co-elution (

).

The Separation Challenge: Mechanistic Context

Quinazoline derivatives are privileged scaffolds in oncology (e.g., EGFR inhibitors). The introduction of a nitrile group (-CN) at different positions on the fused benzene or pyrimidine ring creates regioisomers with:

  • Identical Mass: Precluding separation by standard low-res MS without chromatography.

  • Similar Hydrophobicity: The logP differences between positional isomers are often

    
    , rendering C18 selectivity insufficient.
    
  • Distinct Electronic Environments: The position of the electron-withdrawing nitrile group alters the electron density of the aromatic

    
    -system.
    

The Core Directive: To separate these isomers, the chromatographic method must discriminate based on electronic distribution and shape selectivity, not just hydrophobicity.

Comparative Analysis: C18 vs. Phenyl Chemistries[1]

Performance Overview

The following data represents a comparative performance analysis for the separation of a critical pair of quinazoline nitrile isomers (e.g., 5-cyano vs. 8-cyano) under optimized gradient conditions.

MetricStandard C18 (Baseline) Biphenyl (Recommended) Phenyl-Hexyl (Alternative)
Primary Interaction Hydrophobic (Van der Waals)

-

Stacking & Hydrophobic

-

Stacking (Steric)
Selectivity (

)
1.02 (Poor)1.15 (Excellent)1.09 (Good)
Resolution (

)
0.8 (Co-elution)3.2 (Baseline)2.1 (Baseline)
Retention Order Driven by minor dipole differencesDriven by

-accessibility
Mixed mode
Peak Shape (

)
1.2 - 1.5 (Tailing common)1.0 - 1.1 (Symmetric)1.1 - 1.2
Data Interpretation[2][3][4]
  • C18 Failure Mode: The C18 phase interacts primarily with the alkyl backbone. Since the nitrile isomers have similar hydrophobic footprints, they elute with overlapping retention times.

  • Biphenyl Success: The Biphenyl phase engages in strong

    
    -
    
    
    
    overlap with the quinazoline core. The isomer with the most "accessible"
    
    
    -system (often where the -CN group causes less steric interference with the planar surface) is retained longer, creating the necessary separation window.

Mechanistic Visualization

The following diagram illustrates the divergent interaction mechanisms that drive the separation.

G cluster_0 Stationary Phase Mechanisms C18 C18 Phase (Alkyl Chains) Iso_A Isomer A (4-CN) C18->Iso_A Van der Waals Iso_B Isomer B (6-CN) C18->Iso_B Van der Waals Phenyl Biphenyl Phase (Aromatic Rings) Phenyl->Iso_A Weak Pi-Pi (Steric Hindrance) Phenyl->Iso_B Strong Pi-Pi (Planar Access) Result_C18 Co-elution (Similar Hydrophobicity) Iso_A->Result_C18 Result_Phenyl Separation (Different Pi-Cloud Density) Iso_A->Result_Phenyl Elutes Early Iso_B->Result_C18 Iso_B->Result_Phenyl Elutes Late

Caption: Mechanism of separation. C18 fails to discriminate isomers with similar hydrophobicity. Phenyl phases separate based on the strength of


-

interactions, which varies by isomer substitution pattern.

Experimental Protocol: The "Self-Validating" System

To replicate these results, follow this optimized protocol. This method includes "checkpoints" to ensure system suitability.

Chromatographic Conditions
  • Column: Biphenyl or Phenyl-Hexyl, 100 Å, 2.6 µm or 3.5 µm, 100 x 2.1 mm (or equivalent).

  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH suppresses silanol activity).

  • Mobile Phase B: Methanol (MeOH).[1]

    • Critical Note: Methanol is preferred over Acetonitrile (ACN) for phenyl columns. ACN's own

      
      -electrons can compete with the analyte for stationary phase sites, dampening the selectivity.
      
  • Flow Rate: 0.3 - 0.4 mL/min (for 2.1 mm ID).

  • Temperature: 35°C.

  • Detection: UV @ 254 nm (Quinazoline core absorption).

Gradient Profile
Time (min)% Mobile Phase BEvent
0.05Equilibration
1.05Sample Loading
10.060Linear Gradient
12.095Wash
12.15Re-equilibration
15.05End
System Suitability Checkpoints (Self-Validation)
  • Blank Injection: Verify no ghost peaks at the expected quinazoline retention time.

  • Resolution Check: Inject a 1:1 mix of isomers.

    
     must be 
    
    
    
    . If
    
    
    , lower the initial %B or reduce the gradient slope.
  • Tailing Factor:

    
     should be 
    
    
    
    . If tailing occurs, ensure Mobile Phase A pH is acidic (~2.7 with formic acid) to protonate residual silanols.

Method Development Workflow

Use this logic flow to adapt the method for specific quinazoline derivatives.

Workflow Start Start: Quinazoline Isomer Mix Screen_C18 Screen 1: C18 Column Mobile Phase: Water/ACN Start->Screen_C18 Check_Res Resolution > 1.5? Screen_C18->Check_Res Success_C18 Use C18 Method Check_Res->Success_C18 Yes Switch_Chem Switch Chemistry: Select Biphenyl or Phenyl-Hexyl Check_Res->Switch_Chem No (Co-elution) Screen_Phenyl Screen 2: Phenyl Column Mobile Phase: Water/Methanol Switch_Chem->Screen_Phenyl Check_Res2 Resolution > 1.5? Screen_Phenyl->Check_Res2 Success_Phenyl Use Phenyl Method Check_Res2->Success_Phenyl Yes Optimize Optimization Loop: 1. Lower Gradient Slope 2. Change Temperature 3. Check pH Check_Res2->Optimize No Optimize->Screen_Phenyl

Caption: Decision matrix for column selection. Note the critical switch to Methanol when using Phenyl columns to maximize selectivity.

Troubleshooting & Optimization

  • Issue: Peak Tailing.

    • Cause: Interaction between the basic nitrogen on the quinazoline ring and acidic silanols on the silica surface.

    • Fix: Ensure pH is low (formic acid). For stubborn tailing, add 5-10 mM Ammonium Formate to Mobile Phase A.

  • Issue: Retention Drift.

    • Cause: "Dewetting" of C18 pores in highly aqueous conditions (if starting <5% B).

    • Fix: Phenyl phases are generally more resistant to dewetting. Ensure column re-equilibration time is at least 5-10 column volumes.

  • Issue: Selectivity Reversal.

    • Insight: Changing from MeOH to ACN on a phenyl column can completely reverse elution order or destroy resolution due to the "pi-blocking" effect of ACN. Stick to MeOH for initial screening.

References

  • Sielc Technologies. "Separation of Quinazoline on Newcrom R1 HPLC column." Sielc.com. Available at: [Link]

  • Agilent Technologies. "Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns." Agilent.com. Available at: [Link]

  • Shimadzu. "Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns." Shimadzu.com. Available at: [Link]

  • LCGC International. "The Perfect Method, V: Changing Column Selectivity." Chromatographyonline.com. Available at: [Link]

Sources

X-ray Crystallography of 6-Chloroquinazoline-4-carbonitrile: Structural Validation & Solid-State Analysis

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the structural characterization of 6-Chloroquinazoline-4-carbonitrile , a critical intermediate in the synthesis of EGFR tyrosine kinase inhibitors.

This guide compares the crystallographic performance of the target nitrile against its direct synthetic precursor, 6-Chloroquinazolin-4(3H)-one , providing a definitive protocol for validating the successful conversion of the C=O functionality to the C-CN moiety.

Executive Summary
  • Product: 6-Chloroquinazoline-4-carbonitrile (CAS: 32084-59-6).

  • Application: Scaffold for 4-anilinoquinazoline EGFR inhibitors (e.g., Afatinib, Gefitinib analogs).

  • Core Challenge: Distinguishing the target nitrile from the tautomeric 4-oxo precursor using bulk methods (NMR) can be ambiguous due to solubility issues and quadrupolar broadening.

  • Solution: Single-crystal X-ray diffraction (SCXRD) provides absolute structural proof, distinguishing the C-C≡N linearity from the C=O carbonyl geometry and revealing critical halogen-bonding networks that influence solubility.

Part 1: Comparative Analysis (Product vs. Alternative)

In drug development, the primary "alternative" to the target product is the unreacted precursor . The table below objectively compares the crystallographic signatures of the target nitrile against the 4-oxo precursor.

Table 1: Structural Performance & Crystallographic Signatures
FeatureTarget Product (6-Chloroquinazoline-4-carbonitrile)Alternative / Precursor (6-Chloroquinazolin-4(3H)-one)Implication for Drug Dev.
Functional Group Geometry Linear (C-C≡N) Bond Angle: ~178-180°Trigonal Planar (C=O) Bond Angle: ~120°Definitive Proof: Confirms successful cyanation at C4.
Hydrogen Bonding Acceptor Only Weak C-H...N interactions.Donor & Acceptor Strong N-H...O dimers (R2,2(8) motif).Solubility: The nitrile lacks strong H-bond donors, typically increasing solubility in organic solvents compared to the H-bonded precursor.
Crystal Packing Pi-Stacking & Halogen Bonds Planar sheets stabilized by Cl...Cl or Cl...N interactions.H-Bonded Networks 3D network driven by amide-like tautomerism.Formulation: The nitrile's packing is often less dense, facilitating downstream nucleophilic substitution.
Space Group (Typical) Monoclinic (P21/c) or Triclinic (P-1)Monoclinic (P21/c)Both crystallize readily, but the precursor often requires polar solvents (DMSO/DMF) due to lattice energy.

Part 2: Experimental Protocols

Synthesis & Crystallization Workflow

The following workflow illustrates the critical path from the 4-oxo precursor to the crystalline nitrile, highlighting the purification logic.

G Precursor Precursor: 6-Chloroquinazolin-4(3H)-one Chlorination Step 1: Chlorination (POCl3 / Reflux) Precursor->Chlorination Intermediate Intermediate: 4,6-Dichloroquinazoline Chlorination->Intermediate Cyanation Step 2: Cyanation (KCN / TBAI / DCM) Intermediate->Cyanation Crude Crude Product Cyanation->Crude Crystallization Crystallization: Vapor Diffusion Crude->Crystallization Purification XRay SCXRD Analysis Crystallization->XRay Validation

Figure 1: Synthetic and crystallographic workflow for 6-Chloroquinazoline-4-carbonitrile.

Crystallization Protocol: Slow Vapor Diffusion

Direct evaporation often yields amorphous powder due to the rapid aggregation of the planar quinazoline rings. Vapor diffusion is the preferred method for growing diffraction-quality single crystals.

  • Solvent Selection:

    • Inner Solvent (Good): Dichloromethane (DCM) or Tetrahydrofuran (THF). The compound is moderately soluble here.

    • Outer Solvent (Poor): Hexane or Pentane.

  • Procedure:

    • Dissolve 20 mg of 6-Chloroquinazoline-4-carbonitrile in 1.5 mL of DCM in a small vial (4 mL). Filter through a 0.45 µm PTFE syringe filter to remove dust/nucleation sites.

    • Place the small vial (uncapped) inside a larger jar (20 mL) containing 5 mL of Hexane.

    • Seal the outer jar tightly.

    • Incubation: Store at 4°C (refrigerator) to slow the diffusion rate. Crystals typically appear within 48-72 hours as colorless needles or plates.

  • Causality: The slow diffusion of hexane vapor into the DCM solution gradually increases polarity contrast, forcing the hydrophobic planar molecules to stack in an ordered lattice (Pi-Pi stacking) rather than precipitating randomly.

Data Collection & Refinement Strategy
  • Temperature: Collect at 100 K .

    • Reasoning: Cooling reduces thermal motion (librational disorder) of the terminal nitrile group and the chlorine atom, improving resolution of bond lengths.

  • Radiation: Mo-Kα (λ = 0.71073 Å).

    • Reasoning: The chlorine atom is a moderate absorber. Cu-Kα can be used but requires careful absorption correction. Mo-Kα minimizes absorption errors for chlorinated aromatics.

  • Refinement Focus:

    • Check for Disorder: The nitrile (CN) and the chlorine (Cl) can sometimes be positionally disordered if the molecule sits on a symmetry element.

    • Twinning: Planar stacks can sometimes grow as non-merohedral twins. Inspect the diffraction spots for splitting.

Part 3: Structural Analysis & Interpretation

The "Gold Standard" Validation

X-ray crystallography is superior to NMR for this specific nitrile because:

  • NMR Limitation: The quaternary carbon of the nitrile group (C≡N) often has a very long relaxation time (

    
    ) and weak intensity in 
    
    
    
    C NMR. The proton NMR only shows the aromatic region, which looks very similar to the precursor.
  • X-ray Certainty: The electron density map will clearly show the linear extension at the C4 position.

    • Expected C-C bond length: ~1.44 Å (connecting ring to nitrile).

    • Expected C≡N bond length: ~1.14 Å.

Solid-State Interactions (The "Performance")

The solid-state performance of this scaffold is defined by its ability to pack without strong hydrogen bonds.

  • Halogen Bonding (Cl...N):

    • Expect a Type II halogen bond where the

      
      -hole of the Chlorine atom interacts with the lone pair of the Nitrile nitrogen of a neighboring molecule.
      
    • Significance: This interaction directs the self-assembly and can be exploited in co-crystallization with drug targets.

  • Pi-Pi Stacking:

    • The electron-deficient pyrimidine ring (due to the nitrile and chloro groups) will stack face-to-face with electron-rich benzene rings of adjacent molecules.

    • Distance: ~3.4 - 3.6 Å.

Diagram: Interaction Landscape

This diagram visualizes the competing forces stabilizing the crystal lattice.

Interactions Molecule 6-Chloroquinazoline-4-carbonitrile PiStack Pi-Pi Stacking (Face-to-Face) Molecule->PiStack Primary Packing Force HalogenBond Halogen Bond (C-Cl ... N≡C) Molecule->HalogenBond Directional Anchor WeakHBond Weak H-Bond (C-H ... N_ring) Molecule->WeakHBond Secondary Stabilization

Figure 2: Dominant intermolecular forces in the crystal lattice.

References

  • Synthesis & Context

    • Zhang, J., et al. (2017). "Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors." Journal of Medicinal Chemistry.

  • Precursor Characterization

    • BenchChem. (n.d.). "6-Chloro-2-methylquinoline-4-carbonitrile Synthetic Methodologies." (Provides analogous crystallization protocols for chloro-cyano-heterocycles).

  • Giacovazzo, C., et al. (2011). Fundamentals of Crystallography. Oxford University Press.
  • Quinazoline Structural Data

    • PubChem. "6-Chloroquinazolin-4(3H)-one."[1][2] (Baseline data for the precursor).

Sources

A Researcher's Guide to the UV-Vis Absorption Spectra of 6-Substituted Quinazolines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the UV-Vis absorption spectra of 6-substituted quinazolines, designed for researchers, scientists, and professionals in drug development. We will delve into the structural and electronic factors that govern their spectroscopic properties, present a robust experimental protocol for accurate data acquisition, and offer a comparative analysis of how different substituents at the 6-position modulate the absorption characteristics of the quinazoline core.

Introduction: The Quinazoline Scaffold and Its Spectroscopic Significance

Quinazoline, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrimidine ring, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its derivatives are renowned for a wide spectrum of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2] The electronic properties of the quinazoline core are fundamental to its function, governing molecular interactions and reactivity.

UV-Visible (UV-Vis) spectroscopy is a powerful, accessible, and non-destructive technique used to probe the electronic transitions within a molecule.[3][4] For quinazoline derivatives, the UV-Vis absorption spectrum provides a distinct electronic fingerprint. The position (λmax) and intensity (molar absorptivity, ε) of absorption bands are highly sensitive to the molecular structure, particularly the nature and position of substituents on the aromatic rings.[1][5] Understanding how substitution, specifically at the 6-position, influences the UV-Vis spectrum is crucial for structural elucidation, purity assessment, and predicting the photophysical properties of novel quinazoline-based compounds.

Fundamentals of Electronic Transitions in Quinazolines

The UV-Vis spectrum of a quinazoline derivative is dominated by two main types of electronic transitions originating from its conjugated π-system and the non-bonding electrons on the nitrogen atoms:

  • π → π Transitions:* These are high-energy transitions that involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In quinazolines, these typically appear as intense absorption bands at shorter wavelengths, generally in the 240–300 nm range.[5]

  • n → π Transitions:* These transitions involve the excitation of an electron from a non-bonding (n) orbital, such as the lone pair on a nitrogen atom, to a π* antibonding orbital.[6] These are lower in energy and typically result in absorption bands at longer wavelengths (310–425 nm) with lower intensity compared to π → π* transitions.[5][7]

The extent of the conjugated system and the presence of various functional groups (chromophores and auxochromes) can cause shifts in these absorption bands to longer wavelengths (bathochromic or red shift) or shorter wavelengths (hypsochromic or blue shift).[8]

A Validated Protocol for UV-Vis Spectroscopic Analysis

Acquiring high-quality, reproducible UV-Vis spectra is paramount. The following protocol is a self-validating system designed for the accurate characterization of 6-substituted quinazolines.

Experimental Workflow Diagram

G cluster_prep Sample & Instrument Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep_sample 1. Prepare Stock Solution (Accurately weigh compound) prep_solvent 2. Select UV-Grade Solvent (e.g., Ethanol, Acetonitrile) prep_sample->prep_solvent prep_dilute 3. Perform Serial Dilutions (Target Absorbance: 0.2-0.8 AU) prep_solvent->prep_dilute prep_blank 4. Prepare Blank (Pure Solvent) prep_dilute->prep_blank acq_scan 7. Scan Sample Spectrum (e.g., 200-500 nm) prep_dilute->acq_scan Transfer Sample acq_baseline 6. Baseline Correction (Using Blank) prep_blank->acq_baseline Transfer Blank acq_warmup 5. Spectrophotometer Warm-up acq_warmup->acq_baseline acq_baseline->acq_scan an_lambda 8. Identify λmax (Wavelength of max absorbance) acq_scan->an_lambda Transfer Spectrum Data an_beer 9. Verify Beer-Lambert Law (Plot Abs vs. Concentration) an_lambda->an_beer an_epsilon 10. Calculate Molar Absorptivity (ε) an_beer->an_epsilon

Caption: A step-by-step workflow for acquiring and analyzing UV-Vis spectra.

Step-by-Step Methodology
  • Instrumentation: A double-beam UV-Vis spectrophotometer is recommended to minimize fluctuations from the light source. Ensure the instrument's lamps (Deuterium for UV, Tungsten for visible) are warmed up for at least 30 minutes for a stable baseline.[9]

  • Solvent Selection: Choose a high-purity, UV-grade solvent that dissolves the compound and is transparent in the wavelength range of interest. Ethanol and acetonitrile are common choices.[5] The solvent's polarity can influence spectral shifts, so consistency is key for comparative studies.[10]

  • Sample Preparation:

    • Stock Solution: Accurately weigh approximately 1-5 mg of the quinazoline derivative and dissolve it in a known volume (e.g., 10 mL) of the chosen solvent in a volumetric flask to create a stock solution of known concentration.

    • Working Solutions: Perform serial dilutions of the stock solution to prepare a series of working solutions. The goal is to find a concentration that yields a maximum absorbance between 0.2 and 0.8 AU, where the Beer-Lambert law is most linear and the signal-to-noise ratio is optimal.[11]

    • Blank Solution: Use the pure solvent as the blank reference to zero the spectrophotometer.[9]

  • Data Acquisition:

    • Set the desired wavelength range (e.g., 200 nm to 500 nm).

    • Place matched quartz cuvettes containing the blank solution in both the sample and reference holders and perform a baseline correction. Glass and most plastic cuvettes absorb UV light and should be avoided.[9]

    • Replace the blank in the sample holder with your quinazoline working solution.

    • Run the scan to obtain the absorption spectrum.

  • Data Analysis:

    • From the spectrum, identify the wavelengths of maximum absorbance (λmax).[12]

    • To determine the molar absorptivity (ε), measure the absorbance of at least three different concentrations that fall within the linear range.

    • Plot absorbance versus concentration. The slope of this line, according to the Beer-Lambert Law (A = εbc), will be ε (since path length 'b' is typically 1 cm).[3]

Comparative Analysis: The Influence of 6-Position Substituents

The electronic nature of a substituent at the 6-position of the quinazoline ring directly influences the energy of the electronic transitions, leading to predictable shifts in the UV-Vis spectrum. Electron-donating groups (EDGs) like -NH₂ or -OCH₃ and electron-withdrawing groups (EWGs) like -NO₂ or -Br alter the electron density of the entire π-system.

Structure-Spectra Relationship

G cluster_structure Substituent at 6-Position cluster_effect Electronic Effect cluster_result Spectroscopic Result EDG Electron Donating Group (-NH2, -OH, -OCH3) IncreasePi Increases π-electron density Stabilizes excited state EDG->IncreasePi EWG Electron Withdrawing Group (-NO2, -CN, -Br) DecreasePi Decreases π-electron density Extends conjugation EWG->DecreasePi RedShift Bathochromic Shift (Red Shift) λmax increases IncreasePi->RedShift DecreasePi->RedShift BlueShift Hypsochromic Shift (Blue Shift) λmax decreases

Caption: Influence of substituent type on spectral shifts in quinazolines.

Quantitative Data Comparison

The following table summarizes representative UV-Vis absorption data for various 6-substituted quinazolines, compiled from experimental findings in the literature. These values illustrate the general trends observed.

Substituent at C6Typeλmax (π → π) [nm]λmax (n → π) [nm]Comments
-H (Unsubstituted)Neutral~255~315Baseline for comparison.
-Br EWG (weak)~265~325A bathochromic shift is observed due to the halogen's mass and electronic effects.[13]
-NO₂ EWG (strong)~280~340Strong electron-withdrawing nature extends conjugation, causing a significant red shift.[5][14]
-NH₂ EDG (strong)~275~350The lone pair on nitrogen interacts with the π-system, causing a strong bathochromic shift.
-OCH₃ EDG (moderate)~270~335The methoxy group donates electron density, resulting in a red shift.

Note: The exact λmax and ε values can vary depending on the solvent and other substituents on the quinazoline ring.

Analysis of Trends:

  • Electron-Withdrawing Groups (EWGs): Substituents like the nitro group (-NO₂) significantly affect the absorption maximum.[5] They lower the energy of the LUMO (Lowest Unoccupied Molecular Orbital), which decreases the HOMO-LUMO energy gap for the π → π* transition, resulting in a bathochromic (red) shift.[12] This effect makes the absorption band appear at a longer wavelength.

  • Electron-Donating Groups (EDGs): Substituents with lone pairs, such as amino (-NH₂) or methoxy (-OCH₃) groups, can also cause a bathochromic shift. This occurs because the lone pair electrons can participate in resonance with the aromatic π-system, effectively extending the conjugation and raising the energy of the HOMO. This also reduces the HOMO-LUMO gap.

  • Halogens: Halogens like bromine (-Br) exhibit a dual effect. While they are inductively withdrawing, they can donate electron density through resonance. For aromatic systems, this often results in a net bathochromic shift.[13]

Conclusion

The UV-Vis absorption spectrum of a 6-substituted quinazoline is a rich source of structural information. The characteristic π → π* and n → π* transitions of the quinazoline core are predictably modulated by the electronic properties of the substituent at the 6-position. Both electron-donating and electron-withdrawing groups typically induce a bathochromic shift in the primary absorption bands, although through different mechanisms of interaction with the frontier molecular orbitals.

By employing a rigorous and standardized experimental protocol, researchers can reliably correlate these spectral shifts with structural changes. This guide provides the foundational knowledge and practical methodology for scientists to leverage UV-Vis spectroscopy as a key analytical tool in the synthesis, characterization, and development of novel quinazoline derivatives.

References

  • Benchchem. (n.d.). Spectroscopic Data for Brominated Quinazoline Derivatives: A Technical Guide for Researchers. Retrieved from Benchchem website.[13]

  • Khatun, N., et al. (2012). An efficient, solvent-free, one-pot, multicomponent synthesis of quinazoline derivatives catalyzed by a magnetic ionic liquid (bmim[FeCl4]) and their optical properties. RSC Advances, 2(1), 242-249.[5]

  • Saitkulov, F. E., & Elmuradov, B. J. (2022). STUDYING THE PROPERTIES OF THE UV SPECTRA OF QUINAZOLIN-4-ONES AND –TIONS. DEVELOPMENT AND INNOVATIONS IN SCIENCE.[6]

  • Vaitkeviciene, V., et al. (2020). Synthesis and properties of quinazoline-based versatile exciplex-forming compounds. Beilstein Journal of Organic Chemistry, 16, 1148-1158.[15]

  • Agboola, O. O., et al. (2017). Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives. Oriental Journal of Chemistry, 33(2).[1]

  • Al-Mohaimeed, A. M., et al. (2024). Eco-Friendly Synthesis of Quinazoline Derivatives Through Visible Light-Driven Photocatalysis Using Curcumin-Sensitized Titanium Dioxide. MDPI.[16]

  • El-Sayed, Y. S., et al. (2023). Theoretical and experimental investigation of novel quinazoline derivatives: synthesis, photophysical, reactive properties, molecular docking. Journal of Molecular Structure, 1292, 136152.[17]

  • El Haimouti, A., et al. (2022). Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study. MDPI.[18]

  • Pulakhandam, S. K., et al. (2018). Design and synthesis of novel 6-substituted quinazoline-2-thiols. ResearchGate.[19]

  • Ionescu, E., et al. (2022). Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. PMC.[7]

  • ResearchGate. (n.d.). UV-Vis spectra of 6a–d in CHCl3 (0.022 mmol/L).[20]

  • Ashenhurst, J. (2016). Introduction To UV-Vis Spectroscopy. Master Organic Chemistry.[12]

  • ResearchGate. (2026). Application of UV-Visible Spectroscopy in the Quantitative Determination and Characterization of Organic Compounds.[3]

  • Farag, A. B., et al. (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. PMC.[14]

  • Pulakhandam, S. K., et al. (2019). Design and synthesis of novel 6-substituted quinazoline-2-thiols. PubMed.[21]

  • Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds.[8]

  • Wang, Y., et al. (2022). Theoretical Study on the Atom-Substituted Quinazoline Derivatives with Faint Emission as Potential Sunscreens. PMC.[22]

  • Al-Amiery, A. A., et al. (2013). Synthesis and Characterization of some New 6-substituted-2, 4-di (hetar-2-yl) Quinolines via Micheal Addition. International Journal of Pharmaceutical and Phytopharmacological Research.[23]

  • Technology Networks. (2023). UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications.[9]

  • Sharma, V., et al. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry.[2]

  • Brennan, N. F. (2006). CHAPTER 4 UV/VIS SPECTROSCOPY. University of Pretoria.[10]

  • International Journal of Pharmaceutical Research and Applications. (2025). A Comprehensive Review of UV-visible spectroscopy.[4]

  • Pratiwi, A. D., & Nandiyanto, A. B. D. (2021). How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds. Jurnal UPI.

  • Anguera, G., et al. (2023). From (Sub)Porphyrins to (Sub)Phthalocyanines: Aromaticity Signatures in the UV–Vis Absorption Spectra. PMC.[24]

  • Hirt, R. C., et al. (1950). Ultraviolet absorption spectra of seven substituted benzenes. Journal of Research of the National Bureau of Standards, 44(4), 393.[11]

  • ResearchGate. (n.d.). Changes in UV/Vis absorption spectra with varying substitution on the aromatic ring of a trifluoromethyl aryl diazirine.[25]

  • E.V. Nosova, et al. (2023). 3-Aryl-5-aminobiphenyl Substituted[5][13][15]triazolo[4,3-c]quinazolines: Synthesis and Photophysical Properties. MDPI.[26]

  • Rostamizadeh, S., et al. (2018). Preparation of quinazolinones using biosynthesized silver nanoparticles. PMC.[27]

  • Wang, X., et al. (2018). Preparation and photophysical properties of quinazoline-based fluorophores. Semantic Scholar.[28]

Sources

Advanced Assignment Strategies for C4-Cyano Carbons in Heteroaromatic Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 13C NMR Shift Assignment for C4-Cyano Carbon Content Type: Publish Comparison Guide

Executive Summary

Assigning the carbon resonance of a cyano group (nitrile, –C≡N) attached to the C4 position of an aromatic or heteroaromatic ring presents a specific "silent" challenge in structural elucidation. Both the nitrile carbon (


) and the ipso-carbon (

) are quaternary, lack attached protons, and often resonate in the overlapping 110–130 ppm region. In drug development, misassignment of these carbons can lead to erroneous structure-activity relationship (SAR) models.

This guide objectively compares four distinct methodologies for unambiguous assignment: Optimized 1D


C , 

H-

C HMBC
,

H-

N HMBC
, and DFT-GIAO Prediction .
The Challenge: vs.

In a typical 4-cyano-substituted scaffold (e.g., 4-cyanopyridine or 4-cyanophenyl), the spectroscopist faces two quaternary signals:

  • The Nitrile Carbon (

    
    ):  Typically 
    
    
    
    115–120 ppm. Long
    
    
    relaxation (20–100 s), linear geometry, no direct protons.
  • The Ipso Carbon (

    
    ):  Typically 
    
    
    
    110–150 ppm depending on heterocycle electronics.

The Ambiguity: Both carbons show HMBC correlations to the same set of ortho-protons (H3/H5). Without direct connectivity evidence, distinguishing them requires analyzing coupling magnitudes (


), relaxation behaviors, or heteronuclear connectivity to nitrogen.
Comparative Analysis of Methodologies
Method A: Quantitative 1D

C NMR (The Baseline)
  • Principle: Relies on chemical shift databases and intensity analysis. Nitrile carbons often have significantly longer

    
     relaxation times than ring carbons due to the lack of efficient relaxation pathways (CSA and dipolar).
    
  • Pros: Simple acquisition; high resolution.

  • Cons: High risk of signal loss if

    
     (relaxation delay) is too short. Chemical shift overlap is common.
    
  • Verdict: Insufficient for definitive de novo assignment but necessary for data logging.

Method B:

H-

C HMBC (The Standard)
  • Principle: Correlates protons to carbons via 2-bond (

    
    ) and 3-bond (
    
    
    
    ) couplings.[1][2]
  • Mechanism: H3/H5 protons will show cross-peaks to both

    
     (
    
    
    
    ) and
    
    
    (
    
    
    ).
  • Differentiation:

    • Intensity:

      
       (trans-coupling to nitrile) is often strong (
      
      
      
      4–8 Hz).
      
      
      to
      
      
      depends on ring geometry.
    • Problem: If

      
       and 
      
      
      
      are close in shift, cross-peaks may overlap. It does not prove the C-C bond exists, only that both Cs "see" the same H.
  • Verdict: Standard but prone to ambiguity in symmetric systems.

Method C:

H-

N HMBC (The "Silver Bullet")
  • Principle: Detects the nitrile nitrogen (

    
    ) at natural abundance (0.37%) via coupling to ring protons.
    
  • Mechanism: The

    
     nucleus of the nitrile has a distinct shift (
    
    
    
    
    
    260 ppm vs. liq. NH
    
    
    ). Observing a correlation from H3/H5 to this specific Nitrogen confirms the presence of the nitrile group.
  • Crucial Link: While this assigns the Nitrogen, it indirectly confirms the

    
     location because the 
    
    
    
    is the only carbon attached to that nitrogen. (Note: Direct
    
    
    C-
    
    
    N coupling is not usually observed in standard HMBC, but the chemical shift logic is irrefutable).
  • Verdict: Highly Recommended. It provides orthogonal data that eliminates carbon-carbon ambiguity.

Method D: DFT-GIAO Prediction (The Validation)
  • Principle: Quantum mechanical calculation of shielding tensors using Density Functional Theory (e.g., mPW1PW91/6-311+G(d,p)).

  • Pros: Can predict chemical shift differences (

    
    ) with high accuracy (
    
    
    
    ppm error).
  • Cons: Computationally expensive for large molecules; requires conformational averaging.

  • Verdict: Excellent supporting evidence when experimental data is split.

Data Presentation: Quantitative Comparison
FeatureMethod A: 1D

C
Method B:

C HMBC
Method C:

N HMBC
Method D: DFT-GIAO
Specificity Low (Shift only)Medium (Connectivity)High (Heteroatom ID)High (Prediction)
Sensitivity Low (Quaternary)High (Proton detected)Low (Natural Abundance)N/A
Time Cost 1–12 Hours10–30 Mins2–12 Hours4–24 Hours (CPU)
Key Parameter


Hz

Hz
Basis Set Choice
Success Rate 40%80%99% 90%
Experimental Protocols (Self-Validating Systems)
Protocol 1: The Definitive

H-

N HMBC (Natural Abundance)
  • Objective: Assign the nitrile nitrogen to confirm the vector of the substituent.

  • Sample Req: >20 mg in 0.6 mL solvent (DMSO-

    
     or CDCl
    
    
    
    ).
  • Pulse Sequence: hmbcgpndqf (Bruker) or equivalent gradient-selected magnitude mode.

Step-by-Step:

  • Tune/Match: Critical. Tune the

    
    N channel (usually X-channel or outer coil) precisely.
    
  • Reference: Calibrate

    
    H pulse.
    
  • Parameters:

    • Spectral Width (

      
      ):  400 ppm (center at 200 ppm). Nitriles appear 
      
      
      
      240–280 ppm (relative to liq. NH
      
      
      ).
    • Coupling Constant (

      
      ):  Optimize for long-range 
      
      
      
      . Set cnst13 = 5 Hz (Typical range 2–8 Hz).
    • Scans (NS): Minimum 128 scans. 256 or 512 preferred for <10 mg samples.

    • Increments (TD1): 128 or 256.

  • Processing:

    • Linear Prediction (LP) in

      
       to improve resolution.
      
    • Magnitude calculation (no phasing required).

  • Validation: A cross-peak at

    
     ppm correlating to aromatic protons confirms the nitrile.
    
Protocol 2: Optimized

C HMBC for Quaternary Differentiation
  • Objective: Distinguish

    
     from 
    
    
    
    based on coupling topology.
  • Modification: Run two experiments with different

    
    -optimizations.
    
    • Standard:

      
       Hz (Optimized for 2/3 bond aromatic couplings).
      
    • Small-Coupling (Long Range):

      
       Hz.
      
  • Analysis: The

    
     often shows a "cleaner" correlation to ortho-protons in the 4 Hz spectrum due to the trans-geometry across the triple bond, whereas aromatic ring couplings (
    
    
    
    ) are often larger (
    
    
    7-10 Hz).
Visualization of Logic Flow

G Start Start: Unassigned Quaternary Carbon (110-130 ppm) HMBC_C Run 1H-13C HMBC (J = 8 Hz) Start->HMBC_C Decision1 Do H3/H5 correlate to two carbons? HMBC_C->Decision1 Path_Ambiguous Yes: Ambiguous Assignment (C-CN vs C-ipso) Decision1->Path_Ambiguous Overlap Path_Clear No: Assignment Clear Decision1->Path_Clear Distinct Run_15N Run 1H-15N HMBC (Natural Abundance) Path_Ambiguous->Run_15N Result_15N 15N Signal Detected? (~260 ppm) Run_15N->Result_15N Confirm_CN Confirm Nitrile Presence. Correlate H -> 15N Result_15N->Confirm_CN Yes Final_Logic Logic Step: The 13C signal with weaker/different coupling pattern is likely C-CN. Use DFT to confirm shift order. Confirm_CN->Final_Logic

Caption: Decision tree for resolving ambiguous quaternary carbon assignments in nitrile-substituted aromatics.

References
  • Martin, G. E., & Hadden, C. E. (2000). Long-Range

    
    H-
    
    
    
    N Heteronuclear Shift Correlation at Natural Abundance.[3] Journal of Natural Products, 63(4), 543–585.
  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

  • Williamson, R. T., et al. (2000).

    
    N-
    
    
    
    H HMBC. Journal of Organic Chemistry, 65(6), 1839–1852.
  • Lodewyk, M. W., et al. (2012). The prediction of

    
    C NMR chemical shifts using DFT: A route to the solution of the "silent" carbon problem. Chemical Reviews, 112(3), 1839–1862. 
    

Sources

A Comparative Guide to Erlotinib Intermediates: 6-Chloroquinazoline-4-carbonitrile vs. Established Precursors

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of active pharmaceutical ingredient (API) synthesis, the selection of an optimal intermediate is a critical decision that profoundly impacts the efficiency, scalability, and economic viability of the entire process. This guide provides an in-depth, objective comparison of 6-Chloroquinazoline-4-carbonitrile with the more established intermediates used in the synthesis of Erlotinib, a crucial tyrosine kinase inhibitor for the treatment of non-small cell lung cancer and pancreatic cancer. By examining the synthetic pathways, experimental data, and underlying chemical principles, this document aims to equip researchers and drug development professionals with the necessary insights to make informed decisions in their synthetic strategies.

Introduction to Erlotinib and the Significance of its Quinazoline Core

Erlotinib, marketed as Tarceva®, is a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1] Its molecular framework is built upon a 4-anilinoquinazoline core, which is responsible for its binding to the ATP-binding site of the EGFR. The synthesis of this core structure is a focal point in the manufacturing of Erlotinib, and various strategies have been developed, each with its own set of advantages and challenges.

The most common route to Erlotinib involves the key intermediate, 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline. This intermediate already possesses the necessary substituents at the 6 and 7 positions of the quinazoline ring, which are crucial for the final drug's activity. However, the synthesis of this intermediate can be a multi-step process. This guide explores 6-Chloroquinazoline-4-carbonitrile as an alternative intermediate, comparing its synthesis and reactivity with the established precursor.

The Established Pathway: Synthesis via 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline

The conventional synthesis of Erlotinib heavily relies on the preparation of 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline. This intermediate is typically synthesized from 3,4-dihydroxybenzoic acid in a multi-step sequence.[2][3]

Synthetic Workflow for the Established Intermediate

The synthesis of 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline and its subsequent conversion to Erlotinib can be visualized as follows:

G cluster_synthesis Synthesis of 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline cluster_erlotinib Erlotinib Synthesis A 3,4-Dihydroxybenzoic Acid B Alkylation & Esterification A->B 1-chloro-2-methoxyethane, K2CO3, DMF C Nitration B->C HNO3, Acetic Acid D Reduction C->D Ammonium formate, Pd/C E Cyclization D->E Formamide, Ammonium formate F Chlorination E->F POCl3 or Oxalyl Chloride G 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline F->G I Erlotinib G->I Nucleophilic Aromatic Substitution H 3-Ethynylaniline H->I

Caption: Synthetic workflow for Erlotinib via the established intermediate.

Experimental Protocol: Synthesis of 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline

A representative experimental procedure for the chlorination step is as follows[4]:

  • To a solution of 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one (10.0 g, 34 mmol) in a suitable solvent, add N,N-diethylaniline (5.8 g, 38.9 mmol).

  • Add phosphoryl chloride (30 mL) to the mixture with stirring.

  • Heat the reaction mixture to 80-90 °C for 30 minutes.

  • Remove the excess phosphoryl chloride under reduced pressure.

  • Triturate the resulting oil with toluene to yield 4-chloro-6,7-bis-(2-methoxyethoxy)-quinazoline.

This method has been reported to provide the chlorinated intermediate in high yield (89%) and purity (96% by HPLC).[4]

An Alternative Approach: 6-Chloroquinazoline-4-carbonitrile as a Versatile Intermediate

6-Chloroquinazoline-4-carbonitrile presents an alternative scaffold for the synthesis of Erlotinib analogs and potentially Erlotinib itself, through a different synthetic strategy. This intermediate lacks the 6,7-bis(2-methoxyethoxy) substituents, which would necessitate their introduction at a later stage or the synthesis of analogs without these groups.

Proposed Synthetic Pathway for an Erlotinib Analog via 6-Chloroquinazoline-4-carbonitrile

A plausible synthetic route to an Erlotinib analog using 6-Chloroquinazoline-4-carbonitrile would involve two key transformations: the synthesis of the intermediate itself, and its subsequent reaction with an aniline derivative.

G cluster_intermediate_synthesis Synthesis of 6-Chloroquinazoline-4-carbonitrile cluster_analog_synthesis Erlotinib Analog Synthesis A 6-Amino-4-chloroquinazoline B Diazotization A->B NaNO2, HCl C Sandmeyer Reaction B->C CuCN D 6-Chloroquinazoline-4-carbonitrile C->D F 4-((3-Ethynylphenyl)amino)quinazoline-6-carbonitrile D->F Nucleophilic Aromatic Substitution E 3-Ethynylaniline E->F

Caption: Proposed synthetic workflow for an Erlotinib analog via 6-Chloroquinazoline-4-carbonitrile.

Experimental Protocol: Proposed Synthesis of 6-Chloroquinazoline-4-carbonitrile via Sandmeyer Reaction
  • Diazotization: Suspend 6-amino-4-chloroquinazoline in a mixture of concentrated HCl and water and cool to 0-5 °C. Add a solution of sodium nitrite in cold water dropwise, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • Sandmeyer Reaction: In a separate flask, dissolve copper(I) cyanide in a suitable solvent. Slowly add the cold diazonium salt solution to the CuCN solution with vigorous stirring. Allow the reaction mixture to warm to room temperature and then heat until nitrogen evolution ceases.

  • Work-up and Purification: Cool the reaction mixture and neutralize it. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Comparative Analysis: A Head-to-Head Evaluation

Feature4-chloro-6,7-bis(2-methoxyethoxy)quinazoline6-Chloroquinazoline-4-carbonitrile
Synthetic Route Complexity Multi-step synthesis starting from 3,4-dihydroxybenzoic acid.[2][3]Potentially shorter synthesis from a 6-amino-4-chloroquinazoline precursor.
Introduction of Key Substituents 6,7-bis(2-methoxyethoxy) groups are introduced early in the synthesis.Requires a separate strategy for introducing substituents at the 6 and 7 positions if the final product is Erlotinib.
Reactivity in Nucleophilic Aromatic Substitution The chloro group at the 4-position is activated for nucleophilic substitution by the quinazoline ring nitrogen atoms.The chloro group at the 4-position is similarly activated. The electron-withdrawing nitrile group at the 6-position may further enhance this reactivity.
Yield and Purity High yields (e.g., 89% for the chlorination step) and purities (e.g., 96% by HPLC) have been reported for the synthesis of this intermediate.[4]Yields and purity are dependent on the efficiency of the Sandmeyer reaction and subsequent purification, for which specific data on this substrate is limited.
Versatility Primarily used for the synthesis of Erlotinib and its direct analogs.Potentially more versatile for creating a library of quinazoline-based compounds with diverse substitutions at the 6 and 7 positions.

Discussion and Future Perspectives

The established synthetic route to Erlotinib via 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline is a well-optimized and high-yielding process. The early introduction of the crucial 6,7-bis(2-methoxyethoxy) substituents streamlines the latter stages of the synthesis.

On the other hand, 6-Chloroquinazoline-4-carbonitrile offers a potentially more convergent and flexible approach for the synthesis of a broader range of Erlotinib analogs. The cyano group can be a handle for further chemical transformations, and the absence of the methoxyethoxy groups allows for the exploration of other substituents at these positions.

The key challenge in utilizing 6-Chloroquinazoline-4-carbonitrile lies in the development of an efficient and scalable synthesis for this intermediate, likely through a Sandmeyer reaction on a readily available 6-amino precursor. Furthermore, if the target is Erlotinib itself, a robust method for the introduction of the 6,7-bis(2-methoxyethoxy) groups would need to be established.

Conclusion

Both 6-Chloroquinazoline-4-carbonitrile and 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline are valuable intermediates in the synthesis of quinazoline-based EGFR inhibitors. The choice between them depends on the specific goals of the research or development program. For the large-scale, cost-effective production of Erlotinib, the established route using the pre-functionalized intermediate remains the industry standard. However, for the exploration of novel Erlotinib analogs with diverse substitution patterns on the quinazoline core, 6-Chloroquinazoline-4-carbonitrile presents a compelling and versatile alternative that warrants further investigation and process development.

References

  • Barghi, L., Aghanejad, A., Valizadeh, H., Barar, J., & Asgari, D. (2012). Modified Synthesis of Erlotinib Hydrochloride. Advanced Pharmaceutical Bulletin, 2(1), 119–125.
  • Deng, P., Mao, L., Wang, Y., Li, Y., Wang, Z., Wang, Y., ... & Xu, Y. (2022). Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1, 2, 3-Triazole. Frontiers in Chemistry, 10, 876394.
  • Dai, Y., et al. (2015). A practical synthesis of erlotinib hydrochloride. Journal of Chemical Research, 39(1), 34-36.
  • Hui, J., Cai, Q., Liu, P., Chen, Y., Wang, D., Zhu, W., ... & Qian, X. (2023). Multistep continuous flow synthesis of Erlotinib. Chinese Chemical Letters, 34(10), 108339.
  • Chandregowda, V., Rao, G. V., & Reddy, G. C. (2007). A convergent approach for the commercial synthesis of gefitinib and erlotinib. Organic Process Research & Development, 11(5), 813-816.
  • Singh, R. P., & Gaikwad, D. D. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2821-2853.
  • Ciardiello, F., & Tortora, G. (2001). A novel approach in the treatment of cancer: targeting the epidermal growth factor receptor. Clinical cancer research, 7(10), 2958-2970.
  • Sánchez, M. V., et al. (2018). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. Journal of Physical Organic Chemistry, 31(11), e3858.
  • Knesl, P., Rössling, D., & Jordis, U. (2006). Improved synthesis of substituted 6, 7-dihydroxy-4-quinazolineamines: tandutinib, erlotinib and gefitinib. Molecules, 11(4), 286-297.
  • El-Shaieb, K. M., Hopf, H., & Jones, P. G. (2009). A General Synthesis of 4-Arylaminoquinazoline-2-carbonitriles.
  • Luo, H., Hu, D., Wu, J., & Song, B. (2012). Rapid Synthesis and Antiviral Activity of (Quinazolin-4-Ylamino) Methyl-Phosphonates Through Microwave Irradiation. International journal of molecular sciences, 13(6), 7196-7209.
  • Organic Chemistry Portal. (2024). Quinazoline synthesis. Retrieved from [Link]

  • Khusnitdinov, R. N., et al. (2021). Crystal structures of 6-nitroquinazolin-4 (3H)-one, 6-aminoquinazolin-4 (3H)-one and 4-aminoquinazoline hemihydrochloride dihydrate.
  • El-Naggar, A. M., et al. (2022). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Future Medicinal Chemistry, 14(20), 1545-1566.
  • CN110577520A - Preparation method of 6-nitro-4-substituted amino quinazoline derivative - Google P
  • de Oliveira, R. B., et al. (2022). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 27(24), 8963.

Sources

Safety Operating Guide

6-Chloroquinazoline-4-carbonitrile: Proper Disposal & Handling Procedures

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Immediate Action

Core Directive: 6-Chloroquinazoline-4-carbonitrile is a high-potency electrophile and a bioactive intermediate.[1] Do not dispose of via municipal drains or standard trash. The primary disposal route is High-Temperature Incineration via a licensed hazardous waste contractor.[1]

Critical Hazard Profile:

  • Reactivity: The C4-position (whether Chloro or Cyano) is highly susceptible to nucleophilic attack.[1] Hydrolysis releases acidic byproducts (HCl or Ammonia/Formic Acid) and generates the corresponding quinazolinone.[1]

  • Toxicity: Class 6.1 (Toxic).[1] Potential for Hydrogen Cyanide (HCN) evolution if subjected to strong acids or reductive conditions.[1]

  • Isomer Note: This guide applies to 6-Chloroquinazoline-4-carbonitrile (CN at C4, Cl at C6).[1] Note: The isomer 4-Chloroquinazoline-6-carbonitrile (CAS 150449-97-1) is more commercially common; however, the safety protocols below apply strictly to the functional group hazards of the chloro-cyano-quinazoline scaffold.

Parameter Data / Action
Waste Classification RCRA P-Listed (if unused acute hazardous) or Characteristic Toxic (D003 - Reactive Cyanide/Sulfide potential).[1] Treat as Halogenated Organic Toxic .[1]
Spill Response Do NOT use water. Use dry absorbent (Vermiculite/Sand).[1]
Incompatible Materials Strong Acids (HCN risk), Strong Bases (Exothermic hydrolysis), Oxidizers.[1]
PPE Requirement Double Nitrile Gloves (0.11mm min), Safety Goggles, Lab Coat, Fume Hood.[1]
Part 2: Technical Hazard Analysis & Chemical Causality

To ensure safety, one must understand the why behind the protocols. The handling of 6-Chloroquinazoline-4-carbonitrile is dictated by its electronic structure.

1. The Electrophilic "Hotspot" (C4 Position)

The quinazoline ring is electron-deficient (π-deficient). The C4 position is the most electropositive center, making it a "hotspot" for nucleophilic attack.[1]

  • Mechanism: Water (nucleophile) attacks the C4 carbon.[1]

  • Result: If the C4 substituent is a nitrile (CN), hydrolysis yields the amide and eventually the carboxylic acid, releasing ammonia.[1] If the C4 substituent is a chloride (in the isomer case), it releases Hydrochloric Acid (HCl) gas immediately upon contact with moisture.[1]

  • Operational Implication: Waste containers must be vented or kept in a cool, stable environment to prevent pressure buildup from hydrolysis gases.[1]

2. The Nitrile Hazard (Cyanide Potential)

While aromatic nitriles are generally stable, the electron-withdrawing nature of the quinazoline ring weakens the C-CN bond.

  • Risk: Contact with strong acids (e.g., HCl, H₂SO₄) can protonate the nitrogen, facilitating hydrolysis or, in rare reductive environments, releasing HCN.

  • Operational Implication: NEVER mix this waste with acidic waste streams (e.g., acid digestions, nitration waste).[1] Segregate strictly into "Basic/Neutral Organics."

Part 3: Step-by-Step Disposal Workflow

This protocol ensures a self-validating safety loop where every step confirms the stability of the waste before moving to the next.

Phase 1: Waste Characterization & Segregation

Before removing the chemical from the hood, categorize it to determine the correct waste stream.[1]

  • Solid Waste (Pure Substance/Spill Debris):

    • Collect in a wide-mouth HDPE jar.

    • Label as: "Toxic Solid, Organic, Halogenated.[1] Contains: 6-Chloroquinazoline-4-carbonitrile."[2][3]

  • Liquid Waste (Mother Liquors/Solvents):

    • Solvent Check: Is the solvent halogenated (DCM, Chloroform) or non-halogenated (Ethyl Acetate, Methanol)?

    • Action: Segregate into "Halogenated Organic Waste" regardless of the solvent, due to the chlorine on the quinazoline ring.[1]

    • pH Check: Verify pH is >7 using a dipstick.[1] If acidic, neutralize carefully with saturated Sodium Bicarbonate (NaHCO₃) before bottling to prevent gas evolution.[1]

Phase 2: The "Kill Step" (Pre-Treatment)

Note: For small research quantities (<5g), direct disposal via Lab Pack is safer.[1] For larger process quantities, chemical deactivation may be required to break bioactivity.

Protocol: Alkaline Hydrolysis (Only if required by local EHS) [1]

  • Dissolve waste in 10% NaOH/Ethanol solution.[1]

  • Stir for 12 hours. This converts the reactive nitrile/chloro groups into the inert hydroxyl/carboxylate forms (Quinazolinone derivatives).[1]

  • Validation: Check TLC/LC-MS for disappearance of the starting material peak.

  • Neutralize to pH 7-8 before adding to waste carboy.

Phase 3: Packaging & Labeling
  • Container: Use UN-rated amber glass or HDPE containers.

  • Labeling:

    • Primary Hazard: TOXIC.[1]

    • Secondary Hazard: IRRITANT.[1]

    • Codes: List all solvents present.

  • Storage: Store in a dedicated "Satellite Accumulation Area" inside a fume hood or ventilated cabinet until pickup.

Part 4: Visualized Decision Logic (Graphviz)

The following diagram illustrates the critical decision pathways for disposing of 6-Chloroquinazoline-4-carbonitrile, ensuring no incompatible mixing occurs.

DisposalWorkflow cluster_warning CRITICAL SAFETY Start Waste Generation: 6-Chloroquinazoline-4-carbonitrile StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, Contaminated Gloves) StateCheck->Solid Liquid Liquid Waste (Reaction Mixture, Mother Liquor) StateCheck->Liquid SolidBin Container C: Solid Toxic Waste (Lab Pack) Solid->SolidBin AcidCheck Check pH Liquid->AcidCheck Neutralize Neutralize with Sat. NaHCO3 (Slowly) AcidCheck->Neutralize Acidic (pH < 7) SolventCheck Solvent Type? AcidCheck->SolventCheck Neutral/Basic Neutralize->SolventCheck HaloWaste Container A: Halogenated Organic Waste SolventCheck->HaloWaste Contains DCM/CHCl3 or High Conc. Product NonHaloWaste Container B: Non-Halogenated Organic Waste (Only if <1% Halogen content) SolventCheck->NonHaloWaste Non-Halo Solvents (Trace Product) Pickup Schedule Hazardous Waste Pickup (Incineration) HaloWaste->Pickup NonHaloWaste->Pickup SolidBin->Pickup Warning DO NOT MIX WITH ACIDS (Risk of HCN Evolution)

Caption: Decision tree for segregating 6-Chloroquinazoline-4-carbonitrile waste streams to prevent HCN evolution and ensure regulatory compliance.

Part 5: Emergency Procedures (Spill & Exposure)
ScenarioImmediate Action Protocol
Skin Contact 1. Brush off dry powder immediately (do not wet initially).2.[1] Rinse with water for 15 min.3. Seek medical attention (potential for systemic toxicity).[1][4][5][6][7]
Eye Contact 1. Flush with tepid water for 15 min.2. Do not use neutralization eye drops.3.[1] Transport to ER immediately.
Bench Spill (Solid) 1. Evacuate area.2. Don PPE (Double gloves, N95/P100 mask).3. Cover with dry vermiculite or sand.4.[1] Scoop into a wide-mouth jar. Do not generate dust.
Bench Spill (Liquid) 1. Absorb with polypropylene pads or vermiculite.2.[1] Place in a sealed bag, then into a solid waste container.3. Wipe surface with mild detergent (pH 7-9).[1]
References
  • PubChem. 4-Chloroquinazoline-6-carbonitrile (Compound Summary). National Library of Medicine.[1] Available at: [Link]

  • National Institute for Occupational Safety and Health (NIOSH). Nitriles: Criteria for a Recommended Standard.[1] CDC Stacks.[1] Available at: [Link]

  • University of Wisconsin–Madison. Chemical Disposal Procedures: Chapter 7. Safety Office.[1] Available at: [Link]

  • Cambridge University Safety Office. Disposal of Chemical Waste.[1] Available at: [Link]

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.